molecular formula C7H6ClNO3 B183053 2-Chloro-1-methoxy-3-nitrobenzene CAS No. 3970-39-6

2-Chloro-1-methoxy-3-nitrobenzene

Cat. No.: B183053
CAS No.: 3970-39-6
M. Wt: 187.58 g/mol
InChI Key: XVBAPYDWAVGVGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-methoxy-3-nitrobenzene is a valuable building block in synthetic organic chemistry, particularly for constructing complex molecules through nucleophilic aromatic substitution reactions. The strategic placement of the electron-withdrawing nitro group and the chlorine leaving group on the aromatic ring activates the molecule toward substitution by nucleophiles, enabling the introduction of diverse functional groups . This reactivity is exploited in the synthesis of various nitrogen-containing heterocycles and other fine chemicals. Furthermore, under strong basic conditions, this compound can participate in reactions proceeding through a benzyne mechanism . In this pathway, the chlorine leaving group and an adjacent hydrogen are eliminated, generating a highly reactive, strained intermediate called an aryne. Nucleophilic addition to this unsymmetrical aryne can then yield substitution products at either the ortho or meta position relative to other ring substituents, with the regiochemical outcome being influenced by inductive effects . The compound's utility is well-documented in the synthesis of isoalloxazines, the core structure of flavins, and other advanced intermediates for pharmaceuticals and agrochemicals . As a versatile synthon, this compound facilitates research in medicinal chemistry, materials science, and the development of novel synthetic methodologies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-methoxy-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-12-6-4-2-3-5(7(6)8)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVBAPYDWAVGVGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20497039
Record name 2-Chloro-1-methoxy-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20497039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3970-39-6
Record name 2-Chloro-1-methoxy-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20497039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-1-methoxy-3-nitrobenzene (CAS 3970-39-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and safety information for 2-Chloro-1-methoxy-3-nitrobenzene, a substituted nitroaromatic compound with potential applications in organic synthesis and as a building block for more complex molecules. While direct biological applications in drug discovery are not extensively documented in publicly available literature, its structural motifs—a chlorinated and methoxylated nitrobenzene ring—are of interest in medicinal chemistry.

Core Physicochemical Properties

This compound is a yellow, crystalline solid with a molecular formula of C₇H₆ClNO₃.[1] It is sparingly soluble in water and is typically stored in a dry environment at room temperature.[1]

PropertyValueSource(s)
Molecular Formula C₇H₆ClNO₃[1]
Molecular Weight 187.58 g/mol [1]
CAS Number 3970-39-6[1]
Appearance Yellow Powder/Solid[1]
Melting Point 93-95 °C
Boiling Point 290.3 °C (at 760 mmHg)
Density 1.4 g/cm³
Solubility Sparingly soluble in water[1]
Storage Sealed in dry, room temperature conditions[1]

Spectroscopic Data

Synthesis and Reactivity

This compound is primarily used as an intermediate in organic synthesis.[1] Its reactivity is dictated by the presence of the chloro, methoxy, and nitro functional groups on the benzene ring.

Synthetic Route: Williamson Ether Synthesis

A plausible and common method for the synthesis of this compound is the methylation of its precursor, 2-chloro-3-nitrophenol. This reaction is a classic example of the Williamson ether synthesis.

Experimental Protocol: Methylation of 2-chloro-3-nitrophenol

Materials:

  • 2-chloro-3-nitrophenol

  • A suitable methylating agent (e.g., dimethyl sulfate, methyl iodide)

  • A base (e.g., potassium carbonate, sodium hydroxide)

  • An appropriate solvent (e.g., acetone, acetonitrile, or a polar aprotic solvent)

Procedure:

  • Dissolution: Dissolve 2-chloro-3-nitrophenol in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Base: Add the base to the solution. The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion.

  • Addition of Methylating Agent: Slowly add the methylating agent to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain the temperature for a period determined by reaction monitoring (e.g., by thin-layer chromatography).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off any inorganic salts. The filtrate is then typically concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

G cluster_synthesis Williamson Ether Synthesis 2-chloro-3-nitrophenol 2-chloro-3-nitrophenol Phenoxide Phenoxide Intermediate 2-chloro-3-nitrophenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide MethylatingAgent Methylating Agent (e.g., (CH₃)₂SO₄) Product This compound MethylatingAgent->Product Phenoxide->Product Nucleophilic Attack

A simplified workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

While specific biological activities for this compound are not well-documented, its structural components are relevant in medicinal chemistry. The chloro and methoxy groups can influence a molecule's pharmacokinetic and pharmacodynamic properties. For instance, a chloro group can modulate metabolic stability and binding affinity, while a methoxy group can impact solubility and electronic properties.

Nitroaromatic compounds, in general, have been investigated for a range of biological activities, though their use can be limited by potential toxicity. The nitro group can be bioreduced in vivo to reactive intermediates that may exert therapeutic or toxic effects.

Researchers can utilize this compound as a scaffold to synthesize a library of derivatives for screening against various biological targets. The functional groups present offer handles for further chemical modifications.

G Start This compound Scaffold NitroReduction Reduction of Nitro Group (e.g., with SnCl₂ or H₂/Pd) Start->NitroReduction NucleophilicSub Nucleophilic Aromatic Substitution of Chlorine Start->NucleophilicSub AmineDerivative 2-Chloro-3-methoxyaniline NitroReduction->AmineDerivative AmideCoupling Amide Bond Formation AmineDerivative->AmideCoupling AmideLibrary Library of Amide Derivatives AmideCoupling->AmideLibrary BioScreening Biological Screening AmideLibrary->BioScreening SubstitutedLibrary Library of Substituted Derivatives NucleophilicSub->SubstitutedLibrary SubstitutedLibrary->BioScreening SAR Structure-Activity Relationship (SAR) Studies BioScreening->SAR

References

physical and chemical properties of 2-Chloro-1-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Chloro-1-methoxy-3-nitrobenzene (CAS No: 3970-39-6). This compound is a substituted nitrobenzene derivative with potential applications as a building block in organic synthesis. This document collates available data on its physical characteristics, spectral properties, and safety information. Due to the limited availability of specific experimental data in public-access literature, this guide also outlines general synthetic strategies and predictive information where applicable.

Chemical Identity and Physical Properties

This compound is a poly-substituted benzene ring containing a chloro, a methoxy, and a nitro group. Its chemical structure is presented below.

G cluster_0 This compound C1 C C2 C C1->C2 O1 O C1->O1 C3 C C2->C3 Cl Cl C2->Cl C4 C C3->C4 N N C3->N C5 C C4->C5 C6 C C5->C6 C6->C1 C7 CH₃ O1->C7 O2 O N->O2 = O3 O N->O3 =

Caption: Chemical structure of this compound.

The physical properties of this compound are summarized in the table below. It is a yellow solid at room temperature and is sparingly soluble in water.[1]

PropertyValueSource(s)
Molecular Formula C₇H₆ClNO₃[1]
Molecular Weight 187.58 g/mol [1]
CAS Number 3970-39-6[1]
Appearance Yellow powder/solid[1]
Melting Point 93-95 °C
Boiling Point 290.3 °C at 760 mmHg
Density 1.367 g/cm³
Solubility Sparingly soluble in water[1]

Spectroscopic Data

¹H NMR:

  • A singlet for the methoxy group protons (-OCH₃).

  • Signals in the aromatic region corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns would be influenced by the positions of the chloro, methoxy, and nitro substituents.

¹³C NMR:

  • A signal for the methoxy carbon.

  • Six distinct signals for the aromatic carbons, with their chemical shifts determined by the electronic effects of the substituents.

Infrared (IR) Spectroscopy:

  • Characteristic peaks for the C-Cl stretching vibration.

  • Asymmetric and symmetric stretching vibrations for the nitro group (NO₂).

  • C-O stretching for the methoxy group.

  • Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry:

  • A molecular ion peak corresponding to the molecular weight of the compound.

  • Fragmentation patterns resulting from the loss of substituents like Cl, OCH₃, and NO₂.

Chemical Properties and Reactivity

This compound is primarily utilized as an intermediate in organic synthesis.[1] The presence of the nitro, chloro, and methoxy groups on the benzene ring provides multiple sites for further chemical transformations.

The nitro group can be reduced to an amine, which is a common strategy in the synthesis of various pharmaceuticals and dyes. The chloro group can participate in nucleophilic aromatic substitution reactions, although the reactivity is influenced by the other substituents. The methoxy group is generally stable but can be cleaved under harsh acidic conditions.

Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly described in the readily available scientific literature. However, a plausible synthetic route can be conceptualized based on standard organic chemistry reactions. A potential precursor for this compound is 2-chloro-3-nitroanisole, which could be synthesized from commercially available starting materials.

A generalized workflow for the synthesis is depicted below.

G start Starting Material (e.g., 2-chloro-3-nitrophenol) step1 Methylation (e.g., with dimethyl sulfate or methyl iodide) start->step1 product This compound step1->product purification Purification (e.g., recrystallization, chromatography) product->purification

Caption: Generalized synthetic workflow for this compound.

Biological Activity and Signaling Pathways

There is no specific information in the current literature describing the biological activity or the involvement of this compound in any signaling pathways. Its primary role appears to be that of a chemical intermediate for the synthesis of other compounds.

Safety and Handling

For detailed safety and handling information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. General safety precautions for handling this compound include:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

  • Ventilation: Use in a well-ventilated area to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a chemical compound with established physical properties and a primary application as a synthetic intermediate. While specific experimental protocols and detailed spectral data are not widely available, its chemical nature allows for predictable reactivity and characterization. Researchers and drug development professionals can use this compound as a building block for the synthesis of more complex molecules. As with any chemical, proper safety precautions should be strictly followed during its handling and use.

References

An In-depth Technical Guide to 2-Chloro-1-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Chloro-1-methoxy-3-nitrobenzene, a key intermediate in organic synthesis. This document outlines its structure, molecular weight, and other physicochemical properties. Additionally, it presents a generalized experimental protocol for its synthesis and analysis, based on established methods for similar compounds.

Core Compound Data

This compound is an aromatic organic compound with the chemical formula C7H6ClNO3.[1] Its structure consists of a benzene ring substituted with a chlorine atom at the second position, a methoxy group at the first, and a nitro group at the third. It is commonly available as a yellow powder and is utilized as a building block in the synthesis of more complex molecules.[1]

Physicochemical and Computational Data

The following table summarizes the key quantitative data for this compound. It is important to note that while computational data is available, specific experimental values for properties such as melting and boiling points are not readily found in the scientific literature for this particular isomer.

PropertyValueSource
Molecular Formula C7H6ClNO3[1]
Molecular Weight 187.58 g/mol [1]
CAS Number 3970-39-6[1][2]
Appearance Yellow Powder[1]
Topological Polar Surface Area 55 Ų[1]
Hydrogen Bond Acceptor Count 3[1]
Heavy Atom Count 12[1]
Complexity 171[1]
Monoisotopic Mass 187.0036207 u[1]

Chemical Structure

The two-dimensional chemical structure of this compound is depicted below, illustrating the arrangement of the chloro, methoxy, and nitro functional groups on the benzene ring.

G Precursor 2-Chloro-3-nitrophenol (CAS: 603-84-9) Reaction Reaction Mixture Precursor->Reaction MethylatingAgent Methylating Agent (e.g., Dimethyl sulfate) MethylatingAgent->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Acetone) Solvent->Reaction Workup Aqueous Workup & Purification Reaction->Workup Williamson Ether Synthesis Product This compound Workup->Product G SamplePrep Sample Preparation (Dissolve in appropriate solvent) Injection GC Injection SamplePrep->Injection Separation Chromatographic Separation (e.g., DB-5ms column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (Quadrupole or TOF) Ionization->Detection Analysis Data Analysis (Purity & Identification) Detection->Analysis

References

Technical Guide: Solubility of 2-Chloro-1-methoxy-3-nitrobenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a framework for understanding and determining the solubility of 2-Chloro-1-methoxy-3-nitrobenzene in various organic solvents. Due to the limited availability of specific quantitative solubility data in public literature for this compound, this document focuses on presenting a standardized experimental protocol for solubility determination and a template for data presentation.

Introduction to this compound

Data Presentation

A systematic presentation of solubility data is essential for comparison and analysis. The following table provides a standardized format for recording the solubility of this compound in various organic solvents at different temperatures. Researchers can use this template to document their experimental findings.

Organic SolventTemperature (°C)Solubility ( g/100 mL)Observations
Acetone
Ethanol
Methanol
Dichloromethane
Toluene
Ethyl Acetate
N,N-Dimethylformamide (DMF)
Dimethyl Sulfoxide (DMSO)

Note: This table is a template. Specific experimental data for this compound is not currently available in the public domain.

Experimental Protocols

The following is a detailed methodology for determining the equilibrium solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of saturating a solvent with the solute and then quantifying the dissolved amount.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., ethanol, acetone, ethyl acetate)

  • Scintillation vials or sealed test tubes

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a series of scintillation vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

    • Add a known volume of the desired organic solvent to each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a magnetic stirrer with a controlled temperature bath set to the desired experimental temperature.

    • Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

  • Quantification:

    • Gravimetric Method:

      • Evaporate the solvent from the filtered saturated solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

      • Once the solvent is completely removed, weigh the remaining solid residue.

      • Calculate the solubility in g/100 mL.

    • Chromatographic/Spectroscopic Method (Preferred for higher accuracy):

      • Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

      • Generate a calibration curve by analyzing the standard solutions using HPLC or a UV-Vis spectrophotometer.

      • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

      • Analyze the diluted sample and determine its concentration from the calibration curve.

      • Calculate the original concentration of the saturated solution, which represents the solubility.

  • Data Reporting:

    • Record the solubility values, the specific solvent used, and the temperature at which the experiment was conducted.

    • Repeat the experiment at different temperatures to understand the temperature dependence of solubility.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Solubility_Determination_Workflow start Start prep Prepare Supersaturated Solution (Excess Solute + Solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep->equilibrate settle Allow Excess Solid to Settle equilibrate->settle filter Filter Supernatant (e.g., 0.45 µm syringe filter) settle->filter quantify Quantify Solute Concentration filter->quantify gravimetric Gravimetric Method (Solvent Evaporation) quantify->gravimetric Direct instrumental Instrumental Analysis (e.g., HPLC, UV-Vis) quantify->instrumental Indirect calculate Calculate Solubility (e.g., g/100 mL) gravimetric->calculate instrumental->calculate end End calculate->end

References

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-1-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic properties of 2-Chloro-1-methoxy-3-nitrobenzene (CAS No: 3970-39-6). Despite a thorough search of publicly available scientific databases and chemical supplier information, experimental ¹H and ¹³C NMR spectra for this specific compound are not readily accessible. This guide, therefore, provides a detailed theoretical analysis of the expected NMR spectra based on the compound's molecular structure and by drawing comparisons with isomeric and structurally related compounds. Additionally, it outlines a general experimental protocol for acquiring such NMR data.

Introduction

This compound is a substituted aromatic compound with the molecular formula C₇H₆ClNO₃.[1] It is a yellow, solid organic compound utilized in various synthetic organic chemistry applications.[1] Spectroscopic analysis, particularly ¹H and ¹³C NMR, is crucial for the structural elucidation and purity assessment of such molecules. This guide aims to provide a comprehensive understanding of the expected NMR characteristics of this compound.

Predicted ¹H and ¹³C NMR Spectra

While specific experimental data is unavailable, the ¹H and ¹³C NMR spectra of this compound can be predicted based on established principles of NMR spectroscopy and analysis of similar molecular structures. The electron-withdrawing effects of the nitro (-NO₂) and chloro (-Cl) groups, and the electron-donating effect of the methoxy (-OCH₃) group, will significantly influence the chemical shifts of the aromatic protons and carbons.

Predicted ¹H NMR Data

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The methoxy group will present as a singlet.

Predicted Proton SignalMultiplicityApproximate Chemical Shift (δ, ppm)Rationale
H-4Doublet of doublets7.8 - 8.0Deshielded due to the ortho nitro group and meta chloro group.
H-5Triplet7.3 - 7.5Influenced by both meta substituents (nitro and chloro).
H-6Doublet of doublets7.6 - 7.8Deshielded by the ortho chloro group and para nitro group.
-OCH₃Singlet3.9 - 4.1Typical chemical shift for a methoxy group attached to an aromatic ring.
Predicted ¹³C NMR Data

The ¹³C NMR spectrum is expected to display seven unique signals: six for the aromatic carbons and one for the methoxy carbon.

Predicted Carbon SignalApproximate Chemical Shift (δ, ppm)Rationale
C-1 (-OCH₃)150 - 155Attached to the electron-donating methoxy group.
C-2 (-Cl)125 - 130Attached to the chloro group.
C-3 (-NO₂)145 - 150Attached to the strongly electron-withdrawing nitro group.
C-4120 - 125Influenced by the adjacent nitro group.
C-5128 - 132Least affected by the substituents.
C-6115 - 120Influenced by the adjacent chloro group and para nitro group.
-OCH₃55 - 60Typical chemical shift for a methoxy carbon.

Experimental Protocol for NMR Analysis

The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

3.1. Sample Preparation

  • Dissolution: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

  • Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), to the solution for referencing the chemical shifts (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

3.2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Shim the magnetic field to achieve optimal homogeneity and resolution.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 12-15 ppm.

    • Use a standard 90° pulse sequence.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Set the relaxation delay to at least 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 200-220 ppm.

    • Employ a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

    • Use a relaxation delay of 2-5 seconds.

3.3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) signals.

  • Phase Correction: Manually or automatically correct the phase of the resulting spectra.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectra to the internal standard (TMS at 0.00 ppm).

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative proton ratios. Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Molecular Structure and NMR Correlations

The following diagram illustrates the molecular structure of this compound and the expected correlations for NMR analysis.

G Molecular Structure of this compound cluster_molecule cluster_substituents cluster_protons C1 C1 C2 C2 C1->C2 OCH3 OCH₃ C1->OCH3 C3 C3 C2->C3 Cl Cl C2->Cl C4 C4 C3->C4 NO2 NO₂ C3->NO2 C5 C5 C4->C5 H4 H C4->H4 C6 C6 C5->C6 H5 H C5->H5 C6->C1 H6 H C6->H6

Caption: Molecular structure of this compound with atom numbering.

Conclusion

While experimental ¹H and ¹³C NMR data for this compound are not currently available in the public domain, this guide provides a robust theoretical framework for understanding its expected spectroscopic characteristics. The predicted chemical shifts and multiplicities offer valuable guidance for researchers working with this compound. The provided experimental protocol outlines a standard procedure for obtaining high-resolution NMR spectra, which would be essential for the definitive structural confirmation and purity assessment of this compound. It is recommended that researchers synthesizing or utilizing this compound acquire and publish its NMR data to contribute to the broader scientific knowledge base.

References

Spectroscopic Analysis of 2-Chloro-1-methoxy-3-nitrobenzene: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

To provide valuable comparative data for researchers in this field, this guide presents the available IR and mass spectrometry data for two closely related isomers: 1-Chloro-2-methoxy-3-nitrobenzene and 2-Chloro-1-methoxy-4-nitrobenzene . This information can serve as a reference for the anticipated spectral characteristics of 2-Chloro-1-methoxy-3-nitrobenzene.

Furthermore, this document outlines detailed, representative experimental protocols for acquiring IR and MS data for solid nitroaromatic compounds, providing a methodological framework for the analysis of the title compound or its analogues.

Comparative Spectral Data of Isomers

The following tables summarize the available spectral data for the isomers of this compound. It is crucial to note that while these compounds share the same molecular formula (C₇H₆ClNO₃) and molecular weight, the positions of the substituents on the benzene ring will lead to distinct IR absorption bands and mass spectral fragmentation patterns.

Infrared (IR) Spectroscopy Data
IsomerTechniqueKey IR Absorption Bands (cm⁻¹)Source
1-Chloro-2-methoxy-3-nitrobenzene FTIR (KBr Wafer)Data not fully itemized, but technique is specified. Characteristic absorptions would be expected for C-Cl, C-O, NO₂, and aromatic C-H and C=C bonds.PubChem
2-Chloro-1-methoxy-4-nitrobenzene Gas-Phase IRData available as a spectrum. Key absorptions are expected for aromatic C-H stretching (>3000 cm⁻¹), C-H stretching of the methoxy group (<3000 cm⁻¹), asymmetric and symmetric NO₂ stretching (~1530 and ~1350 cm⁻¹), aromatic C=C stretching (~1600-1450 cm⁻¹), and C-O and C-Cl stretching in the fingerprint region.NIST WebBook
Mass Spectrometry (MS) Data
IsomerTechniqueMolecular Ion (m/z)Key Fragment Ions (m/z)Source
1-Chloro-2-methoxy-3-nitrobenzene GC-MS187 (M⁺)157, 111PubChem
2-Chloro-1-methoxy-4-nitrobenzene Electron Ionization187 (M⁺)172, 157, 142, 127, 111, 99, 82, 75, 63NIST WebBook

Experimental Protocols

The following are detailed methodologies that represent standard procedures for the acquisition of IR and MS data for solid nitroaromatic compounds.

Fourier Transform Infrared (FTIR) Spectroscopy: KBr Pellet Method

This method is suitable for obtaining the IR spectrum of a solid sample, such as this compound, which is described as a yellow powder.

Objective: To obtain a high-quality infrared spectrum of a solid sample by dispersing it in a solid matrix that is transparent to infrared radiation.

Materials and Equipment:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with a pellet-forming die

  • Spectroscopy-grade Potassium Bromide (KBr), dried

  • Analytical balance

  • Spatula

  • Sample of the analyte

Procedure:

  • Drying: Dry the spectroscopy-grade KBr in an oven at ~110°C for several hours to remove any adsorbed water, which has strong IR absorption bands. Cool in a desiccator.

  • Sample Preparation: Weigh approximately 1-2 mg of the solid analyte.

  • Grinding and Mixing: Add the analyte to an agate mortar. Add approximately 100-200 mg of the dried KBr. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This step is critical to reduce particle size and minimize light scattering.

  • Pellet Formation: Transfer a portion of the powdered mixture to the pellet-forming die. Assemble the die and place it in the hydraulic press.

  • Pressing: Apply pressure (typically 7-10 tons) for several minutes. The pressure will cause the KBr to become plastic and form a transparent or translucent pellet.

  • Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Data Collection: Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be collected first.

  • Data Analysis: Process the spectrum to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis Spectral Acquisition A Weigh Sample & KBr B Grind Mixture A->B C Load Die B->C D Apply Pressure C->D E Form Pellet D->E F Place Pellet in FTIR E->F G Acquire Spectrum F->G H Data Analysis G->H

FTIR Spectroscopy Workflow using the KBr Pellet Method.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization

This is a standard method for the analysis of volatile and semi-volatile organic compounds.

Objective: To separate the analyte from any potential impurities and obtain its mass spectrum to determine the molecular weight and fragmentation pattern.

Materials and Equipment:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Appropriate capillary column (e.g., DB-5MS)

  • High-purity helium carrier gas

  • Autosampler or manual syringe

  • Volumetric flasks and pipettes

  • Suitable solvent (e.g., dichloromethane, methanol)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the analyte (e.g., 100 µg/mL) in a suitable volatile solvent.

  • Instrument Setup (Gas Chromatograph):

    • Injector: Set to a temperature of 250-280°C. Use splitless or a high split ratio injection depending on the sample concentration.

    • Oven Temperature Program: A typical program would be: start at 80°C, hold for 1 minute, ramp at 10°C/min to 250°C, and hold for 5 minutes. This program should be optimized for the specific analyte.

    • Carrier Gas: Use helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Instrument Setup (Mass Spectrometer):

    • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

    • Mass Analyzer: Set to scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).

    • Ion Source Temperature: Typically set to 230°C.

    • Transfer Line Temperature: Set to a temperature that prevents condensation of the analyte (e.g., 280°C).

  • Injection and Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The data system will acquire mass spectra continuously as compounds elute from the GC column.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) to identify the peak corresponding to the analyte.

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion (M⁺) and analyze the fragmentation pattern to elucidate the structure of the compound. The fragmentation of nitroaromatic compounds often involves the loss of NO₂, NO, and O.

GCMS_Workflow cluster_gc Gas Chromatography cluster_ms Mass Spectrometry A Prepare Sample Solution B Inject into GC A->B C Separation in GC Column B->C D Elution to MS C->D E Ionization (EI, 70 eV) D->E F Mass Analysis (Quadrupole) E->F G Detection F->G H Data Processing & Analysis G->H

A generalized workflow for GC-MS analysis.

2-Chloro-1-methoxy-3-nitrobenzene: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a formal safety data sheet (SDS). Users should consult the official SDS from their supplier and conduct a thorough risk assessment before handling this chemical.

Executive Summary

2-Chloro-1-methoxy-3-nitrobenzene is a nitroaromatic compound with limited publicly available, in-depth toxicological data. However, based on the known hazards of structurally related compounds, it should be handled with extreme caution. The primary hazards are presumed to be acute toxicity if swallowed, in contact with skin, or inhaled, as well as skin and eye irritation. A significant, unconfirmed but likely, toxicological concern is the induction of methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood. This guide provides a comprehensive overview of the known safety information, recommended handling procedures, and emergency protocols.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValue
CAS Number 3970-39-6
Molecular Formula C₇H₆ClNO₃
Molecular Weight 187.58 g/mol
Appearance Solid
Purity Typically ≥97%
Storage Temperature Room Temperature, in a dry, well-ventilated place

Hazard Identification and Classification

Based on available safety data sheets for this compound and related compounds, the following GHS hazard classifications are indicated.

Hazard ClassGHS Classification
Acute Toxicity, OralCategory 4 (Harmful if swallowed)
Acute Toxicity, DermalCategory 4 (Harmful in contact with skin)
Acute Toxicity, InhalationCategory 4 (Harmful if inhaled)
Skin Corrosion/IrritationCategory 2 (Causes skin irritation)
Serious Eye Damage/Eye IrritationCategory 2 (Causes serious eye irritation)
Specific target organ toxicity — Single exposureCategory 3 (May cause respiratory irritation)

Signal Word: Warning

Hazard Pictogram:

  • GHS07: Exclamation Mark

Hazard Statements:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Experimental Protocols: Safe Handling and Use

Adherence to strict safety protocols is mandatory when working with this compound. The following procedures are recommended.

Engineering Controls
  • Ventilation: All handling of this compound, including weighing and dilutions, must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.

  • Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)
  • Hand Protection: Wear nitrile or neoprene gloves. Double gloving is recommended. Dispose of gloves immediately after handling and wash hands thoroughly.

  • Eye Protection: Chemical safety goggles and a face shield are required.

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or when there is a risk of splashing, a chemically resistant apron or suit should be worn.

  • Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is required.

General Handling Procedures
  • Avoidance of Contamination: Do not eat, drink, or smoke in the laboratory.

  • Weighing: Weigh the solid compound in a fume hood. Use a disposable weighing boat to minimize contamination of balances.

  • Solution Preparation: Add the solid to the solvent slowly. Avoid splashing.

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Waste Disposal: Dispose of all waste, including contaminated PPE, in a designated hazardous waste container in accordance with local, state, and federal regulations. Do not dispose of down the drain.[1]

Emergency Procedures

First Aid Measures
  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Fire-Fighting Measures
  • Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.

  • Specific Hazards: Combustion may produce toxic fumes of nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Evacuation: Evacuate all non-essential personnel from the area.

  • Ventilation: Ensure adequate ventilation.

  • Containment: Prevent the spread of the spill. For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent.

  • Personal Protection: Wear the appropriate PPE as described in section 4.2.

Toxicological Information and Potential Signaling Pathways

While specific toxicological studies on this compound are limited, the toxicology of nitroaromatic compounds is well-documented.[2][3][4][5][6] A primary mechanism of toxicity for many nitroaromatic compounds is the induction of methemoglobinemia.[7][8][9][10][11]

Proposed Mechanism of Methemoglobinemia Induction

The nitro group of this compound can be enzymatically reduced in the body, leading to the formation of reactive intermediates. These intermediates can oxidize the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin. Methemoglobin is incapable of binding and transporting oxygen, leading to functional anemia and tissue hypoxia.

Toxicity_Pathway cluster_entry Exposure cluster_metabolism Metabolic Activation cluster_cellular_effect Cellular Effect cluster_outcome Physiological Outcome Compound This compound Reduction Enzymatic Nitroreduction (e.g., by Cytochrome P450 reductase) Compound->Reduction Absorption & Distribution Intermediates Reactive Nitroso & Hydroxylamine Intermediates Reduction->Intermediates Hemoglobin Hemoglobin (Fe²⁺) Intermediates->Hemoglobin Oxidation Methemoglobin Methemoglobin (Fe³⁺) Hemoglobin->Methemoglobin Hypoxia Tissue Hypoxia Methemoglobin->Hypoxia Reduced O₂ Carrying Capacity

Caption: Proposed pathway for this compound-induced methemoglobinemia.

Experimental Workflow Diagram

The following diagram outlines a general workflow for handling this compound in a research setting.

Experimental_Workflow Start Start: Experiment Planning Risk_Assessment Conduct Risk Assessment Start->Risk_Assessment PPE Don Appropriate PPE Risk_Assessment->PPE Handling Handle Compound in Fume Hood PPE->Handling Experiment Perform Experiment Handling->Experiment Decontamination Decontaminate Work Area Experiment->Decontamination Waste_Disposal Dispose of Hazardous Waste Decontamination->Waste_Disposal End End: Documentation Waste_Disposal->End

Caption: General experimental workflow for handling hazardous chemicals.

References

2-Chloro-1-methoxy-3-nitrobenzene material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. The toxicological properties of 2-Chloro-1-methoxy-3-nitrobenzene have not been fully investigated. All handling and experimental procedures should be conducted with extreme caution in a controlled laboratory setting, adhering to all institutional and governmental safety protocols. Information from structurally similar compounds is included for guidance and should be interpreted with caution.

Chemical Identification and Physical Properties

This compound is a substituted aromatic compound used in organic synthesis as a building block for more complex molecules.[1]

PropertyValueSource
CAS Number 3970-39-6[1][2][3]
Molecular Formula C₇H₆ClNO₃[1]
Molecular Weight 187.58 g/mol [1]
Appearance Yellow Powder/Solid[1]
Boiling Point 93-95 °C
Purity ≥97%
Solubility Sparingly soluble in water.[1]
Storage Temperature Room Temperature[1]

Hazard Identification and Safety Information

Based on available data, this compound is classified as a hazardous substance. The primary hazards are associated with acute toxicity, and skin and eye irritation.

Hazard StatementCodeDescription
Harmful if swallowed, in contact with skin or if inhaledH302+H312+H332Indicates that acute exposure through oral, dermal, or inhalation routes can cause adverse health effects.
Causes skin irritationH315Direct contact with the skin may lead to irritation.
Causes serious eye irritationH319Direct contact with the eyes can cause significant irritation.
May cause respiratory irritationH335Inhalation of dust or vapors may irritate the respiratory tract.
Precautionary StatementCodeDescription
Wear protective gloves/protective clothing/eye protection/face protection.P280Mandatory use of personal protective equipment to prevent skin and eye contact.
IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P301+P312Immediate medical attention is required if the substance is ingested.

Toxicological Information

Specific toxicological studies on this compound are limited. However, studies on related chloronitrobenzenes indicate potential for significant toxicity. For instance, inhalation studies on 2-chloronitrobenzene and 4-chloronitrobenzene in rats and mice showed the development of methemoglobinemia, leading to anemia.[4] Lesions in the spleen, liver, and kidney were also observed in exposed rats.[4] While the methoxy group may alter the metabolic profile and toxicity of the target compound, a cautious approach assuming similar target organ toxicity is warranted.

Experimental Protocols

General Handling and Personal Protective Equipment (PPE) Workflow

Due to the hazardous nature of this compound, a strict handling protocol must be followed. The following workflow outlines the essential steps for safe handling.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Work Area Preparation (Fume Hood, Spill Kit Ready) ppe Don Full PPE (Gloves, Gown, Goggles) prep_area->ppe weigh Weigh Compound (In Ventilated Enclosure) ppe->weigh dissolve Dissolution (Add solid to solvent slowly) weigh->dissolve react Perform Reaction (Maintain Containment) dissolve->react decontaminate Decontaminate Surfaces & Equipment react->decontaminate waste Segregate & Label Hazardous Waste decontaminate->waste remove_ppe Doff PPE Correctly waste->remove_ppe

Caption: Workflow for Safe Handling of this compound.

Synthesis of a Structurally Related Compound: 1-Chloro-3-methoxy-2-nitrobenzene

No specific, detailed protocol for the synthesis of this compound was found. However, a protocol for the synthesis of the isomer, 1-Chloro-3-methoxy-2-nitrobenzene, is available and provides a relevant experimental framework.[5] This procedure involves a Sandmeyer-type reaction starting from a substituted aniline.

Materials:

  • 3-methoxy-2-nitro-phenylamine (starting material)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl, 37% and 6 N)

  • Copper(II) chloride (CuCl₂)

  • Water (H₂O)

  • Ethyl acetate (AcOEt)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • A solution of sodium nitrite (e.g., 180 mg, 2.60 mmol) in water (0.5 mL) is added dropwise to a solution of 3-methoxy-2-nitro-phenylamine (e.g., 400 mg, 2.38 mmol) in 37% HCl (3.9 mL) at 0°C over a one-hour period. This forms the diazonium salt.[5]

  • The reaction mixture is then added to a cold (0°C) solution of CuCl₂ (e.g., 640 mg, 4.76 mmol) in 6 N HCl (3.5 mL).[5]

  • The resulting green solution is stirred at room temperature for 2 days.[5]

  • The reaction mixture is poured onto ice and carefully neutralized with a saturated solution of NaHCO₃.[5]

  • The aqueous phase is extracted with ethyl acetate.[5]

  • The combined organic phase is washed with brine, dried over MgSO₄, filtered, and evaporated to yield the product as a brown oil.[5]

First Aid and Emergency Procedures

Immediate action is critical in case of exposure. The following diagram outlines the necessary first aid steps.

cluster_routes cluster_actions start Exposure Event skin Skin Contact start->skin eyes Eye Contact start->eyes inhalation Inhalation start->inhalation ingestion Ingestion start->ingestion wash_skin Flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. skin->wash_skin rinse_eyes Rinse cautiously with water for several minutes. Remove contact lenses. eyes->rinse_eyes fresh_air Move person to fresh air. Keep comfortable for breathing. inhalation->fresh_air medical_ingestion Do NOT induce vomiting. Rinse mouth. Get immediate medical aid. ingestion->medical_ingestion seek_medical Seek Immediate Medical Attention wash_skin->seek_medical rinse_eyes->seek_medical fresh_air->seek_medical medical_ingestion->seek_medical Always

Caption: First Aid Procedures for Exposure to this compound.

Spill, Storage, and Disposal

Proper containment, storage, and disposal are crucial to mitigate the risks associated with this compound.

Spill Response
  • Evacuate: Immediately clear the area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, wear full PPE and absorb with an inert material (e.g., vermiculite, sand).

  • Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Disposal
  • Dispose of waste material at an approved hazardous waste disposal facility.[6]

  • Do not mix with other waste streams.[6]

  • All local, state, and federal regulations regarding hazardous waste disposal must be followed.[6]

The logical flow for waste management is outlined below.

gen Waste Generation (Used material, contaminated PPE) seg Segregate Waste (Do not mix with other streams) gen->seg cont Containerize (Use sealed, compatible containers) seg->cont lab Label Container ('Hazardous Waste', Chemical Name) cont->lab store Store Securely (Designated accumulation area) lab->store disp Dispose via Approved Vendor (Follow all regulations) store->disp

Caption: Hazardous Waste Management Workflow.

References

A Technical Guide to 2-Chloro-1-methoxy-3-nitrobenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-1-methoxy-3-nitrobenzene is a substituted aromatic compound with the chemical formula C₇H₆ClNO₃.[1] It is characterized by a benzene ring functionalized with a chlorine atom, a methoxy group, and a nitro group.[1] This compound typically appears as a yellow solid and is sparingly soluble in water.[1] Primarily utilized in the field of organic synthesis, this compound serves as a versatile building block for the creation of more complex molecules, particularly in the development of pharmaceuticals and other bioactive compounds.[1] Its trifunctional nature allows for a variety of chemical transformations, making it a valuable intermediate for medicinal chemists and researchers in drug discovery.

Commercial Suppliers of this compound

For researchers and drug development professionals seeking to procure this compound (CAS No. 3970-39-6), a variety of commercial suppliers offer this compound in different purities and quantities. The following table summarizes the offerings from several key vendors.

SupplierProduct NameCAS NumberPurityAvailable Quantities
Sigma-Aldrich This compound3970-39-6≥98%Inquire
Fluorochem This compound3970-39-6>97%5g, 10g, 25g, 100g
Manchester Organics 2-Chloro-1-methoxy-3-nitro-benzene3970-39-6InquireInquire
BLD Pharm This compound3970-39-697%1g, 5g, 25g
ChemScene This compound3970-39-6≥98%100mg, 250mg, 500mg, 1g
Chemsrc This compound3970-39-6Inquire250mg, 1g

Experimental Protocols: Synthesis of a Regioisomer

Materials:

  • 3-methoxy-2-nitro-phenylamine

  • Concentrated Hydrochloric Acid (37%)

  • Sodium Nitrite (NaNO₂)

  • Copper(II) Chloride (CuCl₂)

  • Water

  • Ethyl Acetate (AcOEt)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Magnesium Sulfate (MgSO₄)

  • Ice

Procedure: [2]

  • Diazotization: A solution of sodium nitrite (180 mg, 2.60 mmol) in water (0.5 mL) is added dropwise to a solution of 3-methoxy-2-nitro-phenylamine (400 mg, 2.38 mmol) in concentrated HCl (37%, 3.9 mL) at 0°C over a period of one hour. This forms the corresponding diazonium salt.

  • Sandmeyer Reaction: The reaction mixture containing the diazonium salt is then added to a cold (0°C) solution of CuCl₂ (640 mg, 4.76 mmol) in 6 N HCl (3.5 mL).

  • Reaction Progression: The resulting green solution is stirred at room temperature for 2 days to allow for the substitution of the diazonium group with a chlorine atom.

  • Work-up and Extraction: The reaction mixture is poured onto ice and carefully neutralized with a saturated solution of NaHCO₃. The aqueous phase is then extracted with ethyl acetate.

  • Purification: The combined organic phases are washed with brine, dried over MgSO₄, filtered, and the solvent is evaporated to yield the crude product.

  • Product: This procedure yields 1-chloro-3-methoxy-2-nitrobenzene as a brown oil (293 mg, 1.56 mmol, 66% yield).[2]

Applications in Organic Synthesis and Drug Discovery

This compound and its isomers are valuable intermediates in the synthesis of more complex molecules, including those with potential biological activity. The presence of three distinct functional groups—chloro, methoxy, and nitro—on the benzene ring allows for selective chemical modifications.

  • Nucleophilic Aromatic Substitution: The chlorine atom can be displaced by various nucleophiles, enabling the introduction of a wide range of functional groups.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which can then be further functionalized. This is a common strategy in the synthesis of many pharmaceutical compounds.

  • Electrophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group and the electron-donating nature of the methoxy group influence the regioselectivity of further electrophilic substitution reactions on the aromatic ring.

The strategic manipulation of these functional groups makes this class of compounds important starting materials for the synthesis of heterocycles and other scaffolds found in medicinal chemistry.

Visualizations

To illustrate the synthetic utility of this class of compounds, the following diagram outlines the experimental workflow for the synthesis of 1-chloro-3-methoxy-2-nitro-benzene, as described in the experimental protocol section.

Synthesis_Workflow A 3-methoxy-2-nitro- phenylamine B Diazotization (NaNO2, HCl, 0°C) A->B Step 1 C Diazonium Salt Intermediate B->C D Sandmeyer Reaction (CuCl2, 0°C - RT) C->D Step 2 E 1-chloro-3-methoxy- 2-nitro-benzene D->E F Work-up & Purification E->F Step 3 G Final Product F->G

Caption: Synthetic workflow for 1-chloro-3-methoxy-2-nitro-benzene.

References

Safeguarding Stability: A Technical Guide to the Storage of 2-Chloro-1-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the optimal storage conditions for 2-Chloro-1-methoxy-3-nitrobenzene (CAS No. 3970-39-6), a key intermediate in various synthetic pathways. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and upholding laboratory safety.

Recommended Storage Conditions

Proper storage is paramount to prevent the degradation of this compound. The primary recommendation is to store the compound in a tightly sealed container in a dry environment at room temperature.[1][2] This minimizes the risk of hydrolysis and other forms of decomposition.

ParameterSpecificationRationale
Temperature Room TemperaturePrevents thermal degradation.
Atmosphere Dry/InertMinimizes hydrolysis and oxidation.
Container Tightly SealedPrevents exposure to moisture and atmospheric contaminants.
Light Protect from LightWhile not explicitly stated, as a general good practice for complex organic molecules, protection from light is recommended to prevent photochemical reactions.
Ventilation Well-ventilated areaEnsures a safe environment by dispersing any potential vapors.[3][4]

Handling and Incompatibilities

To ensure the longevity of this compound and the safety of laboratory personnel, specific handling procedures and awareness of chemical incompatibilities are essential.

Personal Protective Equipment (PPE): When handling this compound, standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be worn. For procedures that may generate dust, a suitable respirator is recommended.[4]

Incompatible Materials: Based on the reactivity of similar nitroaromatic and chlorinated compounds, it is prudent to avoid storage near strong oxidizing agents, strong bases, and strong reducing agents.[4][5] Such contact could lead to vigorous, potentially hazardous reactions.

Experimental Protocols: General Stability Assessment

  • Visual Inspection: Examine the compound for any change in color (typically a yellow powder) or physical state.[2] Any deviation may indicate degradation.

  • Solubility Test: A quick check of its solubility in a standard solvent can be a simple indicator of potential changes in the compound's structure.

  • Thin-Layer Chromatography (TLC): A TLC analysis against a reference standard can quickly reveal the presence of impurities or degradation products.

  • High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment, HPLC analysis can be used to determine the purity of the compound and quantify any degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the structural integrity of the compound.

Logical Workflow for Chemical Storage Assessment

The following diagram illustrates a logical workflow for determining the appropriate storage conditions for a chemical compound like this compound.

A Compound Identification (this compound) B Hazard Identification (Review SDS and Literature) A->B C Assess Physical State (Solid, Yellow Powder) B->C F Identify Incompatibilities (Oxidizing Agents, Bases, Reducing Agents) B->F D Determine Temperature Requirements (Room Temperature) C->D E Evaluate Atmospheric Sensitivity (Requires Dry Environment) C->E G Select Appropriate Container (Tightly Sealed) D->G E->G H Define Storage Location (Well-ventilated, Dry Area, Away from Incompatibles) F->H G->H I Final Storage Protocol H->I

References

An In-depth Technical Guide to the Reactivity of 2-Chloro-1-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of 2-Chloro-1-methoxy-3-nitrobenzene, a versatile substituted aromatic compound. Due to its unique substitution pattern, this molecule exhibits a range of reactivities, making it a valuable building block in organic synthesis for the development of novel pharmaceuticals and functional materials. This document details its reactivity with common reagents, focusing on nucleophilic aromatic substitution, reduction of the nitro group, electrophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions. Where available, detailed experimental protocols and quantitative data are provided. The guide also includes visualizations of key reaction mechanisms and experimental workflows to facilitate a deeper understanding of the compound's chemical behavior.

Introduction

This compound (C₇H₆ClNO₃, CAS No: 3970-39-6) is a yellow, solid organic compound with a molecular weight of 187.58 g/mol .[1] Its structure consists of a benzene ring substituted with a chlorine atom, a methoxy group, and a nitro group. This trifunctional substitution pattern imparts a distinct reactivity profile, making it a subject of interest for synthetic chemists. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, particularly towards nucleophilic attack. This guide aims to provide a detailed exploration of the reactivity of this compound with a variety of common reagents, offering insights into its potential applications in synthetic chemistry.

Nucleophilic Aromatic Substitution (SNAr)

The presence of a strongly electron-withdrawing nitro group makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr), with the chlorine atom serving as the leaving group.

General Mechanism and Reactivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[2] The rate of this reaction is highly dependent on the ability of the electron-withdrawing groups to stabilize the negative charge of this intermediate. In this compound, the nitro group is positioned meta to the chlorine atom. This positioning does not allow for direct resonance delocalization of the negative charge that develops on the ring during the formation of the Meisenheimer complex. Consequently, the rate of nucleophilic aromatic substitution on this substrate is expected to be slower compared to isomers where the nitro group is in the ortho or para position to the chlorine atom.

// Reactants Reactant [label=<

this compound

]; Nucleophile [label="Nu⁻"];

// Meisenheimer Complex Meisenheimer [label=<

Meisenheimer Complex (Resonance Stabilized) ,

, shape=box, style=rounded, fillcolor="#F1F3F4"];

// Product Product [label=<

Substitution Product

]; LeavingGroup [label="Cl⁻"];

// Arrows Reactant -> Meisenheimer [label="+ Nu⁻ (slow)"]; Meisenheimer -> Product [label="- Cl⁻ (fast)"]; Product -> LeavingGroup [style=invis]; } caption: "General mechanism of Nucleophilic Aromatic Substitution (SNAr)."

Reactions with Common Nucleophiles

While specific quantitative data for this compound is limited, analogous reactions with similar substrates provide insight into its expected reactivity.

2.2.1. Reaction with Alkoxides (e.g., Sodium Methoxide)

Reaction with sodium methoxide is expected to yield 1,2-dimethoxy-3-nitrobenzene. The reaction would likely require elevated temperatures due to the meta-positioning of the nitro group.

2.2.2. Reaction with Amines

Primary and secondary amines can act as nucleophiles to displace the chloride, forming the corresponding N-substituted 2-methoxy-3-nitroaniline derivatives. The kinetics of such reactions are typically second-order overall, being first-order in both the amine and the aryl halide.[3]

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

The following is a generalized protocol based on reactions of similar chloro-nitroaromatic compounds.

Materials:

  • This compound

  • Nucleophile (e.g., sodium methoxide, amine) (1.1 - 2.0 equivalents)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

  • Inert gas atmosphere (e.g., Nitrogen, Argon)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in the anhydrous solvent under an inert atmosphere.

  • Add the nucleophile portion-wise to the stirred solution.

  • Heat the reaction mixture to an appropriate temperature (typically between 80-150 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, providing access to 2-chloro-3-methoxyaniline, a valuable synthetic intermediate.

Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups.

  • Palladium on Carbon (Pd/C): This is a common and effective catalyst for this transformation.

  • Raney Nickel: This is another active catalyst, often used when other reducible functional groups are present.

Experimental Protocol: Catalytic Hydrogenation

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C) (1-5 mol%)

  • Solvent (e.g., Ethanol, Ethyl acetate)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve this compound in the chosen solvent in a hydrogenation vessel.

  • Carefully add the Pd/C catalyst.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-5 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake or by TLC/GC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude product, which can be further purified if necessary.

Reduction_Workflow Start Start Dissolve Dissolve this compound in solvent Start->Dissolve Add_Catalyst Add Pd/C catalyst Dissolve->Add_Catalyst Hydrogenate Pressurize with H₂ and stir Add_Catalyst->Hydrogenate Monitor Monitor reaction progress Hydrogenate->Monitor Filter Filter through Celite Monitor->Filter Reaction complete Evaporate Evaporate solvent Filter->Evaporate End End Evaporate->End

Metal-Acid Reductions

Reduction using a metal in an acidic medium is a classic and reliable method.

  • Tin(II) Chloride (SnCl₂): A mild and effective reagent for the chemoselective reduction of nitro groups in the presence of other functional groups.[4]

  • Iron in Acetic or Hydrochloric Acid (Fe/AcOH or Fe/HCl): An inexpensive and widely used method for large-scale reductions.

Experimental Protocol: Reduction with Tin(II) Chloride

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents)

  • Solvent (e.g., Ethanol, Ethyl acetate)

  • Aqueous acid (e.g., concentrated HCl)

Procedure:

  • Suspend this compound in the solvent.

  • Add SnCl₂·2H₂O to the suspension.

  • If using a non-acidic solvent, add concentrated HCl dropwise while cooling the mixture in an ice bath.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Cool the mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the desired aniline.

ReagentConditionsProductYieldReference
Pd/C, H₂Ethanol, rt, 1 atm2-Chloro-3-methoxyanilineHighGeneral Method
SnCl₂·2H₂OEthanol, reflux2-Chloro-3-methoxyanilineHigh[4]
Fe, HClWater/Ethanol, reflux2-Chloro-3-methoxyanilineGoodGeneral Method

Electrophilic Aromatic Substitution (EAS)

The benzene ring of this compound is deactivated towards electrophilic aromatic substitution due to the presence of the electron-withdrawing nitro and chloro groups. The methoxy group is activating, but its effect is likely outweighed by the deactivating groups. The directing effects of the substituents are as follows:

  • -OCH₃: Activating, ortho, para-director.

  • -Cl: Deactivating, ortho, para-director.

  • -NO₂: Deactivating, meta-director.

The combination of these directing effects will determine the position of substitution. The positions ortho and para to the methoxy group (positions 2 and 4, and 6) are activated, while the positions meta to the nitro group (positions 5 and 1) are less deactivated. The position ortho to the methoxy and meta to the nitro (position 2) is already substituted with chlorine. Therefore, substitution is most likely to occur at position 4 (para to methoxy) or 6 (ortho to methoxy).

4.1. Nitration

Further nitration would require harsh conditions (e.g., fuming nitric acid and concentrated sulfuric acid) due to the already present deactivating groups.[5] The incoming nitro group would likely be directed to the positions activated by the methoxy group and not strongly deactivated by the existing nitro group.

4.2. Halogenation

Halogenation (e.g., bromination with Br₂/FeBr₃) would also be challenging and require forcing conditions. The directing effects would be similar to those for nitration.

4.3. Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are generally unsuccessful on strongly deactivated rings such as nitrobenzene. Therefore, it is highly unlikely that this compound would undergo Friedel-Crafts reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Aryl chlorides can participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Although less reactive than aryl bromides and iodides, the use of specialized ligands and conditions can facilitate these couplings.

Buchwald-Hartwig Amination

This reaction allows for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a base. This would be an alternative route to N-substituted 2-methoxy-3-nitroanilines. The reaction typically requires a palladium precatalyst, a bulky phosphine ligand, and a strong base such as sodium tert-butoxide.[6][7][8]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ PdII_Complex Ar-Pd(II)(L₂)-X Pd0->PdII_Complex Ox_Add Oxidative Addition Ar-X Pd_Amine_Complex [Ar-Pd(II)(L₂)(HNR₂)]⁺X⁻ PdII_Complex->Pd_Amine_Complex Amine_Coord Amine Coordination R₂NH Pd_Amido_Complex Ar-Pd(II)(L₂)-NR₂ Pd_Amine_Complex->Pd_Amido_Complex Deprotonation Deprotonation Base Product Ar-NR₂ Pd_Amido_Complex->Product Red_Elim Reductive Elimination Product->Pd0

Suzuki Coupling

The Suzuki coupling reaction pairs an organoboron compound with an aryl halide. This would allow for the formation of a C-C bond at the 2-position of the ring, leading to biaryl compounds or the introduction of alkyl or vinyl groups.

Sonogashira Coupling

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl halide, providing a route to aryl-alkyne derivatives.[9][10][11]

General Considerations for Cross-Coupling Reactions:

  • Catalyst: A palladium(0) source is typically used, often generated in situ from a palladium(II) precatalyst.

  • Ligand: Bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition of the aryl chloride to the palladium center.

  • Base: A base is necessary to facilitate the catalytic cycle. The choice of base depends on the specific coupling reaction.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are commonly used.

Conclusion

This compound is a versatile synthetic building block with a rich and predictable reactivity profile. The interplay of its three substituents governs its behavior in key organic transformations. The nitro group activates the ring for nucleophilic aromatic substitution, albeit with attenuated reactivity due to its meta position relative to the leaving group. The nitro group itself is readily reduced to an amine, providing a gateway to a different class of substituted anilines. While the ring is generally deactivated towards electrophilic aromatic substitution, reactions under forcing conditions may be possible, with the substitution pattern dictated by the combined directing effects of the existing groups. Furthermore, the presence of the chloro substituent opens up the possibility of modern palladium-catalyzed cross-coupling reactions, enabling the formation of a wide array of carbon-carbon and carbon-heteroatom bonds. This guide provides a foundational understanding of the reactivity of this compound, offering valuable insights for its application in the synthesis of complex organic molecules for the pharmaceutical and materials science industries. Further experimental investigation is warranted to fully elucidate the quantitative aspects of its reactivity and to optimize reaction conditions for specific synthetic targets.

References

An In-depth Technical Guide to the Potential Research Applications of 2-Chloro-1-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1-methoxy-3-nitrobenzene is a substituted aromatic compound with the chemical formula C₇H₆ClNO₃.[1] It exists as a yellow solid and is sparingly soluble in water.[1] This molecule incorporates three key functional groups: a chloro group, a methoxy group, and a nitro group, making it a versatile building block in organic synthesis.[1] While specific, direct applications in drug discovery are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. This guide will explore the potential research applications of this compound, focusing on its synthetic utility and the chemical transformations that can lead to novel compounds of interest for researchers in medicinal chemistry and materials science.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided below. While experimental spectroscopic data for this specific isomer is limited, data for the related isomer, 2-chloro-1-methoxy-4-nitrobenzene, is available and can serve as a useful reference for characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 3970-39-6[1]
Molecular Formula C₇H₆ClNO₃[1]
Molecular Weight 187.58 g/mol [1]
Appearance Yellow Powder[1]
Solubility Sparingly soluble in water[1]
Storage Sealed in dry, Room Temperature[1]

Table 2: Spectroscopic Data for the Isomer 2-Chloro-1-methoxy-4-nitrobenzene (CAS: 4920-79-0) for Reference

Spectroscopic TechniqueKey Peaks/Signals
Mass Spectrometry (EI) m/z values of interest can be found in publicly available databases.
IR Spectrum Characteristic peaks for C-Cl, C-O, and NO₂ functional groups would be expected.

Potential Research Applications in Organic Synthesis

The true potential of this compound lies in its utility as a versatile intermediate for the synthesis of more complex molecules. The presence of three distinct functional groups on the benzene ring allows for a variety of chemical transformations.

Key Chemical Transformations

The chemical reactivity of this compound is dictated by its functional groups. The following diagram illustrates the primary transformations that can be envisioned for this molecule, converting it into a key intermediate for further elaboration.

G A This compound B 2-Chloro-1-methoxy-3-aminobenzene A->B Nitro Group Reduction (e.g., H₂, Pd/C or Fe/HCl) C Substituted Amines/Heterocycles B->C Further Functionalization (e.g., Diazotization, Acylation, Cyclization) G cluster_0 Step 1: Reduction cluster_1 Step 2: Cyclization A This compound B 2-Chloro-1-methoxy-3-aminobenzene A->B Reduction (e.g., Fe, NH₄Cl, EtOH/H₂O) D Substituted Benzimidazole B->D C Carboxylic Acid Derivative (R-COOH) C->D G A This compound B Key Intermediate (e.g., 2-Chloro-1-methoxy-3-aminobenzene) A->B Chemical Transformation C Library of Analogs B->C Combinatorial Synthesis D Biological Screening C->D E Hit Compound D->E F Lead Optimization E->F

References

Methodological & Application

Application Notes: Synthesis of 2-Chloro-1-methoxy-3-nitrobenzene via Sandmeyer Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of 2-Chloro-1-methoxy-3-nitrobenzene from 3-methoxy-2-nitroaniline is a classic example of the Sandmeyer reaction. This transformation is a cornerstone of aromatic chemistry, providing a reliable method for the substitution of an aromatic amino group with a halide.[1][2] The reaction proceeds through a two-step mechanism: first, the diazotization of the primary aromatic amine to form a diazonium salt intermediate, followed by the copper-catalyzed displacement of the diazonium group with a chloride ion.[3][4] This method is particularly valuable as it allows for substitution patterns that are not easily achievable through direct electrophilic aromatic substitution.[2]

The starting material, 3-methoxy-2-nitroaniline, is first converted to its corresponding diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures.[5][6] The resulting diazonium salt is highly reactive and is immediately used in the subsequent step. The diazonium salt solution is then added to a solution containing a copper(I) or copper(II) catalyst, which facilitates the replacement of the -N₂⁺ group with a chlorine atom, yielding the desired product, this compound, with the evolution of nitrogen gas.[1][5]

Experimental Protocol

This protocol is adapted from established methodologies for the Sandmeyer reaction.[5][7][8]

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )ConcentrationAmountMoles (mmol)
3-methoxy-2-nitroaniline168.15-4.00 g23.8
Hydrochloric Acid36.4637% (conc.)39 mL~476
Sodium Nitrite69.00-1.80 g26.1
Deionized Water18.02-5 mL + as needed-
Copper(II) Chloride134.45-6.40 g47.6
Dichloromethane84.93-As needed-
Sodium Bicarbonate84.01Saturated Soln.As needed-
Anhydrous MgSO₄ / Na₂SO₄120.37 / 142.04-As needed-
Ice--As needed-

Procedure

Step 1: Diazotization of 3-methoxy-2-nitroaniline

  • In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 4.00 g (23.8 mmol) of 3-methoxy-2-nitroaniline in 39 mL of concentrated hydrochloric acid.

  • Cool the resulting solution to 0°C in an ice-salt bath. Vigorous stirring is essential to keep the amine salt suspended.

  • In a separate beaker, dissolve 1.80 g (26.1 mmol) of sodium nitrite in 5 mL of deionized water.

  • Add the sodium nitrite solution dropwise to the cold aniline solution over approximately one hour. The rate of addition should be carefully controlled to maintain the reaction temperature between 0°C and 5°C.

  • After the addition is complete, stir the mixture for an additional 15-20 minutes at 0-5°C. The resulting cold solution contains the aryl diazonium salt and should be used immediately in the next step.

Step 2: Sandmeyer Reaction

  • In a 500 mL beaker, prepare a solution of 6.40 g (47.6 mmol) of Copper(II) Chloride in 35 mL of 6 N HCl. Cool this solution to 0°C in an ice bath.

  • Slowly and carefully, add the cold diazonium salt solution from Step 1 to the cold copper chloride solution with vigorous stirring.[7]

  • A vigorous evolution of nitrogen gas should be observed.[5] Control the rate of addition to keep the foaming manageable.

  • Once the addition is complete, allow the mixture to warm to room temperature and continue stirring for 2 days to ensure the reaction goes to completion.[7]

Step 3: Product Isolation and Purification

  • Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash them sequentially with deionized water (2 x 50 mL) and a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or methanol.

Data Summary

Reactant and Product Properties

CompoundMolar Mass ( g/mol )AppearanceCAS Number
3-methoxy-2-nitroaniline168.15Orange/Brown Solid577-72-0
This compound187.58Yellow Solid[9]3970-39-6[9]

Visual Workflow

SynthesisWorkflow Synthesis of this compound A Start: 3-methoxy-2-nitroaniline B Step 1: Diazotization (NaNO₂, HCl, 0-5°C) A->B Reagents C Intermediate: Aryl Diazonium Salt B->C Forms D Step 2: Sandmeyer Reaction (CuCl₂, HCl) C->D Reacts with E Product: this compound D->E Yields + N₂ gas F Work-up & Purification E->F G Final Product F->G

Caption: Workflow for the Sandmeyer synthesis of this compound.

Safety and Handling Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

  • Acids: Concentrated hydrochloric acid is highly corrosive and toxic. Handle with extreme care.

  • Sodium Nitrite: Sodium nitrite is an oxidizer and is toxic if ingested. Avoid contact with skin and eyes.

  • Diazonium Salts: Aryl diazonium salts are thermally unstable and can be explosive when isolated and dry. Never isolate the diazonium salt intermediate. Always keep it in a cold solution and use it immediately after preparation. The low temperature (0-5°C) is critical for safety and to prevent decomposition, which can form undesired phenol byproducts.[5]

  • Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.

References

Application Notes and Protocols for SNAr Reactions of 2-Chloro-1-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic Aromatic Substitution (SNAr) is a critical reaction in organic synthesis for the construction of arylamines, aryl ethers, and aryl thioethers, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science. This document provides detailed application notes and generalized protocols for the SNAr reaction of 2-Chloro-1-methoxy-3-nitrobenzene.

The reactivity of an aryl halide in an SNAr reaction is largely governed by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) ortho and para to the leaving group are essential for activating the ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex. In the case of this compound, the nitro group is positioned meta to the chlorine, which does not provide resonance stabilization to the intermediate. However, the presence of the methoxy group ortho to the chlorine atom can influence the reactivity through inductive and steric effects. The electron-deficient nature of the nitro-substituted benzene ring still renders the substrate susceptible to nucleophilic attack under appropriate conditions.

Reaction Principle

The SNAr reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The negative charge is delocalized over the aromatic ring and is stabilized by the electron-withdrawing nitro group. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the final product.[1]

Data Presentation: Representative Reaction Conditions

While specific quantitative data for the SNAr reaction of this compound is not extensively available in the reviewed literature, the following tables provide generalized reaction conditions for common classes of nucleophiles based on protocols for similarly activated aryl chlorides. Optimization of these conditions is likely necessary to achieve high yields for this specific substrate.

Table 1: Reaction with Amine Nucleophiles

ComponentRoleExample ReagentStoichiometry (eq.)SolventTemperature (°C)Time (h)
This compoundSubstrate-1.0DMF, DMSO, NMP80 - 15012 - 48
AmineNucleophilePiperidine, Morpholine, Aniline1.1 - 2.0
BaseAcid ScavengerK₂CO₃, Na₂CO₃, Et₃N1.5 - 3.0

Table 2: Reaction with Alkoxide Nucleophiles

ComponentRoleExample ReagentStoichiometry (eq.)SolventTemperature (°C)Time (h)
This compoundSubstrate-1.0THF, Dioxane, DMF25 - 1006 - 24
AlcoholNucleophile PrecursorMethanol, Ethanol, Phenol1.2 - 2.0
BaseDeprotonating AgentNaH, KOtBu, K₂CO₃1.2 - 2.0

Table 3: Reaction with Thiol Nucleophiles

ComponentRoleExample ReagentStoichiometry (eq.)SolventTemperature (°C)Time (h)
This compoundSubstrate-1.0DMF, DMSO, Acetonitrile25 - 804 - 16
ThiolNucleophileThiophenol, Ethanethiol1.1 - 1.5
BaseDeprotonating AgentK₂CO₃, NaH, Et₃N1.2 - 2.0

Experimental Protocols

General Considerations:

  • All reactions should be performed in a well-ventilated fume hood.

  • Anhydrous solvents and inert atmospheres (e.g., nitrogen or argon) are recommended, especially when using strong bases like NaH or KOtBu.

  • Reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: General Procedure for Reaction with an Amine Nucleophile

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the desired amine (1.2 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).

  • Add an anhydrous polar aprotic solvent (e.g., DMF or DMSO) to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir vigorously.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-aryl product.

Protocol 2: General Procedure for Reaction with an Alkoxide Nucleophile

  • To a flame-dried round-bottom flask under an inert atmosphere, add the desired alcohol (1.5 eq.) and a suitable anhydrous solvent (e.g., THF).

  • Cool the solution to 0 °C in an ice bath and add a strong base (e.g., NaH, 1.5 eq.) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Add a solution of this compound (1.0 eq.) in the same anhydrous solvent to the flask.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After the reaction is complete, cool the mixture to 0 °C and carefully quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., diethyl ether, 3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and remove the solvent in vacuo.

  • Purify the residue by flash chromatography to obtain the desired aryl ether.

Protocol 3: General Procedure for Reaction with a Thiol Nucleophile

  • To a round-bottom flask, add this compound (1.0 eq.), the desired thiol (1.1 eq.), and a base (e.g., K₂CO₃, 1.5 eq.).

  • Add a suitable solvent (e.g., acetonitrile or DMF).

  • Stir the reaction mixture at room temperature or heat gently (e.g., 60 °C) as needed.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired aryl thioether.

Visualizations

Caption: General Mechanism of the SNAr Reaction.

experimental_workflow start Start reagents Combine Substrate, Nucleophile, and Base in Solvent start->reagents reaction Heat and Stir Reaction Mixture reagents->reaction monitoring Monitor Reaction by TLC/LC-MS reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purification (Chromatography/Recrystallization) workup->purification product Final Product purification->product

Caption: Typical Experimental Workflow for an SNAr Reaction.

References

Application Notes: The Versatility of 2-Chloro-1-methoxy-3-nitrobenzene in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-1-methoxy-3-nitrobenzene is a valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and drug development.[1][2] Its utility stems from the specific arrangement of its functional groups: a chloro group, a methoxy group, and a nitro group on a benzene ring. This strategic substitution provides multiple reactive sites that can be manipulated sequentially or in one-pot procedures to construct complex molecular architectures. The chloro and methoxy groups, in particular, are common substituents in drug molecules, influencing factors like binding interactions and metabolic properties.[3][4]

Key Reactive Features:

  • Nucleophilic Aromatic Substitution (SNAr): The presence of a strong electron-withdrawing nitro group positioned ortho to the chlorine atom significantly activates the aromatic ring for nucleophilic aromatic substitution.[5][6][7] This allows for the facile displacement of the chloride ion by various nucleophiles, such as amines and thiols, which is often the initial step in building the desired heterocyclic precursor.[8][9]

  • Reductive Cyclization: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., sodium dithionite, zinc, iron, or catalytic hydrogenation).[10][11] The resulting ortho-substituted aniline is a key intermediate that can undergo intramolecular or intermolecular cyclization to form fused heterocyclic systems like benzimidazoles, quinoxalines, and phenothiazines.[12][13][14]

These reactive characteristics make this compound an ideal precursor for synthesizing libraries of substituted heterocycles for screening in drug discovery programs.

Synthesis of Substituted Benzimidazoles

Benzimidazoles are a prominent class of heterocycles found in numerous pharmacologically active compounds, including proton pump inhibitors and anthelmintics.[12][15] A common strategy for their synthesis from this compound involves a two-step sequence: nucleophilic substitution with an amine followed by a reductive cyclization with an aldehyde.

General Reaction Pathway

The synthesis begins with the SNAr reaction of this compound with a primary amine to form an N-substituted-2-methoxy-6-nitroaniline intermediate. This intermediate then undergoes a one-pot reductive cyclization. The nitro group is reduced to an amine in the presence of a reducing agent like sodium dithionite, and the resulting diamine condenses with an aldehyde to form the benzimidazole ring.[10] Microwave-assisted synthesis can significantly accelerate these reactions, leading to higher yields in shorter times.[10][16]

Caption: Synthetic pathway for benzimidazoles.

Experimental Protocol: Synthesis of 1,2-Disubstituted Benzimidazoles

This protocol is adapted from a microwave-assisted methodology.[10]

Step 1: Synthesis of N-alkyl-2-methoxy-6-nitroaniline

  • Dissolve this compound (1.0 eq) in tetrahydrofuran (THF).

  • To this solution, add the desired primary amine (e.g., methylamine, propylamine) (1.1 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with water, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to obtain the N-substituted-2-methoxy-6-nitroaniline intermediate.

Step 2: Microwave-Assisted Reductive Cyclization

  • In a microwave reaction vessel, combine the N-substituted-2-methoxy-6-nitroaniline intermediate (1.0 eq), an aryl or heteroaryl aldehyde (1.1 eq), and sodium dithionite (Na₂S₂O₄) (2.0 eq) in dimethyl sulfoxide (DMSO).

  • Seal the vessel and place it in a microwave synthesizer.

  • Irradiate the mixture at a suitable temperature (e.g., 120-140°C) for 5-15 minutes.

  • After cooling, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure 1,2-disubstituted benzimidazole derivative.

Data Presentation
Starting MaterialAmineAldehydeConditions (Step 2)ProductYield (%)
This compoundMethylamineBenzaldehydeNa₂S₂O₄, DMSO, MW, 10 min1-Methyl-2-phenyl-7-methoxy-1H-benzo[d]imidazole~85-95%
This compoundPropylamine4-ChlorobenzaldehydeNa₂S₂O₄, DMSO, MW, 12 min2-(4-Chlorophenyl)-7-methoxy-1-propyl-1H-benzo[d]imidazole~80-90%
This compoundButylamine4-NitrobenzaldehydeNa₂S₂O₄, DMSO, MW, 15 min7-Methoxy-2-(4-nitrophenyl)-1-butyl-1H-benzo[d]imidazole~80-90%
(Yields are representative and based on similar reported syntheses)[10]

Synthesis of Substituted Phenothiazines

Phenothiazines are a class of heterocyclic compounds known for their wide range of therapeutic applications, including antipsychotic, antiemetic, and antihistaminic activities.[8][14] The synthesis of a phenothiazine core can be achieved from this compound by reacting it with a 2-aminobenzenethiol derivative.

General Reaction Pathway

The reaction involves the condensation of this compound with a 2-aminobenzenethiol. This is typically followed by a reductive cyclization step, where a reducing agent like triethyl phosphite can reduce the nitro group and facilitate the ring closure to form the phenothiazine tricycle.[8]

G cluster_0 Step 1: Condensation cluster_1 Step 2: Reductive Cyclization A This compound C Substituted (2-nitrophenyl)(2-aminophenyl)sulfane A->C Base (e.g., NaH), THF B 2-Aminobenzenethiol B->C E Substituted Phenothiazine C->E Cumene, Reflux D Triethyl phosphite D->E

Caption: Synthetic pathway for phenothiazines.

Experimental Protocol: Synthesis of Substituted Phenothiazines

This protocol is based on a general method for phenothiazine synthesis via reductive cyclization.[8]

Step 1: Synthesis of the Sulfane Intermediate

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of the appropriate 2-aminobenzenethiol (1.1 eq) dropwise at 0°C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 eq) in THF.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.

  • After cooling, quench the reaction by carefully adding water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under vacuum.

  • Purify the crude product by column chromatography to yield the diaryl sulfane intermediate.

Step 2: Reductive Cyclization

  • Dissolve the purified sulfane intermediate (1.0 eq) in a high-boiling point solvent such as cumene.

  • Add triethyl phosphite (2.0-3.0 eq).

  • Heat the mixture to reflux (approx. 152°C) for 8-12 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the final phenothiazine product.

Data Presentation
Starting MaterialThiolConditions (Step 2)ProductYield (%)
This compound2-AminobenzenethiolP(OEt)₃, Cumene, RefluxMethoxy-substituted PhenothiazineGood to Excellent
This compound2-Amino-5-methylbenzenethiolP(OEt)₃, Cumene, RefluxMethoxy, Methyl-disubstituted PhenothiazineGood to Excellent
(Yields are qualitative as specific quantitative data for this exact substrate is not readily available in the provided search results, but are expected to be in the good to excellent range based on analogous reactions.)[8]

Synthesis of Substituted Quinoxalines

Quinoxalines, or benzopyrazines, are an important class of nitrogen-containing heterocycles present in many biologically active compounds and materials.[17][18] Their synthesis from this compound requires the formation of a substituted benzene-1,2-diamine, which is then condensed with a 1,2-dicarbonyl compound.

General Reaction Pathway

The synthesis starts with a nucleophilic substitution of the chloro group with ammonia or an amine, followed by the reduction of the nitro group to create the 1,2-diamine intermediate. This diamine is then reacted with a 1,2-dicarbonyl compound (e.g., a benzil derivative) in a condensation reaction, typically under acidic or neutral conditions, to form the quinoxaline ring.[17][19]

G cluster_0 Step 1: Diamine Formation cluster_1 Step 2: Condensation A This compound C 3-Methoxybenzene-1,2-diamine A->C Two Steps B 1. NH3 2. Reduction (e.g., H2, Pd/C) B->C E Substituted Quinoxaline C->E Ethanol, Reflux D 1,2-Dicarbonyl (e.g., Benzil) D->E

Caption: Synthetic pathway for quinoxalines.

Experimental Protocol: Synthesis of Substituted Quinoxalines

This protocol describes a general two-stage process.

Step 1: Synthesis of 3-Methoxybenzene-1,2-diamine

  • Amination: Heat this compound in a sealed vessel with aqueous or alcoholic ammonia at elevated temperature and pressure. (Alternatively, use a palladium-catalyzed amination method).

  • Isolate the resulting 2-methoxy-6-nitroaniline.

  • Reduction: Dissolve the 2-methoxy-6-nitroaniline in a solvent like methanol or ethyl acetate.

  • Add a catalyst, such as 10% Palladium on Carbon (Pd/C).

  • Hydrogenate the mixture in a Parr apparatus under hydrogen gas (3-4 atm) until the uptake of hydrogen ceases.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the crude 3-Methoxybenzene-1,2-diamine, which can be used directly or purified.

Step 2: Quinoxaline Formation

  • Dissolve the 3-Methoxybenzene-1,2-diamine (1.0 eq) in ethanol or acetic acid.

  • Add a solution of the 1,2-dicarbonyl compound (e.g., benzil) (1.0 eq) in the same solvent.

  • Heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. The product often crystallizes out.

  • Collect the solid by filtration, wash with cold ethanol, and dry to obtain the pure quinoxaline derivative.

Data Presentation
Diamine IntermediateDicarbonyl CompoundConditions (Step 2)ProductYield (%)
3-Methoxybenzene-1,2-diamineBenzilEthanol, Reflux, 2h5-Methoxy-2,3-diphenylquinoxaline>90%
3-Methoxybenzene-1,2-diamine2,3-ButanedioneAcetic Acid, rt, 1h5-Methoxy-2,3-dimethylquinoxaline>90%
3-Methoxybenzene-1,2-diamineGlyoxalEthanol, Reflux, 3h5-Methoxyquinoxaline>85%
(Yields are representative for the condensation step, which is typically high-yielding.)[17][20]

General Experimental Workflow

The synthesis of heterocyclic compounds from this compound generally follows a structured workflow from starting materials to the final, purified product, involving reaction setup, monitoring, workup, and characterization.

G A 1. Reaction Setup (Weigh Reagents, Add Solvent) B 2. S-N-Ar / Cyclization Reaction (Heating / Stirring / MW) A->B C 3. Reaction Monitoring (TLC / LC-MS) B->C C->B Reaction Incomplete D 4. Reaction Workup (Quenching, Extraction, Washing) C->D Reaction Complete E 5. Purification (Column Chromatography / Recrystallization) D->E F 6. Characterization (NMR, MS, IR) E->F G Pure Heterocyclic Product F->G

Caption: General laboratory workflow diagram.

References

experimental protocol for reactions with 2-Chloro-1-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

An overview of experimental protocols for chemical reactions involving 2-Chloro-1-methoxy-3-nitrobenzene, designed for researchers, scientists, and professionals in drug development. This document provides detailed methodologies for key synthetic transformations, presents quantitative data in structured tables, and includes visual diagrams of reaction workflows and mechanisms.

Nucleophilic Aromatic Substitution (SNAr)

Application Note:

This compound is well-suited for nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nitro group, positioned ortho to the chlorine atom, activates the aromatic ring for nucleophilic attack.[1][2] This activation facilitates the displacement of the chloride leaving group by a variety of nucleophiles, such as amines, alkoxides, and thiolates. This reaction is a fundamental method for introducing diverse functional groups onto the benzene ring, making it a valuable tool in the synthesis of complex molecules and potential pharmaceutical agents. The reaction proceeds via a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex.[3]

Experimental Protocol: Reaction with a Primary Amine (e.g., Aniline)

This protocol describes a general procedure for the SNAr reaction of this compound with aniline.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and inert gas setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DMF.

  • Add potassium carbonate (2.0 eq) and aniline (1.2 eq) to the stirring solution.

  • Heat the reaction mixture to 80-100 °C and stir for 8-12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water, followed by a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Data Presentation: Representative SNAr Reactions

The following table summarizes expected outcomes for SNAr reactions with various nucleophiles based on typical results for activated aryl chlorides.

EntryNucleophileBaseSolventTemp (°C)Time (h)Expected Yield (%)
1AnilineK₂CO₃DMF1001285-95
2MorpholineK₂CO₃DMSO1101090-98
3Sodium Methoxide-Methanol656>95
44-FluorophenolCs₂CO₃Dioxane1001875-85

Workflow Diagram: Nucleophilic Aromatic Substitution

SNAr_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactant, Nucleophile, & Base in Solvent inert Establish Inert Atmosphere (N₂/Ar) reagents->inert heat Heat and Stir (e.g., 100°C, 12h) inert->heat monitor Monitor Progress (TLC) heat->monitor quench Cool and Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract wash Wash with Water & Brine extract->wash dry Dry, Filter, & Concentrate wash->dry purify Purify via Column Chromatography dry->purify product product purify->product Final Product

Caption: General workflow for a nucleophilic aromatic substitution reaction.

Reduction of the Nitro Group

Application Note:

The reduction of the nitro group on this compound to a primary amine is a crucial transformation. The resulting product, 2-chloro-3-methoxyaniline, is a valuable intermediate for synthesizing a wide range of compounds, including pharmaceuticals and dyes, by allowing for subsequent reactions like diazotization or acylation. Various methods exist for this reduction, offering different levels of chemoselectivity.[4] Catalytic hydrogenation is highly efficient but may also reduce other functional groups or cause dehalogenation.[5] Metal-acid systems (e.g., SnCl₂, Fe/HCl, Zn/AcOH) are classic, robust methods that are often more tolerant of other functional groups.[5][6]

Experimental Protocol: Reduction using Tin(II) Chloride (SnCl₂)

This protocol provides a method for the reduction of the nitro group while preserving the chloro substituent.

Materials:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

  • Ethanol or Ethyl Acetate

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.

  • If using ethyl acetate, add concentrated HCl.

  • Add tin(II) chloride dihydrate (4.0-5.0 eq) portion-wise to the solution. The reaction is exothermic.

  • Stir the mixture at room temperature or heat to reflux (typically 50-70 °C) for 1-3 hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8.

  • A precipitate of tin salts will form. Filter the mixture through a pad of celite, washing the pad with DCM or ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aniline product.

  • If necessary, purify the product further by column chromatography or recrystallization.

Data Presentation: Common Reagents for Nitro Group Reduction

ReagentConditionsAdvantagesPotential Issues
H₂, Pd/C1 atm H₂, RT, MethanolHigh yield, clean reactionMay cause dehalogenation
Fe, HCl/AcOHRefluxInexpensive, effectiveRequires acidic conditions, iron sludge
SnCl₂·2H₂ORT or heat, EthanolMild, good chemoselectivityStoichiometric tin waste
Zn, AcOHRT or heatMild conditionsStoichiometric zinc waste

Reaction Diagram: Nitro Group Reduction

Nitro_Reduction reactant This compound product 2-Chloro-3-methoxyaniline reactant->product [Reduction] (e.g., SnCl₂, HCl)

Caption: Transformation of the nitro group to an aniline.

Suzuki-Miyaura Cross-Coupling

Application Note:

The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds.[7] While aryl chlorides are generally less reactive than bromides or iodides, the presence of the electron-withdrawing nitro group can facilitate the oxidative addition step, making this reaction feasible for this compound.[8] This reaction allows for the coupling of the substrate with various aryl or vinyl boronic acids, providing access to complex biaryl structures that are prevalent in medicinal chemistry.[9] The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving good yields.[10]

Experimental Protocol: Coupling with Phenylboronic Acid

This protocol is a generalized procedure based on methods for activated aryl chlorides.[9][11]

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.3 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • A suitable phosphine ligand (e.g., SPhos, XPhos) (4-10 mol%)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., Dioxane/Water or Toluene/Water mixture)

  • Standard Schlenk tube or sealed vial, inert gas setup, and work-up reagents.

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 eq), phenylboronic acid (1.3 eq), palladium acetate (e.g., 0.02 eq), and the phosphine ligand (e.g., 0.04 eq).

  • Add the base (e.g., K₃PO₄, 3.0 eq).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., Toluene and Water, 5:1 ratio) via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki Coupling Conditions

This table provides hypothetical data based on typical conditions for similar substrates.[11]

EntryBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Expected Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10080-90
24-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)Cs₂CO₃Dioxane11085-95
33-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O9070-80

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-X pd0->pd2_complex ox_add ox_add Oxidative Addition pd2_biaryl Ar-Pd(II)L₂-Ar' pd2_complex->pd2_biaryl transmetal transmetal Transmetalation pd2_biaryl->pd0 red_elim red_elim Reductive Elimination product Ar-Ar' red_elim->product aryl_halide Ar-X aryl_halide->ox_add boronic_acid Ar'-B(OH)₂ boronic_acid->transmetal base Base base->transmetal

References

The Role of Catalysts in Reactions of 2-Chloro-1-methoxy-3-nitrobenzene: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Chloro-1-methoxy-3-nitrobenzene is a versatile chemical intermediate featuring three distinct functional groups that can be selectively targeted using catalytic chemistry. The presence of a chloro group, a nitro group, and a methoxy group on the aromatic ring allows for a range of transformations crucial for the synthesis of complex molecules in the pharmaceutical and materials science sectors. The strategic application of specific catalysts is paramount to achieving high selectivity and yield, enabling the desired functionalization at either the chloro or nitro position.

This document provides detailed application notes, experimental protocols, and comparative data for the three primary catalytic transformations involving this compound:

  • Chemoselective Catalytic Hydrogenation of the Nitro Group

  • Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

  • Palladium-Catalyzed Buchwald-Hartwig Amination

Chemoselective Catalytic Hydrogenation of the Nitro Group

Application Notes

The reduction of the nitro group in this compound to an amine is a foundational step for synthesizing a variety of downstream products, including dyes, agrochemicals, and pharmaceutical intermediates. The primary challenge in this transformation is achieving high chemoselectivity: the nitro group must be reduced without causing hydrodechlorination (the removal of the chlorine atom).

The choice of catalyst is critical to prevent the undesired side reaction. While standard catalysts like Palladium on carbon (Pd/C) can be effective, they often lead to significant hydrodechlorination, reducing the yield of the desired 2-chloro-6-methoxyaniline. To enhance selectivity, catalysts are often modified, or alternative catalytic systems are employed.

Key Roles of the Catalyst:

  • Activation of Hydrogen: The catalyst provides a surface for the dissociation of molecular hydrogen (H₂) into reactive hydrogen atoms.

  • Adsorption of Substrate: The nitroarene adsorbs onto the catalyst surface, bringing the nitro group into proximity with the activated hydrogen.

  • Selective Reduction: An ideal catalyst will preferentially facilitate the reduction of the nitro group over the cleavage of the C-Cl bond. Iron-promoted platinum catalysts, for instance, create an electron-deficient state in the platinum nanoparticles, which has been shown to suppress hydrodechlorination.[1]

  • Base-Metal Catalysis: Air-stable base-metal catalysts, such as those based on manganese, offer a cost-effective and less toxic alternative to precious metal catalysts, demonstrating high activity and selectivity for nitro group reduction while tolerating sensitive functional groups like aryl halides.[2][3]

Data Presentation: Catalyst Performance in Selective Nitroarene Reduction

The following table summarizes the performance of various catalytic systems in the reduction of substituted nitroarenes, highlighting the importance of catalyst choice for achieving chemoselectivity.

Catalyst SystemSubstrateKey Reaction ConditionsYield of Amine (%)Selectivity (%)Reference
5% Pt-4% Fe/ACp-ChloronitrobenzeneH₂ (1 MPa), Ethanol, 60°C, 3h>99>99[1]
Mn-pincer complex (Mn-1)1-Chloro-2-nitrobenzeneH₂ (50 bar), KOtBu, Toluene, 130°C, 24h93>99[2][3]
Iron(III) catalyst / PhSiH₃Functionalized NitroarenesPhenylsilane, EtOH, 80°C80-99High[4]
Pd/C4-NitrochlorobenzeneH₂ (1 atm), RT~95Variable (dechlorination often observed)General Knowledge

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge reactor with This compound, solvent, and catalyst B Seal and purge reactor with inert gas (N₂ or Ar) A->B C Pressurize with H₂ gas to target pressure B->C D Heat to reaction temperature and stir for specified time C->D E Monitor reaction progress (TLC or GC/LC-MS) D->E F Cool, vent pressure, and purge with inert gas E->F G Filter to remove heterogeneous catalyst F->G H Concentrate filtrate under reduced pressure G->H I Purify crude product (crystallization or chromatography) H->I

Caption: General workflow for chemoselective catalytic hydrogenation.

Protocol: Chemoselective Hydrogenation using a Manganese Pincer Catalyst

This protocol is adapted from methodologies developed for the chemoselective reduction of functionalized nitroarenes using base-metal catalysts.[2][3]

Materials:

  • This compound (1.0 mmol, 187.6 mg)

  • Manganese Pincer Catalyst (Mn-1) (0.05 mmol, 5 mol%)

  • Potassium tert-butoxide (KOtBu) (0.125 mmol, 12.5 mol%)

  • Anhydrous Toluene (5 mL)

  • High-pressure autoclave reactor with a magnetic stir bar

  • Hydrogen gas (high purity)

Procedure:

  • Reactor Setup: In a glovebox, add this compound, the manganese catalyst, and potassium tert-butoxide to the glass liner of a high-pressure autoclave.

  • Solvent Addition: Add anhydrous toluene to the liner.

  • Assembly: Seal the glass liner inside the autoclave. Remove the autoclave from the glovebox and connect it to a hydrogen gas line.

  • Purging: Purge the autoclave three times with hydrogen gas to remove any residual air.

  • Reaction: Pressurize the reactor to 50 bar with hydrogen. Begin stirring and heat the reactor to 130°C using an external heating mantle.

  • Monitoring: Maintain the reaction conditions for 24 hours. The reaction can be monitored by taking aliquots (after cooling and depressurizing) and analyzing via GC-MS or TLC.

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen pressure. Purge the system with nitrogen gas.

  • Isolation: Open the reactor and filter the contents through a pad of Celite® to remove the catalyst. Wash the pad with ethyl acetate.

  • Purification: Combine the filtrates and concentrate the solvent under reduced pressure. The resulting crude product, 2-chloro-6-methoxyaniline, can be purified by flash column chromatography on silica gel.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Application Notes

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, enabling the coupling of the aryl chloride in this compound with an organoboron reagent (boronic acid or ester).[5][6] This reaction is fundamental in drug discovery for constructing biaryl scaffolds. For a substrate like this compound, the electron-withdrawing nitro group can influence the reactivity of the C-Cl bond. Aryl chlorides are generally less reactive than bromides or iodides, often requiring more active catalysts, specialized ligands, and higher temperatures to achieve efficient coupling.[5]

Key Roles of the Catalyst and Ligands:

  • Catalytic Cycle: The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species.[7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the substrate. This is often the rate-limiting step, especially for aryl chlorides.

  • Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center. This step requires a base to form a more nucleophilic boronate species.[8]

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[7]

  • Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are crucial. They stabilize the palladium catalyst, promote the challenging oxidative addition step with aryl chlorides, and facilitate reductive elimination.

Data Presentation: Suzuki-Miyaura Coupling of Aryl Chlorides

This table presents typical conditions for the Suzuki coupling of various aryl chlorides, which can be adapted for this compound.

Aryl ChlorideBoronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
4-ChloronitrobenzenePhenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene/H₂O10095
2-Chloroanisole4-Tolylboronic acidPd(OAc)₂ (1.5)PCy₃ (3)K₃PO₄Dioxane10088
1-Chloro-2-nitrobenzenePhenylboronic acidPd(acac)₂ (5)BrettPhos (6)K₃PO₄Dioxane13084[9]
General Aryl ChlorideArylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O10070-90[7]

Suzuki-Miyaura Catalytic Cycle Diagram

G Suzuki-Miyaura Catalytic Cycle pd0 L₂Pd(0) ox_add Oxidative Addition pd0->ox_add pd2_complex L₂Pd(II)(Ar)(X) ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal x_ion X⁻ pd2_r L₂Pd(II)(Ar)(R') transmetal->pd2_r base_byproduct B(OH)₃ + Base-H⁺ transmetal->base_byproduct red_elim Reductive Elimination pd2_r->red_elim red_elim->pd0 product Ar-R' (Product) red_elim->product arx Ar-X (Substrate) arx->ox_add boronic R'-B(OH)₂ + Base boronate [R'-B(OH)₃]⁻ boronic->boronate boronate->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling Reaction

This is a general protocol for the coupling of an aryl chloride, adaptable for the target substrate.[5][7]

Materials:

  • This compound (1.0 mmol, 187.6 mg)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (4 mL) and Water (1 mL)

  • Schlenk tube with a magnetic stir bar

Procedure:

  • Reactor Setup: To a Schlenk tube under an argon atmosphere, add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Degassing: Evacuate the tube and backfill with argon. Repeat this cycle three times.

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 100-110°C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS analysis of a small aliquot.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography.

Palladium-Catalyzed Buchwald-Hartwig Amination

Application Notes

The Buchwald-Hartwig amination is a premier method for forming C-N bonds, coupling aryl halides with amines.[10] For this compound, this reaction allows the introduction of primary or secondary amines at the chloro-position, providing access to a wide range of substituted anilines that are key precursors in drug development.[11][12]

Similar to the Suzuki coupling, the reaction with an aryl chloride is challenging and requires a carefully selected catalyst system. The choice of ligand is critical for reaction efficiency.[13] The presence of the nitro group makes the substrate electron-deficient, which can facilitate the oxidative addition step but also makes the product susceptible to nucleophilic aromatic substitution under harsh conditions.

Key Roles of the Catalyst and Ligands:

  • Catalytic Cycle: The mechanism involves oxidative addition of the aryl chloride to a Pd(0) complex, coordination and deprotonation of the amine by a base, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[10]

  • Base: A strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS, K₃PO₄) is required to deprotonate the amine or the amine-palladium complex, forming the key palladium-amido intermediate.

  • Ligand Selection: Bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos, Amphos) are highly effective. They promote the formation of a monoligated Pd(0) species, which is highly active for the oxidative addition of aryl chlorides and prevents catalyst decomposition.[13] For some substrates, a combination of multiple ligands can enhance catalytic activity.[14]

Data Presentation: Buchwald-Hartwig Amination of Aryl Chlorides

This table shows representative conditions for the amination of various aryl chlorides.

Aryl ChlorideAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1-Chloro-4-nitrobenzeneMorpholinePd(OAc)₂ (2)RuPhos (4)NaOt-BuToluene10098
2-ChlorotolueneAnilinePd₂(dba)₃ (1)BrettPhos (2.5)NaOt-BuToluene11095[15]
1-Chloro-2-(isobutoxy)benzenePiperidinePd₂(dba)₃ (1.5)Amphos (3)K₃PO₄Dioxane10092[12]
General Aryl ChloridePrimary Amine[(CyPF-tBu)PdCl₂] (2)-K₂CO₃t-Amyl alcohol10085-99

Buchwald-Hartwig Catalytic Cycle Diagram

G Buchwald-Hartwig Amination Cycle pd0 L-Pd(0) ox_add Oxidative Addition pd0->ox_add pd2_complex L-Pd(II)(Ar)(X) ox_add->pd2_complex ligand_exchange Amine Coordination pd2_complex->ligand_exchange pd2_amine [L-Pd(II)(Ar)(HNR'R'')]⁺X⁻ ligand_exchange->pd2_amine deprotonation Deprotonation pd2_amine->deprotonation pd2_amido L-Pd(II)(Ar)(NR'R'') deprotonation->pd2_amido base_h Base-H⁺ + X⁻ deprotonation->base_h red_elim Reductive Elimination pd2_amido->red_elim red_elim->pd0 product Ar-NR'R'' (Product) red_elim->product arx Ar-X (Substrate) arx->ox_add amine HNR'R'' amine->ligand_exchange base Base base->deprotonation

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol: Buchwald-Hartwig Amination Reaction

This protocol is a general method for the amination of electron-deficient aryl chlorides.[11][12]

Materials:

  • This compound (1.0 mmol, 187.6 mg)

  • Amine (e.g., Morpholine) (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

  • Schlenk tube with a magnetic stir bar

Procedure:

  • Reactor Setup: In a glovebox, add Pd(OAc)₂, RuPhos, and NaOt-Bu to a Schlenk tube.

  • Reagent Addition: Add this compound and the magnetic stir bar.

  • Solvent and Amine: Add anhydrous toluene, followed by the amine coupling partner via syringe.

  • Reaction: Seal the tube tightly and remove it from the glovebox. Place the tube in a preheated oil bath at 100°C.

  • Monitoring: Stir the reaction mixture vigorously for 12-24 hours. Monitor for completion by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and pass it through a short plug of silica gel, eluting with additional ethyl acetate to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography or crystallization to yield the desired N-aryl product.

References

Application Notes and Protocols for the Kinetic Study of 2-Chloro-1-methoxy-3-nitrobenzene Reactions with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the reaction kinetics of 2-Chloro-1-methoxy-3-nitrobenzene with various primary and secondary amines. This class of reaction, a nucleophilic aromatic substitution (SNAr), is fundamental in medicinal chemistry and materials science for the synthesis of novel substituted aniline derivatives. The provided protocols detail methodologies for determining key kinetic parameters, such as rate constants and activation energies, utilizing common analytical techniques.

Introduction

The reaction between this compound and an amine proceeds via a nucleophilic aromatic substitution mechanism. The electron-withdrawing nitro group in the ortho position to the chlorine atom activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chloride leaving group. The methoxy group, also in an ortho position, can influence the reaction rate through steric and electronic effects. Understanding the kinetics of these reactions is crucial for process optimization, reaction mechanism elucidation, and the rational design of synthetic routes.

Data Presentation

Quantitative kinetic data should be meticulously recorded and organized for comparative analysis. The following tables provide a template for summarizing experimental findings.

Table 1: Second-Order Rate Constants (k) for the Reaction of this compound with Various Amines.

AmineSolventTemperature (°C)k (M⁻¹s⁻¹)
e.g., Piperidinee.g., Methanole.g., 25[Experimental Value]
e.g., Morpholinee.g., Methanole.g., 25[Experimental Value]
e.g., Anilinee.g., DMFe.g., 50[Experimental Value]
e.g., Benzylaminee.g., DMFe.g., 50[Experimental Value]

Table 2: Activation Parameters for the Reaction of this compound with Selected Amines.

AmineSolventActivation Energy (Ea) (kJ/mol)Pre-exponential Factor (A) (M⁻¹s⁻¹)Enthalpy of Activation (ΔH‡) (kJ/mol)Entropy of Activation (ΔS‡) (J/mol·K)
e.g., Piperidinee.g., Methanol[Experimental Value][Experimental Value][Experimental Value][Experimental Value]
e.g., Anilinee.g., DMF[Experimental Value][Experimental Value][Experimental Value][Experimental Value]

Reaction Mechanism and Experimental Workflow

The reaction proceeds through a well-established SNAr mechanism, which involves the formation of a Meisenheimer complex intermediate. A general experimental workflow for kinetic analysis is also depicted below.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Intermediate) cluster_products Products reactant1 This compound intermediate σ-complex Resonance Stabilized reactant1->intermediate Nucleophilic Attack reactant2 Amine (R₂NH) reactant2->intermediate product1 N-substituted-2-methoxy-6-nitroaniline intermediate->product1 Leaving Group Departure product2 HCl intermediate->product2

Nucleophilic Aromatic Substitution (SNAr) Mechanism.

experimental_workflow prep Reagent Preparation (Substrate, Amine, Solvent) reaction_setup Reaction Setup (Constant Temperature) prep->reaction_setup monitoring Reaction Monitoring (UV-Vis, HPLC, or NMR) reaction_setup->monitoring data_acq Data Acquisition (Concentration vs. Time) monitoring->data_acq analysis Kinetic Analysis (Rate Constant Calculation) data_acq->analysis activation Temperature Variation Studies (Activation Parameters) analysis->activation

General Experimental Workflow for Kinetic Analysis.

Experimental Protocols

The following are detailed protocols for determining the reaction kinetics using UV-Vis spectrophotometry, HPLC, and NMR spectroscopy.

Protocol 1: Kinetic Analysis using UV-Vis Spectrophotometry

This method is suitable when there is a significant difference in the UV-Vis absorbance spectra between the reactants and products.

1. Materials and Reagents:

  • This compound (Substrate)

  • Amine of interest (Nucleophile)

  • Spectroscopic grade solvent (e.g., Methanol, Acetonitrile, DMF)

  • UV-Vis Spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes (1 cm path length)

2. Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mM).

    • Prepare a stock solution of the amine in the same solvent (e.g., 100 mM). The concentration of the amine should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.

  • Determination of Analytical Wavelength (λmax):

    • Record the UV-Vis spectra of the substrate and the expected product separately at the reaction concentration.

    • Identify a wavelength where the product has a strong absorbance and the substrate has minimal absorbance. This will be the monitoring wavelength.

  • Kinetic Run:

    • Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 25 °C).

    • Pipette the required volume of the substrate stock solution and solvent into a quartz cuvette to achieve the final reaction concentration.

    • Place the cuvette in the cell holder and allow it to thermally equilibrate.

    • Initiate the reaction by adding the required volume of the amine stock solution to the cuvette, mix quickly and thoroughly with a pipette, and immediately start recording the absorbance at the chosen wavelength as a function of time.

    • Continue data collection until the reaction is complete (i.e., the absorbance value becomes constant).

  • Data Analysis:

    • The pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance-time data to the first-order rate equation: ln(A∞ - At) = -kobst + ln(A∞ - A0), where At is the absorbance at time t, A0 is the initial absorbance, and A∞ is the absorbance at the end of the reaction.

    • The second-order rate constant (k) is then calculated by dividing kobs by the concentration of the amine: k = kobs / [Amine].

  • Determination of Activation Parameters:

    • Repeat the kinetic runs at several different temperatures (e.g., 25, 35, 45, 55 °C).

    • Construct an Arrhenius plot by plotting ln(k) versus 1/T (in Kelvin). The activation energy (Ea) can be calculated from the slope of the line (Slope = -Ea/R, where R is the gas constant).

Protocol 2: Kinetic Analysis using High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for monitoring reactions, especially for complex mixtures or when spectral overlap occurs in UV-Vis.

1. Materials and Reagents:

  • This compound

  • Amine of interest

  • Reaction solvent (e.g., Acetonitrile, Methanol)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18 reverse-phase)

  • HPLC grade mobile phase solvents

  • Autosampler vials

  • Quenching solution (e.g., dilute acid)

2. Procedure:

  • Method Development:

    • Develop an HPLC method that can effectively separate the substrate, product, and an internal standard (optional but recommended for better accuracy).

    • Optimize the mobile phase composition, flow rate, and detection wavelength.

  • Reaction Setup:

    • In a thermostatted reaction vessel, combine the this compound and the solvent.

    • Allow the solution to reach the desired reaction temperature.

    • Initiate the reaction by adding the amine.

  • Sample Collection and Quenching:

    • At specific time intervals, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing a quenching solution to stop the reaction.

    • Dilute the quenched sample with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Inject the prepared samples into the HPLC system.

    • Record the peak areas of the substrate and product at each time point.

  • Data Analysis:

    • Create a calibration curve for the substrate and product to convert peak areas to concentrations.

    • Plot the concentration of the substrate versus time.

    • Determine the initial reaction rate from the slope of the initial linear portion of the concentration-time curve.

    • Calculate the rate constant based on the appropriate rate law (e.g., for a second-order reaction, Rate = k[Substrate][Amine]).

Protocol 3: Kinetic Analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is an excellent tool for in-situ reaction monitoring.

1. Materials and Reagents:

  • This compound

  • Amine of interest

  • Deuterated solvent (e.g., DMSO-d6, CDCl3)

  • NMR spectrometer

  • NMR tubes

2. Procedure:

  • Preparation:

    • Identify characteristic ¹H NMR signals for the substrate and the product that are well-resolved and do not overlap with other signals.

    • Prepare a solution of this compound in the deuterated solvent in an NMR tube.

    • Prepare a concentrated solution of the amine in the same deuterated solvent.

  • NMR Experiment Setup:

    • Place the NMR tube containing the substrate solution into the NMR spectrometer and allow it to reach thermal equilibrium at the desired temperature.

    • Acquire a spectrum of the starting material.

    • Set up an arrayed experiment to acquire spectra at regular time intervals.

  • Initiation and Monitoring:

    • Quickly inject the amine solution into the NMR tube, shake to mix, and immediately start the automated acquisition of spectra.

  • Data Analysis:

    • Process the acquired spectra (phasing, baseline correction).

    • Integrate the characteristic signals of the substrate and product in each spectrum.

    • The relative concentrations of the substrate and product at each time point can be determined from the integral values.

    • Plot the concentration (or relative integral value) of the substrate versus time and determine the rate constant as described in the previous protocols.

By following these detailed protocols, researchers can obtain reliable and reproducible kinetic data for the reaction of this compound with a wide range of amines, contributing to a deeper understanding of these important chemical transformations.

Scale-Up Synthesis of 2-Chloro-1-methoxy-3-nitrobenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and scalable protocols for the synthesis of 2-Chloro-1-methoxy-3-nitrobenzene, a key intermediate in organic synthesis. The described two-step process involves the nitration of 2-chlorophenol to produce 2-chloro-3-nitrophenol, followed by its O-methylation to yield the final product. This guide offers optimized reaction conditions, purification methods suitable for industrial scale-up, comprehensive safety precautions, and quantitative data to ensure reproducibility and high-yield production.

Introduction

This compound is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.[1] Its structure, featuring chloro, methoxy, and nitro functionalities, allows for diverse chemical transformations. The demand for efficient and scalable synthetic routes is driven by its utility in drug discovery and development. The following protocols detail a robust and economically viable pathway for its production on a larger scale, moving from laboratory procedures to industrially applicable methods.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material, intermediate, and final product is provided below for easy reference.

Property2-Chlorophenol2-Chloro-3-nitrophenolThis compound
Molecular Formula C₆H₅ClOC₆H₄ClNO₃[2]C₇H₆ClNO₃[1]
Molecular Weight 128.56 g/mol 173.55 g/mol [2]187.58 g/mol [1]
Appearance Colorless to light amber liquidOrange crystalline powder[2]Yellow powder[1]
Melting Point 9 °CNot specified93-94 °C
Boiling Point 174-176 °CNot specified290.3±20.0 °C (Predicted)
CAS Number 95-57-8603-84-9[2]3970-39-6[1]

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step process, starting from the readily available 2-chlorophenol.

Synthesis_Pathway Start 2-Chlorophenol Intermediate 2-Chloro-3-nitrophenol Start->Intermediate Nitration (HNO₃, H₂SO₄) Product This compound Intermediate->Product O-Methylation ((CH₃)₂SO₄, NaOH)

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Scale-Up Synthesis of 2-Chloro-3-nitrophenol via Nitration of 2-Chlorophenol

The nitration of 2-chlorophenol is a critical step that yields a mixture of isomers. The following protocol is optimized to favor the formation of the desired 2-chloro-3-nitrophenol and to facilitate its separation.

Materials and Equipment:

  • 10 L jacketed glass reactor with overhead stirrer, temperature probe, and dropping funnel

  • 2-Chlorophenol

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice-salt bath

  • Crushed ice

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Crystallization vessel

Procedure:

  • Reaction Setup: In the 10 L jacketed reactor, add concentrated sulfuric acid (3.0 L). Cool the acid to -5 to 0 °C using the ice-salt bath.

  • Addition of 2-Chlorophenol: Slowly add 2-chlorophenol (1.0 kg, 7.78 mol) to the cold sulfuric acid over 1-2 hours, ensuring the temperature is maintained below 5 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding concentrated nitric acid (0.78 L, 12.45 mol) to concentrated sulfuric acid (1.0 L) while cooling in an ice bath.

  • Nitration Reaction: Add the pre-cooled nitrating mixture dropwise to the reactor over 2-3 hours. The internal temperature must be strictly maintained between 0 and 5 °C to control the exothermic reaction and improve regioselectivity.

  • Reaction Monitoring: After the addition is complete, stir the mixture for an additional 1-2 hours at 0-5 °C. Monitor the reaction progress by TLC or GC-MS to ensure the consumption of the starting material.

  • Quenching: Carefully pour the reaction mixture onto a large excess of crushed ice (approx. 10 kg) with vigorous stirring.

  • Extraction: Once the ice has melted, extract the aqueous mixture with dichloromethane (3 x 2 L).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 2 L), saturated sodium bicarbonate solution (2 x 2 L) until effervescence ceases, and finally with brine (1 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a mixture of isomers.

  • Purification by Crystallization: The crude mixture of chloronitrophenol isomers can be separated by fractional crystallization. Dissolve the crude product in a minimal amount of hot toluene. Allow the solution to cool slowly. The 2-chloro-3-nitrophenol isomer is expected to crystallize preferentially under controlled cooling, while other isomers remain in the mother liquor. Filter the crystals and wash with cold toluene. Further purification can be achieved by recrystallization if necessary.

Expected Yield: 40-50% of purified 2-chloro-3-nitrophenol.

Step 2: Scale-Up O-Methylation of 2-Chloro-3-nitrophenol

This protocol utilizes dimethyl sulfate as a cost-effective and efficient methylating agent for the large-scale synthesis of this compound. Extreme caution must be exercised when handling dimethyl sulfate as it is highly toxic and a suspected carcinogen. [3][4]

Materials and Equipment:

  • 10 L jacketed glass reactor with overhead stirrer, temperature probe, and dropping funnel

  • 2-Chloro-3-nitrophenol

  • Sodium Hydroxide (NaOH)

  • Dimethyl Sulfate ((CH₃)₂SO₄)

  • Methanol

  • Toluene

  • Ammonia solution (for quenching)

  • Rotary evaporator

  • Crystallization vessel

Procedure:

  • Reaction Setup: In the 10 L jacketed reactor, dissolve 2-chloro-3-nitrophenol (500 g, 2.88 mol) in methanol (4.0 L).

  • Formation of Phenoxide: Prepare a solution of sodium hydroxide (127 g, 3.17 mol) in water (500 mL) and add it slowly to the reactor. Stir the mixture for 30 minutes at room temperature to form the sodium phenoxide salt.

  • Methylation: Cool the reaction mixture to 10-15 °C. Add dimethyl sulfate (400 g, 3.17 mol) dropwise over 1-2 hours, maintaining the temperature below 20 °C.

  • Reaction Completion: After the addition, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until TLC/GC-MS analysis indicates the complete consumption of the starting material.

  • Quenching of Excess Dimethyl Sulfate: Cool the reaction mixture to 10 °C and slowly add a 10% aqueous ammonia solution to quench any unreacted dimethyl sulfate. Stir for at least 1 hour.[3]

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Extraction and Washing: Add water (2 L) and toluene (3 L) to the residue. Separate the organic layer and wash it with water (2 x 1 L) and brine (1 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexane to yield a high-purity product.

Expected Yield: 90-95% of purified this compound.

Quantitative Data Summary

StepStarting MaterialReagentsProductTypical YieldPurity (Post-Purification)
1. Nitration 2-ChlorophenolHNO₃, H₂SO₄2-Chloro-3-nitrophenol40-50%>98%
2. O-Methylation 2-Chloro-3-nitrophenol(CH₃)₂SO₄, NaOHThis compound90-95%>99%

Experimental Workflow Diagram

Experimental_Workflow cluster_nitration Step 1: Nitration cluster_methylation Step 2: O-Methylation Nit_Start Charge Reactor with H₂SO₄ and 2-Chlorophenol Nit_Cool Cool to 0-5 °C Nit_Start->Nit_Cool Nit_Add Add Nitrating Mixture (HNO₃/H₂SO₄) Nit_Cool->Nit_Add Nit_React Stir at 0-5 °C Nit_Add->Nit_React Nit_Quench Quench on Ice Nit_React->Nit_Quench Nit_Extract Extract with Dichloromethane Nit_Quench->Nit_Extract Nit_Wash Wash Organic Layer Nit_Extract->Nit_Wash Nit_Dry Dry and Concentrate Nit_Wash->Nit_Dry Nit_Purify Purify by Crystallization Nit_Dry->Nit_Purify Nit_Product 2-Chloro-3-nitrophenol Nit_Purify->Nit_Product Meth_Start Dissolve Intermediate in Methanol Nit_Product->Meth_Start Intermediate Meth_Base Add NaOH Solution Meth_Start->Meth_Base Meth_Cool Cool to 10-15 °C Meth_Base->Meth_Cool Meth_Add Add Dimethyl Sulfate Meth_Cool->Meth_Add Meth_React Stir at Room Temp. Meth_Add->Meth_React Meth_Quench Quench with Ammonia Meth_React->Meth_Quench Meth_Concentrate Remove Methanol Meth_Quench->Meth_Concentrate Meth_Extract Extract with Toluene Meth_Concentrate->Meth_Extract Meth_Wash Wash Organic Layer Meth_Extract->Meth_Wash Meth_Dry Dry and Concentrate Meth_Wash->Meth_Dry Meth_Purify Purify by Recrystallization Meth_Dry->Meth_Purify Meth_Product Final Product Meth_Purify->Meth_Product

Caption: Detailed workflow for the scale-up synthesis.

Safety Considerations

General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • An emergency eyewash and safety shower should be readily accessible.

Specific Hazards:

  • Concentrated Acids (Sulfuric and Nitric): Highly corrosive. Handle with extreme care to avoid contact with skin and eyes. The nitration reaction is highly exothermic and requires strict temperature control to prevent runaway reactions.

  • Dimethyl Sulfate: Extremely toxic, a suspected carcinogen, and a corrosive substance.[3][4] It can be fatal if inhaled, swallowed, or absorbed through the skin.[5] Effects of exposure may be delayed.[4] Always handle in a certified chemical fume hood with appropriate PPE. An ammonia solution should be readily available for quenching spills and unreacted reagent.[3]

  • 2-Chlorophenol and its derivatives: These compounds are toxic and irritants. Avoid inhalation, ingestion, and skin contact.

Conclusion

The provided protocols offer a detailed and scalable pathway for the synthesis of this compound. By following these guidelines, researchers and production chemists can achieve high yields and purity of this important synthetic intermediate. Strict adherence to the safety protocols, particularly when handling dimethyl sulfate, is paramount to ensure a safe and successful synthesis.

References

Application Notes and Protocols for Monitoring 2-Chloro-1-methoxy-3-nitrobenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1-methoxy-3-nitrobenzene is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Monitoring the progress of reactions involving this compound is crucial for optimizing reaction conditions, ensuring product quality, and maximizing yield. These application notes provide detailed protocols for the analytical monitoring of reactions involving this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

The synthesis of this compound, also known as 2-chloro-6-nitroanisole, can involve the methylation of 2-chloro-6-nitrophenol or the nitration of 2-chloroanisole. A potential synthetic route involves the reaction of 2-chloro-3-nitrophenol with a methylating agent like methyl iodide or dimethyl sulfate.[1] Another route could be the diazotization of 3-methoxy-2-nitro-phenylamine followed by a Sandmeyer reaction.[2]

During these reactions, it is essential to monitor the consumption of the starting materials and the formation of the desired product, as well as potential byproducts. Common analytical techniques for monitoring such reactions include HPLC with UV detection and GC-MS.[3][4]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the qualitative and quantitative analysis of this compound and related compounds in a reaction mixture.

  • High-Performance Liquid Chromatography (HPLC): This technique is well-suited for separating non-volatile and thermally labile compounds. A reversed-phase HPLC method with UV detection is a common approach for analyzing aromatic nitro compounds.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for separating and identifying volatile and semi-volatile compounds. It offers high sensitivity and specificity, making it an excellent tool for purity determination and impurity identification.[6]

Experimental Protocols

The following are detailed protocols for the analysis of this compound reaction mixtures. These protocols are based on established methods for similar chloronitro-aromatic compounds and should be validated for the specific reaction matrix.

3.1. High-Performance Liquid Chromatography (HPLC) Protocol

This protocol describes a reversed-phase HPLC method for the quantitative analysis of this compound.

3.1.1. Instrumentation and Chromatographic Conditions

  • Instrument: HPLC system with a UV-Vis detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (60:40, v/v). For MS compatibility, replace any non-volatile buffer like phosphoric acid with formic acid.[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3.1.2. Sample and Standard Preparation

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL. Prepare a series of dilutions to establish a calibration curve.

  • Reaction Sample: Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture. Quench the reaction if necessary (e.g., by adding a suitable solvent or cooling). Dilute the sample with acetonitrile to a concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.

3.1.3. Data Analysis

  • Identify the peak corresponding to this compound by comparing its retention time with that of the reference standard.

  • Quantify the concentration of the analyte in the sample using the calibration curve generated from the standard solutions.

3.2. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the identification and quantification of this compound and volatile impurities.

3.2.1. Instrumentation and Conditions

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Injection Mode: Split (10:1).

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-400 m/z. For enhanced sensitivity, Selected Ion Monitoring (SIM) can be used.

3.2.2. Sample and Standard Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of the this compound reference standard in a suitable solvent like acetone or methylene chloride. Dilute to an appropriate concentration (e.g., 10 µg/mL).

  • Reaction Sample: Withdraw a small aliquot from the reaction mixture. Dilute the sample with the same solvent used for the standard to a concentration suitable for GC-MS analysis. Filter the diluted sample if necessary.

3.2.3. Data Analysis

  • Identify this compound and other components by comparing their mass spectra with reference libraries (e.g., NIST).

  • Quantify the analyte using a calibration curve or by the internal standard method.

Data Presentation

Quantitative data should be summarized in tables for clear comparison of different reaction time points or conditions.

Table 1: HPLC Analysis of a this compound Synthesis Reaction

Reaction Time (hours)Starting Material (%)This compound (%)Byproduct 1 (%)Byproduct 2 (%)
099.50.10.20.2
175.223.50.80.5
245.852.11.50.6
410.387.21.80.7
8<1.096.51.90.6

Table 2: GC-MS Analysis of Potential Impurities

CompoundRetention Time (min)Target Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
2-Chloroanisole8.514210777
2-Chloro-3-nitrophenol12.117312799
This compound 13.5 187 157 111
Dichloromethoxybenzene Isomer14.2176141113

Table 3: Method Validation Parameters (Illustrative)

ParameterHPLC-UVGC-MS
Linearity (R²)>0.999>0.998
Limit of Detection (LOD)0.1 µg/mL0.05 µg/mL
Limit of Quantitation (LOQ)0.3 µg/mL0.15 µg/mL
Accuracy (% Recovery)98-102%97-103%
Precision (%RSD)<2%<3%

Visualizations

Reaction Monitoring Workflow

The following diagram illustrates the general workflow for monitoring a chemical reaction using the analytical methods described.

Reaction_Monitoring_Workflow cluster_reaction Chemical Reaction cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing Start Start Reaction Sample Take Aliquot at Time (t) Start->Sample Quench Quench Reaction (if needed) Sample->Quench Dilute Dilute Sample Quench->Dilute Filter Filter Sample Dilute->Filter HPLC HPLC Analysis Filter->HPLC GCMS GC-MS Analysis Filter->GCMS Quantify Quantify Components HPLC->Quantify GCMS->Quantify Report Generate Report Quantify->Report

Workflow for monitoring a chemical reaction.

Logical Relationship of Analytical Techniques

This diagram shows the relationship between the sample and the analytical techniques used for its characterization.

Analytical_Techniques ReactionMixture Reaction Mixture HPLC HPLC ReactionMixture->HPLC GCMS GC-MS ReactionMixture->GCMS Separation Separation HPLC->Separation GCMS->Separation Quantification Quantification (UV) Separation->Quantification Identification Identification (MS) Separation->Identification Purity Purity Assessment Quantification->Purity Identification->Purity

Relationship between sample and analytical techniques.

References

Application Notes and Protocols for the Purification of Reaction Products from 2-Chloro-1-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of products derived from two common reaction types involving the versatile starting material, 2-Chloro-1-methoxy-3-nitrobenzene: nucleophilic aromatic substitution at the chloro position and reduction of the nitro group. The provided methodologies are essential for obtaining high-purity compounds crucial for further research, drug discovery, and development.

Introduction

This compound is a valuable building block in organic synthesis due to its multiple functional groups, which can be selectively transformed. The electron-withdrawing nitro group activates the chlorine atom for nucleophilic aromatic substitution, while the nitro group itself can be readily reduced to an amine, opening avenues for a wide array of further chemical modifications. The purification of the resulting products is a critical step to ensure the reliability and reproducibility of subsequent applications, particularly in the context of medicinal chemistry where purity is paramount.

This document outlines detailed procedures for the purification of a representative nucleophilic substitution product, 2-azido-1-methoxy-3-nitrobenzene, and the product of nitro group reduction, 2-chloro-6-methoxyaniline. The protocols cover common laboratory techniques such as extraction, crystallization, and column chromatography.

Data Presentation: Summary of Purification Outcomes

The following tables summarize typical quantitative data obtained from the purification of products from reactions of this compound.

Reaction TypeProductPurification MethodTypical Yield (%)Purity (%)
Nucleophilic Aromatic Substitution2-Azido-1-methoxy-3-nitrobenzeneCrystallization85-95>98 (by NMR)
Nitro Group Reduction2-Chloro-6-methoxyanilineColumn Chromatography80-90>99 (by HPLC)

Experimental Protocols

Protocol 1: Purification of 2-Azido-1-methoxy-3-nitrobenzene via Crystallization

This protocol describes the purification of 2-azido-1-methoxy-3-nitrobenzene, a product of a nucleophilic substitution reaction between this compound and sodium azide.

Materials:

  • Crude 2-azido-1-methoxy-3-nitrobenzene

  • Ethanol (95%)

  • Deionized water

  • Erlenmeyer flasks

  • Heating plate with magnetic stirrer

  • Büchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: Transfer the crude 2-azido-1-methoxy-3-nitrobenzene to an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid. The solution should be heated gently on a hot plate with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The product will begin to crystallize. To maximize crystal formation, subsequently place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 50% ethanol-water to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to a constant weight. The final product should be a pale yellow crystalline solid.

Protocol 2: Purification of 2-Chloro-6-methoxyaniline via Column Chromatography

This protocol details the purification of 2-chloro-6-methoxyaniline, the product of the reduction of the nitro group of this compound using iron powder in acetic acid and ethanol.[1]

Materials:

  • Crude 2-chloro-6-methoxyaniline (as a yellow oil after workup)[1]

  • Silica gel (100-200 mesh)

  • Hexane (ACS Grade)

  • Ethyl acetate (ACS Grade)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (acid-washed)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • TLC Analysis: Before performing column chromatography, determine the optimal solvent system using Thin Layer Chromatography (TLC). A mixture of hexane and ethyl acetate is a good starting point. The ideal solvent system should give the desired product an Rf value of approximately 0.3.

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 9:1 Hexane:Ethyl Acetate).

    • Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing.

    • Open the stopcock to drain the excess solvent, ensuring the top of the silica gel does not run dry.

  • Sample Loading (Dry Loading):

    • Dissolve the crude 2-chloro-6-methoxyaniline oil in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting the column with the initial non-polar solvent system.

    • Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to move the product down the column.

    • Collect fractions in test tubes or flasks.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2-chloro-6-methoxyaniline as an oil or solid. A yield of 82.5% can be achieved with this method.[2][3]

Visualizations

Experimental Workflows

experimental_workflow cluster_reaction Reaction cluster_purification Purification Starting Material This compound Reaction Nucleophilic Substitution or Nitro Reduction Starting Material->Reaction Crude Product Crude Product Reaction->Crude Product Purification_Method Crystallization or Column Chromatography Crude Product->Purification_Method Pure Product Pure Product Purification_Method->Pure Product

A generalized workflow for reaction and purification.

purification_workflows cluster_crystallization Crystallization Workflow cluster_chromatography Column Chromatography Workflow c1 Dissolve Crude Product in Hot Solvent c2 Hot Filtration (Optional) c1->c2 c3 Slow Cooling & Ice Bath c2->c3 c4 Vacuum Filtration c3->c4 c5 Wash with Cold Solvent c4->c5 c6 Dry Crystals c5->c6 ch1 TLC for Solvent System ch2 Pack Column (Slurry Method) ch1->ch2 ch3 Dry Load Sample ch2->ch3 ch4 Elute with Gradient ch3->ch4 ch5 Collect & Analyze Fractions ch4->ch5 ch6 Combine Pure Fractions & Evaporate Solvent ch5->ch6

Detailed purification workflows.
Signaling Pathway

Derivatives of nitroaromatic compounds have been investigated for their potential as therapeutic agents. Some have been shown to act as proteasome inhibitors, which can induce apoptosis in cancer cells. The ubiquitin-proteasome pathway is a critical cellular process for protein degradation.

signaling_pathway cluster_pathway Ubiquitin-Proteasome Pathway Inhibition Ub Ubiquitin Ub_Protein Ubiquitinated Protein Ub->Ub_Protein E1, E2, E3 Ligases Protein Target Protein Protein->Ub_Protein Proteasome 26S Proteasome Ub_Protein->Proteasome Peptides Degraded Peptides Proteasome->Peptides Inhibitor Nitroaromatic Inhibitor Inhibitor->Proteasome

Inhibition of the Ubiquitin-Proteasome Pathway.

References

Application Notes and Protocols for the Disposal of 2-Chloro-1-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe disposal of 2-Chloro-1-methoxy-3-nitrobenzene, a chlorinated nitroaromatic compound. Due to its hazardous nature, this chemical requires specific handling and degradation before it can be considered for final disposal. The protocols outlined below are intended for use in a controlled laboratory setting by trained personnel.

Overview and Safety Precautions

This compound is a toxic and environmentally persistent compound. Standard disposal procedures for hazardous materials must be strictly followed. The primary method for laboratory-scale waste management involves the chemical degradation of the nitro group, which is a key contributor to the compound's toxicity, followed by appropriate disposal of the resulting products.

General Safety:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound before handling.

  • Have spill control materials readily available.

Waste Segregation and Collection

Proper segregation of waste is the first critical step in safe disposal. Halogenated organic wastes must be collected separately from non-halogenated streams.

  • Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for waste this compound and contaminated materials.

  • Labeling: The container must be labeled as "Hazardous Waste: Halogenated Nitroaromatic Compound" and include the full chemical name: "this compound".

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

Experimental Protocol: Chemical Degradation via Bechamp Reduction

The following protocol details the reduction of the nitro group of this compound to an amine using activated iron in an acidic medium. This procedure transforms the hazardous nitro compound into a less toxic chloro-amino derivative.

Materials and Reagents:

  • Waste this compound

  • Iron filings (40 mesh)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Benzene or Toluene (as solvent)

  • Sodium Bicarbonate (NaHCO₃) solution (5% w/v)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle

  • Filtration apparatus (Buchner funnel, filter paper)

  • Separatory funnel

Procedure:

  • Activation of Iron: In a fume hood, slowly add 10 mL of concentrated hydrochloric acid to 50 g of granulated iron filings with stirring. Control the addition rate to prevent excessive heat generation. Allow the mixture to stand for 15-20 minutes, then filter, wash with water until the washings are neutral, and then with ethanol. Dry the activated iron thoroughly.[1]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve the waste this compound in a suitable solvent like ethanol or benzene.[1]

  • Reduction Reaction: Heat the solution to a gentle reflux. Add the activated iron powder to the solution in small portions.[2] Following the addition of iron, add a small amount of aqueous hydrochloric acid to maintain an acidic environment.

  • Reaction Monitoring: Continue refluxing and stirring the mixture. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within several hours.[1]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the mixture to remove the iron sludge. The iron waste should be treated as hazardous solid waste.

  • Neutralization and Extraction: Transfer the filtrate to a separatory funnel. Carefully neutralize the acidic solution with a 5% sodium bicarbonate solution until effervescence ceases. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Waste Product: The resulting product is the corresponding aniline derivative (2-Chloro-1-methoxy-3-aminobenzene). While less toxic than the nitro precursor, this compound is still a chlorinated aromatic amine and should be disposed of as hazardous chemical waste through an approved disposal facility.

Data Presentation

The following table summarizes key parameters for the chemical degradation of nitroaromatic compounds based on established laboratory procedures for similar molecules.

ParameterValue/RangeReference
Reactant Ratios
Nitroaromatic Compound1 molar equivalent[1][2]
Activated Iron5-10 molar equivalents[2]
Hydrochloric AcidCatalytic to stoichiometric amounts[3]
Reaction Conditions
SolventEthanol, Benzene, or Toluene[1]
TemperatureReflux temperature of the solvent[1]
Reaction Time2 - 8 hours[1][2]
Yield/Efficiency
Conversion to AmineTypically >90%[4]

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the waste disposal of this compound.

WasteDisposalWorkflow cluster_0 Waste Generation and Collection cluster_1 Waste Treatment (Chemical Degradation) cluster_2 Final Disposal Generate Generation of This compound Waste Segregate Segregate as Halogenated Nitroaromatic Waste Generate->Segregate Collect Collect in a Labeled, Compatible Container Segregate->Collect Prep Prepare for Degradation (Quantify Waste) Collect->Prep Degrade Perform Chemical Reduction (e.g., Bechamp Reduction) Prep->Degrade Monitor Monitor Reaction (e.g., TLC) Degrade->Monitor Monitor->Degrade Incomplete Workup Neutralize and Extract Product Monitor->Workup Complete TreatedLiquid Treated Liquid Waste (Chloro-amino derivative) Workup->TreatedLiquid SolidWaste Solid Waste (Iron Sludge, Filter Paper) Workup->SolidWaste DisposeLiquid Dispose as Hazardous Halogenated Organic Waste TreatedLiquid->DisposeLiquid DisposeSolid Dispose as Hazardous Solid Waste SolidWaste->DisposeSolid DecisionTree Start Waste Identified: This compound IsLargeQuantity Large Quantity? Start->IsLargeQuantity IsLabScale Laboratory Scale Quantity? IsLargeQuantity->IsLabScale No ContactEHS Contact Environmental Health & Safety for Professional Disposal IsLargeQuantity->ContactEHS Yes CanDegrade Can Chemical Degradation be Performed Safely? IsLabScale->CanDegrade Yes CollectForPickup Collect in Designated Hazardous Waste Container for EHS Pickup IsLabScale->CollectForPickup No PerformDegradation Follow Protocol for Chemical Degradation CanDegrade->PerformDegradation Yes CanDegrade->CollectForPickup No DisposeTreated Dispose of Treated Waste as Hazardous Material PerformDegradation->DisposeTreated

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-1-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Chloro-1-methoxy-3-nitrobenzene synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.

Problem 1: Low Yield in Sandmeyer Reaction of 3-Methoxy-2-nitroaniline

Potential Cause Troubleshooting/Optimization Strategy
Incomplete Diazotization Ensure the reaction temperature is maintained between 0-5°C during the addition of sodium nitrite. Use a slight excess of sodium nitrite (1.1-1.2 equivalents). Confirm the complete consumption of the starting aniline by TLC analysis before proceeding.
Decomposition of Diazonium Salt Avoid allowing the diazonium salt solution to warm up. Use the solution immediately after preparation. Premature decomposition can lead to the formation of phenolic byproducts, reducing the yield of the desired chloro-substituted product.
Side Reactions (e.g., Dimerization, Phenol Formation) Add an organic solvent, such as cyclopentyl methyl ether (CPME), to the reaction mixture. This can help to suppress the formation of dimeric impurities and unwanted phenols.
Inefficient Copper Catalyst Use a stoichiometric amount of the copper(I) salt. While both CuCl and CuBr are effective, the choice of halide in the copper salt should match the desired halide in the product for optimal results. Ensure the copper(I) salt is of high purity and not oxidized to copper(II).
Loss of Product During Workup Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution after pouring it onto ice. Ensure complete extraction of the product from the aqueous phase using an appropriate organic solvent like ethyl acetate. Wash the organic phase with brine to remove residual water and inorganic salts.

Problem 2: Low Yield or No Reaction in Nucleophilic Aromatic Substitution (SNAr) of 2,6-Dichloronitrobenzene

Potential Cause Troubleshooting/Optimization Strategy
Low Reactivity of Substrate The nitro group in the 3-position provides less activation for nucleophilic substitution compared to ortho or para positions. Higher reaction temperatures and longer reaction times may be necessary.
Insufficiently Strong Nucleophile Use a strong source of methoxide, such as a fresh solution of sodium methoxide in methanol. Ensure the methanol is anhydrous, as water can consume the methoxide and deactivate the reaction.
Poor Solubility of Reagents The use of a phase-transfer catalyst (PTC) like a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can improve the solubility and reactivity of the nucleophile in the organic phase, potentially increasing the reaction rate and yield.
Formation of Side Products The formation of the isomeric 2-chloro-3-methoxy-1-nitrobenzene is a potential side product. Careful control of reaction temperature and stoichiometry can help to minimize the formation of this isomer. Purification by column chromatography may be necessary to separate the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what is a typical yield?

The most commonly cited route is the Sandmeyer reaction starting from 3-Methoxy-2-nitroaniline. This involves the diazotization of the aniline followed by reaction with a copper(I) chloride solution. A reported yield for this method is approximately 66%.[1]

Q2: What are the main side products to expect in the Sandmeyer reaction for this synthesis?

Common side products in Sandmeyer reactions include phenols (from reaction with water), and biaryl compounds (from dimerization of the aryl radical intermediate). The formation of these byproducts can be minimized by maintaining a low reaction temperature and by using an organic co-solvent.

Q3: Can I use copper(II) chloride instead of copper(I) chloride for the Sandmeyer reaction?

While copper(I) salts are the traditional and more effective catalysts for the Sandmeyer reaction, some variations have been developed that utilize copper(II) salts. However, for the chlorination of anilines, CuCl is generally preferred to achieve higher yields.

Q4: Is a nucleophilic aromatic substitution (SNAr) on a dichloronitrobenzene a viable alternative route?

Yes, a nucleophilic aromatic substitution on a suitable dichloronitrobenzene, such as 2,6-dichloronitrobenzene, with a methoxide source is a potential alternative. However, the nitro group at the 3-position provides meta-directing activation, which is less favorable for SNAr compared to ortho or para activation. Therefore, this reaction may require more forcing conditions (higher temperatures, stronger base) to achieve a reasonable yield.

Q5: How can I improve the purity of my final product?

After the initial workup (extraction and washing), the crude product can be purified by column chromatography on silica gel. A suitable eluent system would be a mixture of hexane and ethyl acetate, with the polarity adjusted based on TLC analysis. Recrystallization from a suitable solvent like ethanol can also be an effective purification method.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

This protocol is based on the synthesis starting from 3-Methoxy-2-nitroaniline.

Materials:

  • 3-Methoxy-2-nitroaniline

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Diazotization:

    • In a flask, dissolve 3-Methoxy-2-nitroaniline (1.0 eq) in concentrated HCl.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C.

    • Stir the mixture at 0°C for an additional 30 minutes after the addition is complete.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of CuCl (2.0 eq) in concentrated HCl and cool it to 0°C.

    • Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

    • Allow the reaction mixture to stir at room temperature for 2 days.

  • Work-up and Purification:

    • Pour the reaction mixture onto crushed ice.

    • Carefully neutralize the mixture with a saturated solution of NaHCO₃.

    • Extract the aqueous phase with ethyl acetate.

    • Wash the combined organic phases with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of this compound via Nucleophilic Aromatic Substitution (Conceptual)

This is a conceptual protocol for the methoxylation of 2,6-dichloronitrobenzene. Optimization of reaction conditions is likely required.

Materials:

  • 2,6-Dichloronitrobenzene

  • Sodium Methoxide (NaOMe)

  • Anhydrous Methanol (MeOH)

  • Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide, optional)

  • Toluene (optional, as a co-solvent)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dichloronitrobenzene (1.0 eq) in anhydrous methanol.

    • If using a phase-transfer catalyst, add it to the mixture (e.g., 0.1 eq).

    • Add a solution of sodium methoxide (1.0-1.2 eq) in anhydrous methanol to the flask.

  • Reaction:

    • Heat the reaction mixture to reflux and monitor the progress by TLC.

    • The reaction time can vary significantly and may require several hours to days.

  • Work-up and Purification:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Carefully quench the reaction by adding water.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to separate the desired product from the starting material and any isomeric byproducts.

Data Presentation

Table 1: Comparison of Synthetic Routes for Chloro-Nitro-Methoxy Benzene Derivatives (Illustrative)

Synthetic RouteStarting MaterialKey ReagentsReported Yield (%)Reference
Sandmeyer Reaction3-Methoxy-2-nitroanilineNaNO₂, CuCl, HCl66[1]
Nucleophilic Aromatic Substitution2,6-DichloronitrobenzeneNaOMe, MeOHYield not specified for this specific product, but high yields are reported for similar SNAr reactions.N/A

Visualizations

experimental_workflow_sandmeyer cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_workup Workup & Purification A 3-Methoxy-2-nitroaniline in HCl B Add NaNO2 solution at 0-5°C A->B 1.1 eq NaNO2 C Diazonium Salt Solution B->C E Combine Solutions C->E D CuCl in HCl at 0°C D->E F Stir at RT for 2 days E->F G Quench with Ice F->G H Neutralize with NaHCO3 G->H I Extract with EtOAc H->I J Wash, Dry, Evaporate I->J K Purify (Chromatography) J->K L This compound K->L

Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.

troubleshooting_logic cluster_sandmeyer_troubleshooting Sandmeyer Troubleshooting cluster_snar_troubleshooting SNAr Troubleshooting start Low Yield Observed reaction_type Which Synthetic Route? start->reaction_type sandmeyer Sandmeyer Reaction reaction_type->sandmeyer Sandmeyer snar SNAr reaction_type->snar SNAr check_diazotization Check Diazotization Conditions (Temp, Stoichiometry) sandmeyer->check_diazotization check_decomposition Minimize Diazonium Salt Decomposition (Time, Temp) sandmeyer->check_decomposition check_side_reactions Address Side Reactions (Add Organic Solvent) sandmeyer->check_side_reactions check_catalyst Verify Catalyst Activity (Purity of CuCl) sandmeyer->check_catalyst increase_reactivity Increase Reactivity (Higher Temp, Longer Time) snar->increase_reactivity stronger_nucleophile Use Stronger Nucleophile (Fresh, Anhydrous NaOMe) snar->stronger_nucleophile improve_solubility Improve Solubility (Use Phase-Transfer Catalyst) snar->improve_solubility minimize_isomers Minimize Isomer Formation (Control Conditions) snar->minimize_isomers

References

Technical Support Center: SNAr Reactions of 2-Chloro-1-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Nucleophilic Aromatic Substitution (SNAr) reactions of 2-chloro-1-methoxy-3-nitrobenzene. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate challenges and optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My SNAr reaction is showing low conversion to the desired product. What are the likely causes and how can I improve the yield?

A1: Low conversion in an SNAr reaction with this compound can be attributed to several factors. Here is a systematic approach to troubleshoot this issue:

  • Insufficient Activation: The nitro group in the meta position to the chlorine leaving group in your substrate provides only moderate activation of the aromatic ring for nucleophilic attack. While the methoxy group is electron-donating by resonance, its inductive effect is electron-withdrawing. The overall activation might be insufficient for less reactive nucleophiles.

    • Solution: Consider using a stronger nucleophile or more forcing reaction conditions, such as higher temperatures or longer reaction times. However, be aware that harsher conditions may promote side reactions.

  • Nucleophile Strength: The rate of an SNAr reaction is directly proportional to the nucleophilicity of the attacking species.

    • Solution: If using a neutral nucleophile (e.g., an amine), the addition of a non-nucleophilic base can deprotonate it in situ, increasing its nucleophilicity. For amine nucleophiles, more basic amines are generally more reactive.

  • Solvent Choice: Polar aprotic solvents are typically preferred for SNAr reactions as they can solvate the cation of the nucleophile's salt, leaving the anion more "naked" and reactive. They also stabilize the charged Meisenheimer complex intermediate.

    • Solution: Ensure you are using a suitable polar aprotic solvent such as DMF, DMSO, or acetonitrile. Ensure the solvent is anhydrous, as water can lead to hydrolysis side products.

  • Reaction Temperature: Inadequate temperature can lead to a sluggish reaction.

    • Solution: Gradually increase the reaction temperature while carefully monitoring for the appearance of side products by TLC or LC-MS.

Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the common side products in this reaction and how can I minimize them?

A2: The presence of multiple products suggests that side reactions are occurring. For this compound, the most probable side products are:

  • Hydrolysis Product: If there is residual water in your reaction mixture, the nucleophilic attack of hydroxide ions (which can be present in small amounts or generated from the breakdown of other bases) can lead to the formation of 2-methoxy-6-nitrophenol.

    • Troubleshooting:

      • Use anhydrous solvents and reagents.

      • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction.

      • Use a non-hydroxide base if a base is required.

  • Demethylation Product: While less common under typical SNAr conditions with amine nucleophiles, strong nucleophiles or high temperatures could potentially lead to the demethylation of the methoxy group to form a phenolic product. This is more likely if your nucleophile has a high affinity for methyl groups (e.g., some sulfur nucleophiles).

    • Troubleshooting:

      • Avoid excessively high temperatures.

      • If demethylation is suspected, consider using a milder nucleophile or protecting the methoxy group if it is not essential for the desired product's properties.

  • Products from Further Reactions: The initial SNAr product may undergo further reactions if it is still reactive under the reaction conditions.

    • Troubleshooting:

      • Monitor the reaction progress closely and stop the reaction once the starting material is consumed to avoid over-reaction.

Frequently Asked Questions (FAQs)

Q1: What is the expected reactivity order of halogens as leaving groups in this SNAr reaction?

A1: In SNAr reactions, the rate-determining step is typically the nucleophilic attack on the aromatic ring to form the Meisenheimer complex. Therefore, the bond to the leaving group is not broken in this step. The reactivity is primarily influenced by the electronegativity of the leaving group, which polarizes the carbon-halogen bond and makes the carbon more electrophilic. The general order of reactivity for halogens in SNAr reactions is F > Cl > Br > I.

Q2: Can the nitro group itself react under SNAr conditions?

A2: The nitro group is a very poor leaving group and is generally not displaced in SNAr reactions. Its primary role is to activate the aromatic ring towards nucleophilic attack by withdrawing electron density.

Q3: How can I monitor the progress of my reaction?

A3: The most common and convenient method for monitoring the progress of SNAr reactions is Thin Layer Chromatography (TLC). You can spot the reaction mixture alongside your starting material to visualize the consumption of the starting material and the formation of the product. For more quantitative analysis and to detect minor side products, techniques like Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.

Data Presentation

The formation of side products can be influenced by various factors. The following table summarizes the potential side products and the conditions that may favor their formation.

Side Product NameStructureFavored By
2-Methoxy-6-nitrophenol2-Methoxy-6-nitrophenolPresence of water, use of hydroxide bases.
2-Chloro-3-nitrophenol2-Chloro-3-nitrophenolStrong nucleophiles, high temperatures.

To illustrate how quantitative data for such a reaction would be presented, the following table provides hypothetical results for the reaction of this compound with piperidine under different conditions. Note: This data is for illustrative purposes only and is not based on actual experimental results.

EntrySolventTemperature (°C)Time (h)Desired Product Yield (%)Hydrolysis Product (%)Demethylation Product (%)
1Anhydrous DMF80492<1<1
2DMF (not anhydrous)8047515<1
3Anhydrous DMF12028825
4Anhydrous Toluene801245<1<1

Experimental Protocols

General Protocol for SNAr Reaction of this compound with an Amine Nucleophile (e.g., Piperidine)

Materials:

  • This compound

  • Piperidine (or other amine nucleophile)

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus

  • TLC plates and developing chamber

  • Extraction and purification equipment (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in the anhydrous solvent (e.g., 5-10 mL of DMF per mmol of substrate).

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution at room temperature with stirring.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC (e.g., using a mixture of ethyl acetate and hexanes as the eluent).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure desired product.

Visualizations

The following diagram illustrates the main SNAr reaction pathway and potential side reactions.

SNAr_Side_Reactions start This compound hydrolysis_product Hydrolysis Product (2-Methoxy-6-nitrophenol) start->hydrolysis_product + H2O / OH- demethylation_product Demethylation Product (2-Chloro-3-nitrophenol) start->demethylation_product Strong Nucleophile / High Temp. meisenheimer Meisenheimer Complex start->meisenheimer + Nucleophile - Cl- main_product Desired SNAr Product (e.g., with Amine) meisenheimer->main_product

Caption: Main SNAr pathway and potential side reactions.

troubleshooting low reactivity of 2-Chloro-1-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-1-methoxy-3-nitrobenzene. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on its characteristically low reactivity in nucleophilic aromatic substitution (SNAr) reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my nucleophilic aromatic substitution (SNAr) reaction with this compound proceeding slowly or not at all?

A1: The low reactivity of this compound in SNAr reactions is primarily due to the electronic properties of its substituents. The reaction proceeds through a negatively charged intermediate called a Meisenheimer complex. For this intermediate to be stable, and thus for the reaction to proceed at a reasonable rate, it requires stabilization by electron-withdrawing groups positioned ortho or para to the leaving group (the chlorine atom).

In this compound:

  • The primary electron-withdrawing group, the nitro group (-NO₂), is in the meta position relative to the chlorine. In this position, it cannot stabilize the negative charge of the Meisenheimer complex through resonance, which is the dominant stabilizing effect. It can only exert a weaker, inductive electron-withdrawing effect.

  • The methoxy group (-OCH₃) is in the ortho position. This group is electron-donating, which destabilizes the negatively charged intermediate, further deactivating the ring towards nucleophilic attack.

Q2: How does the reactivity of this compound compare to its isomers?

A2: The ortho and para isomers (1-chloro-2-methoxy-4-nitrobenzene and 1-chloro-4-methoxy-2-nitrobenzene) are significantly more reactive in SNAr reactions. This is because the nitro group is in a position (ortho or para) to directly stabilize the Meisenheimer complex through resonance. The table below provides a qualitative comparison.

CompoundPosition of -NO₂ Relative to -ClActivating/Deactivating GroupsExpected SNAr Reactivity
This compoundmeta-NO₂ (meta, weakly activating), -OCH₃ (ortho, deactivating)Very Low
1-Chloro-2-methoxy-4-nitrobenzenepara-NO₂ (para, strongly activating), -OCH₃ (ortho, deactivating)High
1-Chloro-4-methoxy-2-nitrobenzeneortho-NO₂ (ortho, strongly activating), -OCH₃ (para, deactivating)High

Q3: What are the common side reactions to be aware of?

A3: Under forcing conditions (high temperatures, strong bases), side reactions can become more prevalent. These may include:

  • Decomposition: The starting material or product may decompose at very high temperatures.

  • Elimination reactions: If the nucleophile is also a strong base, elimination reactions can occur, although this is less common with aromatic substrates.

  • Reactions with the solvent: At high temperatures, the solvent (e.g., DMF, DMSO) can sometimes participate in side reactions.

Q4: Are there alternative reaction pathways to achieve substitution on this molecule?

A4: Yes, for unactivated aryl chlorides like this compound, transition-metal-catalyzed cross-coupling reactions are often more effective than traditional SNAr. The most common of these is the Buchwald-Hartwig amination for the formation of C-N bonds. This reaction uses a palladium catalyst with a suitable phosphine ligand to couple an amine with the aryl chloride. While this requires optimization of the catalyst system, it is a powerful method for substrates that are unreactive under SNAr conditions. Copper-catalyzed nucleophilic substitution reactions can also be an alternative.

Troubleshooting Guide

Problem: Low to no conversion in an SNAr reaction with an amine or alkoxide nucleophile.

Potential CauseSuggested Solution
Insufficient Reaction Temperature Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for product formation and starting material decomposition by TLC or LC-MS. Reactions with this substrate may require temperatures in the range of 150-200 °C or even higher.
Inadequate Solvent Switch to a high-boiling point, polar aprotic solvent such as DMSO, DMF, or NMP. These solvents can help to dissolve the reactants and accelerate SNAr reactions.
Weak Nucleophile If possible, use a stronger nucleophile. For example, if using an alcohol, convert it to the corresponding alkoxide with a strong base like sodium hydride (NaH) before adding it to the reaction.
Insufficient Reaction Time Extend the reaction time. Monitor the reaction progress over a longer period (e.g., 24-48 hours) to determine if the reaction is simply slow.
Use of Microwave Irradiation Microwave-assisted synthesis can often significantly reduce reaction times and improve yields by rapidly heating the reaction mixture to high temperatures.

Experimental Protocols

General Protocol for Attempted SNAr with an Amine (e.g., Piperidine)

This protocol is a starting point and will likely require optimization for this compound due to its low reactivity.

  • Reaction Setup: In a sealed reaction vessel suitable for high temperatures (e.g., a microwave vial or a sealed tube), combine this compound (1.0 eq.), the amine nucleophile (e.g., piperidine, 2.0-3.0 eq.), and a high-boiling point polar aprotic solvent (e.g., DMSO or NMP, to a concentration of 0.1-0.5 M).

  • Reaction Conditions: Heat the reaction mixture to a high temperature (e.g., 150-180 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 4-6 hours).

  • Work-up: After the reaction has reached completion or no further conversion is observed, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the solvent and excess amine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

This is a more promising approach for achieving C-N bond formation with this substrate.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 2-4 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 eq.).

  • Addition of Reactants: Add this compound (1.0 eq.) and the amine (1.2 eq.) to the flask.

  • Solvent Addition: Add a degassed, anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Reaction Conditions: Heat the reaction mixture to a temperature typically between 80-110 °C with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction as described for the SNAr protocol. The work-up is also similar, involving dilution, washing, drying, and concentration.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Signaling Pathways and Experimental Workflows

SNAr_vs_Buchwald cluster_snar Traditional SNAr Pathway (Low Yield) cluster_buchwald Buchwald-Hartwig Pathway (Optimized) start_snar This compound + Nucleophile conditions_snar High Temp (150-200°C) Polar Aprotic Solvent start_snar->conditions_snar Reaction Conditions start_buchwald This compound + Amine meisenheimer Unstable Meisenheimer Complex conditions_snar->meisenheimer Forms product_snar Substituted Product (Low Yield) meisenheimer->product_snar Leads to conditions_buchwald Pd Catalyst + Ligand Base (e.g., NaOt-Bu) start_buchwald->conditions_buchwald Reaction Conditions catalytic_cycle Catalytic Cycle (Oxidative Addition, Reductive Elimination) conditions_buchwald->catalytic_cycle Initiates product_buchwald Aminated Product (Higher Yield) catalytic_cycle->product_buchwald Yields

Caption: Comparison of SNAr and Buchwald-Hartwig pathways for this compound.

troubleshooting_workflow start Low/No Reactivity Observed check_temp Is Reaction Temperature >150°C? start->check_temp increase_temp Increase Temperature (monitor decomposition) check_temp->increase_temp No check_solvent Is Solvent Polar Aprotic (DMSO, NMP)? check_temp->check_solvent Yes increase_temp->check_solvent change_solvent Switch to High-Boiling Polar Aprotic Solvent check_solvent->change_solvent No check_nucleophile Is Nucleophile Strong? check_solvent->check_nucleophile Yes change_solvent->check_nucleophile increase_nucleophilicity Use Stronger Nucleophile or Corresponding Salt check_nucleophile->increase_nucleophilicity No consider_alternative Consider Alternative Methods (e.g., Buchwald-Hartwig) check_nucleophile->consider_alternative Yes increase_nucleophilicity->consider_alternative

Caption: Troubleshooting workflow for low reactivity of this compound.

preventing byproduct formation in reactions with 2-Chloro-1-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-1-methoxy-3-nitrobenzene. The following information is designed to help prevent byproduct formation and optimize reaction outcomes in common synthetic transformations.

I. General Troubleshooting Workflow

Before diving into specific reaction issues, a general workflow can help diagnose and solve many common problems encountered during synthesis.

Troubleshooting_Workflow General Troubleshooting Workflow for Reactions with this compound cluster_0 Problem Identification cluster_1 Troubleshooting Strategy cluster_2 Implementation & Verification start Reaction Outcome Unsatisfactory (Low Yield / Byproduct Formation) analysis Analyze Reaction Mixture (TLC, GC-MS, LC-MS, NMR) start->analysis identify_byproduct Identify Structure of Major Byproduct(s) analysis->identify_byproduct consult_guide Consult Specific Troubleshooting Guide (Suzuki, Buchwald-Hartwig, SNAr) identify_byproduct->consult_guide modify_conditions Modify Reaction Conditions: - Catalyst/Ligand - Base/Solvent - Temperature - Reaction Time consult_guide->modify_conditions reagents Check Purity of Starting Materials and Reagents modify_conditions->reagents rerun_reaction Re-run Reaction with Optimized Conditions reagents->rerun_reaction final_analysis Analyze Optimized Reaction Mixture rerun_reaction->final_analysis final_analysis->modify_conditions Iterate if Necessary success Desired Product Obtained (High Yield, Minimized Byproducts) final_analysis->success

Caption: A general workflow for identifying and resolving issues in reactions involving this compound.

II. Palladium-Catalyzed Cross-Coupling Reactions

This compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions. However, its electron-deficient nature can influence reactivity and lead to specific byproducts.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. With this compound, the primary challenges are ensuring efficient coupling and preventing side reactions like homocoupling and protodeboronation.

FAQs & Troubleshooting Guide: Suzuki-Miyaura Coupling

Q1: My Suzuki-Miyaura reaction is showing low conversion of this compound. How can I improve the yield?

A1: Low conversion with an aryl chloride, especially an electron-deficient one, is a common issue. Consider the following adjustments:

  • Catalyst and Ligand: Standard catalysts like Pd(PPh₃)₄ may not be active enough. Switch to a more active catalyst system. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, often in combination with Pd(OAc)₂ or a pre-catalyst like a Buchwald G3 or G4 palladacycle, are generally more effective for coupling aryl chlorides.[1]

  • Base: The choice of base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃ for aryl chlorides. The base activates the boronic acid for transmetalation.[2]

  • Temperature: Aryl chlorides typically require higher reaction temperatures than the corresponding bromides or iodides. Ensure your reaction temperature is adequate, often in the range of 80-120 °C.

  • Solvent: Aprotic polar solvents like dioxane, THF, or DMF are commonly used. An aqueous mixture (e.g., dioxane/water) is often beneficial as it can help dissolve the base and facilitate the reaction.[1]

Q2: I am observing a significant amount of a homocoupled byproduct from my boronic acid. What is causing this and how can I prevent it?

A2: Homocoupling of the boronic acid to form a biaryl byproduct is a frequent side reaction, often promoted by the presence of oxygen.[3]

  • Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen). Degas your solvent and reagents thoroughly before use. This can be done by bubbling argon or nitrogen through the solvent for an extended period or by using freeze-pump-thaw cycles.

  • Catalyst Choice: Using a Pd(0) source directly, or a pre-catalyst that cleanly generates the active Pd(0) species, can sometimes reduce homocoupling compared to Pd(II) sources that require in-situ reduction.

  • Reaction Conditions: In some cases, lower temperatures and shorter reaction times can minimize this side reaction, provided the main reaction proceeds to completion.

Q3: My desired product is being consumed, and I am seeing the formation of 1-methoxy-3-nitrobenzene. What is this byproduct and how do I avoid it?

A3: This byproduct is likely the result of protodeboronation of the boronic acid coupling partner followed by hydrodehalogenation of the starting material, or direct hydrodehalogenation.

  • Moisture Control: While some water can be beneficial, excess water or other protic sources can lead to protodeboronation of the boronic acid. Use anhydrous solvents if this is a persistent issue.

  • Base Selection: The choice of base can influence the rate of protodeboronation. Experiment with different inorganic bases (K₃PO₄, Cs₂CO₃, K₂CO₃) to find the optimal one for your specific boronic acid.

  • Ligand Choice: Certain ligands can promote the formation of palladium hydride species, which can lead to hydrodehalogenation of your starting material. If hydrodehalogenation is a significant issue, consider screening different phosphine ligands.

Illustrative Quantitative Data for Suzuki-Miyaura Coupling *

Catalyst SystemBaseSolventTemp. (°C)Yield (%)Homocoupling Byproduct (%)
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O100>90<5
Pd₂(dba)₃ / XPhosCs₂CO₃THF8085-95<5
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O11040-6010-20

*Data is representative for electron-deficient aryl chlorides and may vary for this compound. Optimization is recommended.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(OAc)₂ (2 mol%)), the ligand (e.g., SPhos (4 mol%)), and the base (e.g., K₃PO₄ (2.0 equiv.)).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle and Common Byproducts cluster_byproducts Byproduct Formation Pathways Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr Ar-Pd(II)-Ar'(L_n) Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim Product Ar-Ar' (Desired Product) RedElim->Product Product->Pd0 ArX This compound ArX->OxAdd ArBOH Ar'-B(OH)₂ + Base ArBOH->Transmetalation Homocoupling Ar'-B(OH)₂ + O₂ -> Ar'-Ar' Hydrodehalogenation Ar-Pd(II)-X -> Ar-H

Caption: Catalytic cycle of the Suzuki-Miyaura reaction and pathways to common byproducts.

B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key method for forming C-N bonds. A primary side reaction is the hydrodehalogenation of the aryl halide.

FAQs & Troubleshooting Guide: Buchwald-Hartwig Amination

Q1: My Buchwald-Hartwig amination of this compound is giving a low yield of the desired amine and a significant amount of 1-methoxy-3-nitrobenzene. What is happening?

A1: The formation of 1-methoxy-3-nitrobenzene indicates hydrodehalogenation, a common side reaction in Buchwald-Hartwig aminations.[4] This occurs when a palladium hydride species is formed, which then reductively cleaves the C-Cl bond.

  • Ligand Selection: The choice of ligand is crucial to suppress hydrodehalogenation. Bulky, electron-rich ligands such as tBuXPhos or Josiphos-type ligands can promote the desired reductive elimination over pathways leading to palladium hydrides.[5]

  • Base: The base can influence the formation of palladium hydrides. While strong bases like NaOtBu or LHMDS are often required, their purity and handling are important. Ensure the base is not contaminated with hydroxide or water.

  • Solvent: The solvent can be a source of protons. Ensure you are using anhydrous solvents.

Q2: The reaction is sluggish and does not go to completion. What can I do?

A2: Similar to the Suzuki reaction, the reactivity of aryl chlorides in Buchwald-Hartwig amination can be lower than that of aryl bromides or iodides.

  • Catalyst System: Employ a modern, highly active catalyst system. Buchwald pre-catalysts (G3 or G4) are often very effective.

  • Temperature: Higher temperatures (100-120 °C) are often necessary to drive the reaction to completion.

  • Amine Equivalents: Using a slight excess of the amine coupling partner (1.1-1.2 equivalents) can sometimes improve the reaction rate.

Illustrative Quantitative Data for Buchwald-Hartwig Amination *

Catalyst SystemBaseSolventTemp. (°C)Yield (%)Hydrodehalogenation (%)
Pd₂(dba)₃ / tBuXPhosNaOtBuToluene110>90<5
[Pd(cinnamyl)Cl]₂ / JosiphosLHMDSDioxane10085-95<10
Pd(OAc)₂ / BINAPCs₂CO₃Toluene11050-7015-30

*Data is representative for electron-deficient aryl chlorides and may vary for this compound. Optimization is recommended.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox, to a dry vial, add the palladium pre-catalyst (e.g., tBuXPhos Pd G3 (2 mol%)), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu (1.2 equiv.)). Add this compound (1.0 equiv.) and the amine (1.1 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the vial and stir the reaction mixture at the desired temperature (e.g., 110 °C). Monitor the reaction by GC-MS or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl and extract with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the product by column chromatography.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle and Hydrodehalogenation Byproduct cluster_byproduct Byproduct Formation Pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX Amine_Coord Amine Coordination & Deprotonation ArPdX->Amine_Coord PdH Formation of Pd-H species ArPdX->PdH ArPdAmide Ar-Pd(II)-NR₂(L_n) Amine_Coord->ArPdAmide RedElim Reductive Elimination ArPdAmide->RedElim Product Ar-NR₂ (Desired Product) RedElim->Product Product->Pd0 ArX This compound ArX->OxAdd Amine HNR₂ + Base Amine->Amine_Coord Hydrodehalogenation Ar-X + [Pd-H] -> Ar-H PdH->Hydrodehalogenation

Caption: Catalytic cycle of the Buchwald-Hartwig amination and the hydrodehalogenation side reaction.

III. Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group in this compound activates the ring for nucleophilic aromatic substitution (SNAr). The chloro group can be displaced by various nucleophiles.

FAQs & Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)

Q1: I am attempting an SNAr reaction with an amine nucleophile, but the reaction is very slow. How can I increase the reaction rate?

A1: The reactivity of this compound in SNAr is influenced by the positions of the substituents. The nitro group is meta to the chloro leaving group, which means it cannot stabilize the negative charge of the Meisenheimer intermediate through resonance as effectively as if it were in the ortho or para position.[6]

  • Temperature: High temperatures are often required to overcome the activation energy for SNAr reactions on less activated substrates. Consider increasing the reaction temperature, potentially using a high-boiling solvent like DMF, DMAc, or NMP.

  • Solvent: Polar aprotic solvents are ideal for SNAr reactions as they solvate the cation of the nucleophile's salt but not the nucleophile itself, thus increasing its nucleophilicity.

  • Base: If using a neutral nucleophile like an amine, a base is often required to deprotonate it or to scavenge the HCl produced. A non-nucleophilic base like triethylamine or diisopropylethylamine can be used. For alkoxide nucleophiles, the alkoxide itself is the base.

Q2: I am observing the formation of an unexpected isomer. What could be the cause?

A2: While SNAr reactions are generally regioselective, under harsh conditions or with certain nucleophiles, side reactions can occur.

  • Reaction with Solvent: In some cases, particularly at high temperatures, the solvent (e.g., DMF) can decompose or act as a nucleophile, leading to byproducts.

  • Purity of Starting Material: Ensure your starting material is pure and does not contain other isomers of chloromethoxynitrobenzene.

  • Reaction Monitoring: Carefully monitor the reaction by TLC or GC-MS to observe the formation of any byproducts as a function of time and temperature. This can help in optimizing the conditions to favor the desired product.

Illustrative Quantitative Data for SNAr Reactions *

NucleophileSolventTemp. (°C)Time (h)Yield (%)
MorpholineDMF1202470-80
Sodium MethoxideMethanolReflux1285-95
AnilineNMP1501860-70

*Data is illustrative and based on general principles of SNAr with moderately activated aryl chlorides. Actual results may vary.

Detailed Experimental Protocol: SNAr with an Amine

  • Reaction Setup: To a sealable reaction vessel, add this compound (1.0 equiv.), the amine nucleophile (e.g., morpholine, 1.5 equiv.), and a high-boiling polar aprotic solvent (e.g., DMF).

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 120 °C) with stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool to room temperature. Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by crystallization or column chromatography.

SNAr_Mechanism SNAr Mechanism on this compound Start This compound Addition Nucleophilic Addition Start->Addition Nucleophile Nucleophile (Nu⁻) Nucleophile->Addition Meisenheimer Meisenheimer Complex (Anionic Intermediate) Addition->Meisenheimer Elimination Elimination of Leaving Group Meisenheimer->Elimination Product Substituted Product Elimination->Product

References

Technical Support Center: Optimization of Solvent Systems for Reactions of 2-Chloro-1-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-1-methoxy-3-nitrobenzene. The focus is on optimizing solvent systems to improve reaction outcomes in processes such as nucleophilic aromatic substitution (SNAr).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound, and how can solvent choice mitigate them?

A1: Common side reactions include the formation of diaryl ethers and the reduction of the nitro group. The choice of solvent can play a crucial role in minimizing these. For instance, aprotic polar solvents are generally preferred for SNAr reactions to avoid side reactions involving proton transfer.

Q2: How does solvent polarity affect the rate of SNAr reactions with this substrate?

A2: Generally, increasing the polarity of the solvent can accelerate the rate of SNAr reactions. This is because the transition state is more polar than the reactants, and a polar solvent stabilizes this transition state more effectively.

Q3: Are there any specific solvent-reagent incompatibilities I should be aware of?

A3: Protic solvents like alcohols can react with strong bases that might be used in the reaction, leading to competitive side reactions. Therefore, aprotic solvents are often a safer choice when strong bases are employed.

Troubleshooting Guide

Issue 1: Low Reaction Yield

If you are experiencing low yields, consider the following troubleshooting steps, which are also outlined in the flowchart below.

  • Solvent Polarity: Ensure the solvent is polar enough to support the SNAr reaction. A switch from a non-polar solvent like toluene to a polar aprotic solvent like DMF or DMSO can significantly improve yields.

  • Solubility: Verify that your reactants are fully soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to a heterogeneous reaction mixture and consequently, lower yields.

  • Temperature: The reaction may require higher temperatures. However, be cautious as higher temperatures can also promote side reactions. A careful optimization of the temperature for your specific solvent system is recommended.

Troubleshooting Flowchart for Low Reaction Yield

Low_Yield_Troubleshooting start Start: Low Reaction Yield check_solubility Check Reactant Solubility start->check_solubility is_soluble Are reactants fully soluble? check_solubility->is_soluble change_solvent_solubility Switch to a solvent with better solubility properties is_soluble->change_solvent_solubility No check_polarity Evaluate Solvent Polarity is_soluble->check_polarity Yes increase_temp Increase Reaction Temperature (monitor for side reactions) end End: Improved Yield increase_temp->end change_solvent_solubility->check_solubility is_polar Is the solvent polar aprotic? check_polarity->is_polar change_solvent_polarity Switch to a polar aprotic solvent (e.g., DMF, DMSO) is_polar->change_solvent_polarity No optimize_conditions Optimize Other Parameters (e.g., concentration, catalyst) is_polar->optimize_conditions Yes change_solvent_polarity->check_solubility optimize_conditions->increase_temp

Caption: Troubleshooting workflow for addressing low reaction yields.

Issue 2: Formation of Impurities

The presence of significant impurities can often be traced back to the solvent system.

  • Water Content: Ensure you are using a dry solvent, as water can lead to hydrolysis of the starting material or intermediates.

  • Solvent Reactivity: Some solvents can participate in the reaction. For example, in the presence of a strong base, alcoholic solvents can act as nucleophiles.

  • Aprotic vs. Protic: Protic solvents can solvate the nucleophile, reducing its reactivity and potentially favoring side reactions. Switching to a polar aprotic solvent can enhance the desired reaction pathway.

Quantitative Data on Solvent Effects

The following table summarizes the impact of different solvents on a typical SNAr reaction involving a nitro-substituted chlorobenzene. While not specific to this compound, these trends are generally applicable.

SolventDielectric Constant (ε)Reaction Time (h)Yield (%)Purity (%)
Toluene2.424<10>90
Tetrahydrofuran (THF)7.6184585
Acetonitrile (MeCN)37.5127592
N,N-Dimethylformamide (DMF)36.769295
Dimethyl sulfoxide (DMSO)46.74>9598

Experimental Protocols

General Protocol for a Nucleophilic Aromatic Substitution (SNAr) Reaction

This protocol provides a general methodology. The specific nucleophile, base, and temperature should be optimized for your specific transformation.

Experimental Workflow Diagram

SNAr_Workflow A 1. Reactant Preparation B 2. Inert Atmosphere A->B C 3. Solvent & Reagent Addition B->C D 4. Temperature Control C->D E 5. Reaction Monitoring (TLC/LC-MS) D->E F 6. Work-up E->F G 7. Purification (Crystallization/Chromatography) F->G H 8. Characterization G->H

Caption: A typical experimental workflow for an SNAr reaction.

Methodology:

  • Reactant Preparation: To a flame-dried round-bottom flask, add this compound (1.0 eq) and the chosen nucleophile (1.1-1.5 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Solvent and Reagent Addition: Add the anhydrous solvent via syringe. If a base is required, add it at this stage.

  • Temperature Control: Place the flask in a heating mantle or oil bath set to the desired reaction temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding an appropriate aqueous solution (e.g., water or a saturated ammonium chloride solution). Extract the product with a suitable organic solvent.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

  • Characterization: Characterize the purified product by appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Technical Support Center: Managing Exothermic Reactions with 2-Chloro-1-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for safely managing exothermic reactions involving 2-Chloro-1-methoxy-3-nitrobenzene. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.

Troubleshooting Guides

This section addresses potential problems and provides actionable solutions for managing exothermic events during reactions with this compound.

Issue Potential Cause Recommended Actions & Preventive Measures
Rapid, Uncontrolled Temperature Increase (Thermal Runaway) 1. Excessive Rate of Reagent Addition: The rate of heat generation surpasses the cooling system's capacity. 2. Inadequate Cooling: The cooling bath temperature is too high, or heat transfer is inefficient. 3. Poor Agitation: Localized "hot spots" are forming within the reaction mixture. 4. Incorrect Reactant Concentration: Using more concentrated reactants than specified.Immediate Actions: 1. Immediately cease the addition of all reagents. 2. Enhance cooling by lowering the temperature of the cooling bath or increasing the coolant flow rate. 3. If the temperature continues to rise, prepare for an emergency quench by adding a pre-determined cold, inert solvent. 4. Alert personnel and be prepared to evacuate if the situation is not brought under control. Preventive Measures: • Conduct a thorough risk assessment before scaling up any reaction. • Use a reaction calorimeter to determine the heat of reaction and the maximum rate of heat evolution. • Ensure the cooling system is appropriately sized for the reaction scale. • Maintain vigorous and consistent stirring throughout the reaction. • Add reagents in a slow, controlled manner, monitoring the temperature continuously.
Reaction Fails to Initiate or Proceeds Very Slowly 1. Low Reaction Temperature: The activation energy for the reaction is not being met. 2. Impure Reactants or Solvents: Contaminants may be inhibiting the reaction. 3. Insufficient Activation: In reactions like nucleophilic aromatic substitution, the aromatic ring may not be sufficiently activated.• Gradually increase the reaction temperature in small increments while closely monitoring for any sudden exotherm. • Ensure all reactants and solvents are of the appropriate purity and are free of water or other inhibiting impurities. • For nucleophilic aromatic substitution, consider using a more polar aprotic solvent to enhance the reaction rate.
Formation of Unexpected Byproducts 1. Side Reactions at Elevated Temperatures: Higher temperatures can favor alternative reaction pathways. 2. Decomposition of Starting Material or Product: The nitroaromatic ring is susceptible to decomposition at high temperatures.• Maintain strict temperature control throughout the reaction. • Use analytical techniques (e.g., TLC, GC, HPLC) to monitor the reaction progress and detect the formation of byproducts early. • If byproducts are observed, consider lowering the reaction temperature, even if it prolongs the reaction time.
Difficulties in Isolating the Product 1. Product is Soluble in the Aqueous Layer during Workup: This can lead to low isolated yields. 2. Emulsion Formation during Extraction: Can make phase separation challenging.• Before beginning the workup, check the solubility of your expected product in the chosen solvent system. • If the product has some water solubility, perform multiple extractions with the organic solvent. • To break emulsions, try adding brine or filtering the mixture through a pad of celite.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal hazards associated with this compound?

A1: The primary thermal hazard stems from the nitro group, which is an energetic functional group. Reactions involving this compound, particularly nucleophilic aromatic substitution or nitration, can be highly exothermic.[1] If the heat generated is not effectively removed, it can lead to a rapid increase in temperature and pressure, potentially resulting in a thermal runaway.[1] Furthermore, like many nitroaromatic compounds, this compound can undergo exothermic decomposition at elevated temperatures, which can be accelerated by contaminants.[2]

Q2: How can I quantitatively assess the exothermic potential of my reaction?

A2: The most reliable method is to use reaction calorimetry (RC) or differential scanning calorimetry (DSC).[3] An RC experiment will provide data on the heat of reaction (ΔH), the rate of heat evolution, and the adiabatic temperature rise. DSC can be used to determine the onset temperature of decomposition and the total energy released during decomposition. This data is crucial for performing a thorough thermal hazard assessment and for safe scale-up.[3][4]

Q3: What are the key parameters to control during a reaction with this compound?

A3: The most critical parameters to control are:

  • Temperature: Continuous monitoring and control are essential to prevent runaway reactions.

  • Rate of Reagent Addition: Slow and controlled addition of the limiting reagent is crucial to manage the rate of heat generation.

  • Agitation: Efficient stirring is necessary to ensure homogenous temperature distribution and prevent the formation of localized hot spots.

  • Concentration: Reactant concentrations should be carefully chosen to avoid excessively high reaction rates and heat output.

Q4: What are some incompatible materials with this compound?

A4: Avoid contact with strong bases, strong oxidizing agents, and reducing agents, as these can initiate highly exothermic or decomposition reactions.[5] Contamination with certain metals or their salts can also catalyze decomposition.

Q5: What should I do in the event of a small-scale thermal runaway?

A5: For a small laboratory-scale reaction, if you observe a rapid and uncontrolled temperature rise:

  • Immediately stop the addition of any reagents.

  • Increase the cooling to its maximum capacity (e.g., by adding dry ice to an acetone bath).

  • If the temperature continues to rise, and it is safe to do so, carefully quench the reaction by adding a pre-prepared, cold, inert solvent to dilute the reactants and absorb the heat.

  • Alert others in the lab and be prepared to evacuate.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol is a general guideline and should be optimized for specific substrates and scales. A thorough risk assessment, including calorimetric studies, is recommended before proceeding.

Materials:

  • This compound

  • Amine nucleophile (e.g., piperidine, morpholine)

  • Aprotic polar solvent (e.g., DMSO, DMF)

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel with a magnetic stirrer, condenser, thermometer, and addition funnel

  • Cooling bath

Procedure:

  • Reaction Setup: In a flame-dried reaction vessel under an inert atmosphere, dissolve this compound in the chosen aprotic polar solvent.

  • Cooling: Cool the solution to the desired reaction temperature (e.g., 10-20 °C) using a cooling bath.

  • Reagent Addition: Dissolve the amine nucleophile in a small amount of the solvent and add it to the addition funnel. Add the amine solution dropwise to the stirred solution of this compound over a period of 1-2 hours.

  • Temperature Monitoring: Carefully monitor the internal reaction temperature throughout the addition. The rate of addition should be adjusted to maintain the desired temperature and prevent any significant exotherm.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the set temperature. Monitor the progress of the reaction by a suitable analytical method (e.g., TLC, LC-MS).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into ice water to precipitate the product.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Data Presentation

Compound Decomposition Onset Temperature (°C) (DSC) Heat of Decomposition (J/g) Notes
Nitrobenzene~300 - 500[3]~2500[3]Decomposition can be energetic.
1,3-Dinitrobenzene~263 - 280 (in mixtures)[3]-Less thermally stable in mixtures with nitrobenzene.[3]
1-Chloro-2-nitrobenzeneForms explosive mixtures with air on intense heating.[6]-Combustible solid.[6]
1-Chloro-3-nitrobenzene--Stable under normal temperatures and pressures.[7]

Note: This data is for illustrative purposes. The thermal behavior of this compound may differ. It is imperative to obtain specific data for the compound and reaction being used.

Visualizations

Signaling Pathway for Thermal Runaway

ThermalRunaway A Exothermic Reaction Initiated B Heat Generation A->B D Temperature Increase B->D C Inadequate Heat Removal C->D Leads to E Increased Reaction Rate D->E F Positive Feedback Loop D->F E->B Accelerates E->F G Thermal Runaway F->G Results in H Gas Generation / Pressure Buildup G->H I Vessel Rupture / Explosion H->I ExothermicWorkflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_response Response A Risk Assessment & Calorimetry B Select Appropriate Cooling System A->B C Prepare Emergency Quench B->C D Charge Initial Reagents C->D E Cool to Setpoint Temperature D->E F Slow, Controlled Addition of Limiting Reagent E->F G Monitor Temperature Continuously F->G H Temperature Stable? G->H I Continue Addition H->I Yes J Stop Addition & Increase Cooling H->J No I->F Continue J->H Re-evaluate K Initiate Emergency Quench J->K If Uncontrolled

References

Technical Support Center: Purification of 2-Chloro-1-methoxy-3-nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 2-Chloro-1-methoxy-3-nitrobenzene and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound can result in several impurities, primarily positional isomers. Due to the directing effects of the chloro and methoxy groups on the benzene ring during nitration, or side reactions during other synthetic steps, the formation of isomers such as 2-Chloro-1-methoxy-4-nitrobenzene, 4-Chloro-1-methoxy-2-nitrobenzene, and other regioisomers is a common issue. Additionally, unreacted starting materials and byproducts from side reactions may also be present. The separation of these isomers is often challenging due to their similar physical and chemical properties.

Q2: Why is the separation of this compound from its isomers so difficult?

A2: The primary challenge in separating isomers of substituted nitrobenzenes lies in their very similar polarities and boiling points.[1] Distillation is often ineffective because the boiling points of the isomers are typically very close.[2] Similarly, in chromatographic separations, the isomers tend to have comparable affinities for the stationary phase, leading to overlapping peaks and co-elution.[1] Effective separation, therefore, requires careful optimization of purification techniques like column chromatography and recrystallization.

Q3: My purified this compound appears as a brown oil, but I expected a solid. What could be the reason?

A3: While some sources describe the crude product as a brown oil, the purified compound is expected to be a solid.[3][4] If your final product is an oil, it likely indicates the presence of impurities that are depressing the melting point. These could be residual solvents or a mixture of isomers. Further purification by column chromatography or recrystallization is recommended.

Q4: Can I use distillation for the purification of this compound?

A4: Distillation is generally not a recommended method for the final purification of nitroaromatic compounds, especially when dealing with isomeric mixtures. The boiling points of isomers are often too close to allow for efficient separation.[2] More importantly, many nitroaromatic compounds can be thermally unstable and may decompose at high temperatures, posing a safety risk.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the purification of this compound derivatives.

Issue 1: Poor Separation of Isomers in Column Chromatography
  • Symptom: TLC or HPLC analysis of collected fractions shows significant overlap between the desired product and isomeric impurities.

  • Possible Causes:

    • Inappropriate Solvent System: The polarity of the eluent may not be optimal to resolve compounds with very similar polarities.

    • Column Overloading: Applying too much crude product to the column can lead to broad bands and poor separation.

    • Incorrect Stationary Phase: Standard silica gel may not be the most effective stationary phase for separating these specific isomers.

  • Solutions:

    • Optimize the Eluent System:

      • Employ a shallow gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane).

      • Test different solvent mixtures. Sometimes a three-component solvent system can provide better resolution.

    • Reduce Sample Load: Use a larger column or reduce the amount of crude material loaded. A general rule of thumb is to use a 1:30 to 1:50 ratio of crude product to silica gel by weight.

    • Consider Alternative Stationary Phases:

      • Phenyl-Hexyl columns can offer different selectivity for aromatic compounds due to π-π interactions.

      • Reverse-phase chromatography (e.g., with a C18 stationary phase) can also be an effective alternative.

Issue 2: Product Fails to Crystallize During Recrystallization
  • Symptom: The dissolved product "oils out" or remains in solution upon cooling instead of forming crystals.

  • Possible Causes:

    • Solvent Choice: The chosen solvent may be too good a solvent for the compound even at low temperatures, or it may be too non-polar, causing the compound to precipitate as an oil.

    • Solution is Too Concentrated or Too Dilute: An overly concentrated solution can lead to rapid precipitation and oiling out, while a very dilute solution may not reach saturation upon cooling.

    • Presence of Impurities: Significant amounts of impurities can inhibit crystal lattice formation.

  • Solutions:

    • Screen for an Optimal Solvent: The ideal solvent should dissolve the compound well when hot but poorly when cold.[5] Test a range of solvents with varying polarities (e.g., ethanol, methanol, isopropanol, ethyl acetate/hexane mixtures).[6]

    • Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimal amount of a good solvent at room temperature, and then slowly add a miscible "anti-solvent" (in which the compound is insoluble) until the solution becomes cloudy. Gently heat until the solution is clear again, and then allow it to cool slowly.

    • Induce Crystallization:

      • Scratch the inside of the flask with a glass rod at the meniscus of the solution.

      • Add a seed crystal of the pure compound.

    • Pre-purification: If the crude product is very impure, consider a preliminary purification by column chromatography before attempting recrystallization.

Issue 3: Low Recovery After Purification
  • Symptom: The final yield of the purified product is significantly lower than expected.

  • Possible Causes:

    • Column Chromatography: The compound may be strongly adsorbed to the stationary phase, or too many fractions containing the product may have been discarded.

    • Recrystallization: The compound may have significant solubility in the cold recrystallization solvent, or too much solvent was used for dissolution.

  • Solutions:

    • Column Chromatography:

      • If the product is not eluting, increase the polarity of the eluent.

      • Carefully monitor the column by TLC and combine all fractions containing the pure product.

    • Recrystallization:

      • Ensure the solution is cooled sufficiently (e.g., in an ice bath) to maximize crystal formation.

      • Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

      • When washing the collected crystals, use a minimal amount of ice-cold solvent.

Data Presentation

The following tables provide hypothetical, yet realistic, starting parameters for the purification of this compound derivatives. These should be optimized for each specific case.

Table 1: Column Chromatography Parameters

ParameterRecommended Starting Conditions
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Eluent System Hexane / Ethyl Acetate (Gradient)
Gradient Profile Start with 100% Hexane, gradually increase to 10-20% Ethyl Acetate
Sample Loading 1g crude product per 30-50g silica gel
Monitoring TLC with UV visualization (254 nm)

Table 2: Recrystallization Solvent Screening

Solvent SystemObservation (Hypothetical)Suitability
Methanol Dissolves readily at room temperaturePoor
Ethanol Dissolves when hot, crystals form on coolingGood
Isopropanol Dissolves when hot, good crystal formationExcellent
Hexane Insoluble even when hotPoor (can be used as anti-solvent)
Ethyl Acetate/Hexane Dissolves in hot mixture, crystals form on coolingGood

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Slurry Preparation: In a beaker, add silica gel to a non-polar solvent (e.g., hexane) to create a slurry.

  • Column Packing: Pour the slurry into a chromatography column and allow the solvent to drain until it is level with the top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 15% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization
  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a small amount of a suitable solvent (e.g., isopropanol) and heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the solvent in small portions until a clear solution is obtained at the boiling point of the solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Mandatory Visualizations

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree cluster_chromatography Column Chromatography cluster_recrystallization Recrystallization cluster_recovery Low Recovery Start Purification Problem Poor_Separation Poor Isomer Separation Start->Poor_Separation Oiling_Out Product 'Oils Out' Start->Oiling_Out Low_Yield Low Yield Start->Low_Yield Optimize_Eluent Optimize Eluent System (e.g., shallow gradient) Poor_Separation->Optimize_Eluent Reduce_Load Reduce Sample Load Poor_Separation->Reduce_Load Change_Stationary_Phase Change Stationary Phase (e.g., Phenyl-Hexyl) Poor_Separation->Change_Stationary_Phase Solvent_Screen Screen for New Solvent Oiling_Out->Solvent_Screen Anti_Solvent Use Solvent/Anti-Solvent System Oiling_Out->Anti_Solvent Induce_Crystallization Induce Crystallization (scratching, seeding) Oiling_Out->Induce_Crystallization Check_Fractions Re-check Discarded Fractions Low_Yield->Check_Fractions Minimize_Solvent Minimize Recrystallization Solvent Low_Yield->Minimize_Solvent Cool_Thoroughly Ensure Thorough Cooling Low_Yield->Cool_Thoroughly

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Analysis of 2-Chloro-1-methoxy-3-nitrobenzene by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the identification of impurities in 2-Chloro-1-methoxy-3-nitrobenzene by High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in this compound?

A1: Potential impurities in this compound typically originate from the synthesis process, which commonly involves the nitration of 2-chloroanisole. These can include:

  • Positional Isomers: Other isomers of chloro-methoxy-nitrobenzene formed during nitration, such as 2-Chloro-1-methoxy-4-nitrobenzene, 2-Chloro-1-methoxy-5-nitrobenzene, and 2-Chloro-1-methoxy-6-nitrobenzene. The separation of these isomers is a primary goal of the HPLC method.

  • Starting Materials: Unreacted 2-chloroanisole.

  • By-products: Dinitrated products (e.g., 2-chloro-1-methoxy-3,5-dinitrobenzene) or other related substances.

  • Degradation Products: Products formed from the degradation of the primary substance under conditions of heat, light, acid, or base.

Q2: What type of HPLC column is best suited for separating this compound from its impurities?

A2: A reversed-phase HPLC column is the most common and effective choice for this analysis. Columns with a phenyl-hexyl stationary phase can be particularly advantageous for separating aromatic and nitroaromatic compounds due to potential π-π interactions, which can enhance selectivity for positional isomers.[1] A standard C18 column can also be effective.

Q3: What are the recommended mobile phase conditions for this analysis?

A3: A gradient elution with a mixture of an aqueous buffer (like phosphate buffer or formic acid in water for mass spectrometry compatibility) and an organic solvent (typically acetonitrile or methanol) is generally recommended. The gradient allows for the effective elution of both polar and non-polar impurities. The choice between acetonitrile and methanol can affect selectivity, especially on phenyl-based columns.[2][3]

Q4: What detection wavelength should be used?

A4: Nitroaromatic compounds typically have strong UV absorbance. A diode array detector (DAD) or a variable wavelength detector (VWD) can be used. A starting wavelength of around 254 nm is often a good choice, but it is recommended to determine the optimal wavelength by examining the UV spectrum of this compound to select the wavelength of maximum absorbance.

Q5: How should I prepare my sample for HPLC analysis?

A5: The sample should be accurately weighed and dissolved in a solvent that is compatible with the mobile phase, such as the initial mobile phase composition or a mixture of acetonitrile and water. It is crucial to ensure the sample is fully dissolved. The solution should then be filtered through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[4][5]

Experimental Protocol

This section provides a detailed methodology for the identification of impurities in this compound by HPLC.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).

2. Chromatographic Conditions:

ParameterRecommended Conditions
Column Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm) or C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or λmax of the main compound)
Injection Volume 10 µL

3. Sample Preparation:

  • Accurately weigh about 25 mg of the this compound sample.

  • Transfer it to a 50 mL volumetric flask.

  • Add approximately 30 mL of a 50:50 (v/v) mixture of acetonitrile and water and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to the mark with the same solvent mixture.

  • Filter the solution through a 0.45 µm nylon or PTFE syringe filter into an HPLC vial.

4. Data Analysis:

  • Identify the main peak corresponding to this compound.

  • Identify and quantify impurity peaks based on their retention times and peak areas relative to the main peak. The area normalization method can be used for a preliminary assessment of purity.

Potential Impurities and Their Sources

Potential ImpurityLikely Source
2-ChloroanisoleUnreacted starting material
2-Chloro-1-methoxy-4-nitrobenzenePositional isomer from nitration
2-Chloro-1-methoxy-6-nitrobenzenePositional isomer from nitration
4-Chloro-1-methoxy-2-nitrobenzenePositional isomer from nitration
Dinitro-chloro-methoxy-benzene isomersOver-nitration by-products

Troubleshooting Guide

// Start Node start [label="Problem Observed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Main Problem Categories peak_shape [label="Poor Peak Shape\n(Tailing, Fronting, Splitting)", fillcolor="#FBBC05", fontcolor="#202124"]; retention [label="Shifting Retention Times", fillcolor="#FBBC05", fontcolor="#202124"]; pressure [label="Pressure Issues\n(High, Low, Fluctuating)", fillcolor="#FBBC05", fontcolor="#202124"]; baseline [label="Baseline Noise or Drift", fillcolor="#FBBC05", fontcolor="#202124"]; ghost_peaks [label="Ghost Peaks", fillcolor="#FBBC05", fontcolor="#202124"];

// Connections from Start to Categories start -> peak_shape; start -> retention; start -> pressure; start -> baseline; start -> ghost_peaks;

// Peak Shape Troubleshooting node [fillcolor="#F1F3F4", fontcolor="#202124"]; peak_shape_1 [label="Check for column overload.\nReduce sample concentration."]; peak_shape_2 [label="Ensure mobile phase pH is appropriate\nfor the analyte."]; peak_shape_3 [label="Check for column contamination or degradation.\nFlush or replace the column."]; peak_shape_4 [label="Investigate for co-eluting impurities."];

peak_shape -> peak_shape_1 [label="Tailing/Fronting"]; peak_shape -> peak_shape_2 [label="Tailing"]; peak_shape -> peak_shape_3 [label="Tailing/Splitting"]; peak_shape -> peak_shape_4 [label="Splitting"];

// Retention Time Troubleshooting retention_1 [label="Check mobile phase composition and preparation.\nEnsure accurate mixing."]; retention_2 [label="Verify column temperature is stable.\nUse a column oven."]; retention_3 [label="Ensure proper column equilibration time."]; retention_4 [label="Check for leaks in the system."];

retention -> retention_1; retention -> retention_2; retention -> retention_3; retention -> retention_4;

// Pressure Troubleshooting pressure_high [label="High Pressure", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; pressure_low [label="Low/Fluctuating Pressure", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; pressure -> pressure_high; pressure -> pressure_low;

pressure_high_1 [label="Check for blockages in the system\n(frit, guard column, injector)."]; pressure_high_2 [label="Ensure mobile phase is filtered and free of precipitates."]; pressure_high_3 [label="Check column for contamination."]; pressure_high -> pressure_high_1; pressure_high -> pressure_high_2; pressure_high -> pressure_high_3;

pressure_low_1 [label="Check for leaks in fittings and pump seals."]; pressure_low_2 [label="Degas the mobile phase to remove air bubbles."]; pressure_low_3 [label="Check pump check valves."]; pressure_low -> pressure_low_1; pressure_low -> pressure_low_2; pressure_low -> pressure_low_3;

// Baseline Troubleshooting baseline_1 [label="Ensure mobile phase is properly mixed and degassed."]; baseline_2 [label="Check for detector lamp issues."]; baseline_3 [label="Clean the detector flow cell."]; baseline_4 [label="Use high-purity solvents."];

baseline -> baseline_1; baseline -> baseline_2; baseline -> baseline_3; baseline -> baseline_4;

// Ghost Peaks Troubleshooting ghost_peaks_1 [label="Check for carryover from previous injections.\nRun a blank gradient."]; ghost_peaks_2 [label="Ensure sample and mobile phase are free from contamination."]; ghost_peaks_3 [label="Check for impurities in the mobile phase solvents."]; ghost_peaks_4 [label="Investigate sample degradation in the autosampler."];

ghost_peaks -> ghost_peaks_1; ghost_peaks -> ghost_peaks_2; ghost_peaks -> ghost_peaks_3; ghost_peaks -> ghost_peaks_4; } A troubleshooting decision tree for common HPLC issues.

Q: My main peak is tailing. What should I do?

A: Peak tailing can be caused by several factors:

  • Column Overload: Try diluting your sample and injecting a smaller volume.

  • Secondary Interactions: The acidic silanol groups on the silica backbone of the column can interact with basic analytes. Ensure the mobile phase pH is controlled with a suitable buffer to suppress these interactions.

  • Column Contamination: Strongly retained compounds from previous injections may accumulate on the column. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

Q: My retention times are shifting between injections. Why is this happening?

A: Unstable retention times are often due to:

  • Mobile Phase Inconsistency: Ensure your mobile phase is prepared accurately and consistently. If you are mixing solvents online, check that the pump is functioning correctly.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as even small changes in ambient temperature can affect retention times.

  • Insufficient Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

  • System Leaks: Check for any leaks in the system, as this can cause pressure and flow rate fluctuations.

Q: I am seeing a high backpressure. What is the likely cause?

A: High backpressure is usually caused by a blockage in the system. Systematically check the following:

  • Column Frit: The inlet frit of the column can become blocked with particulate matter from the sample or mobile phase. Try back-flushing the column (disconnect it from the detector first).

  • Guard Column: If you are using a guard column, it may be blocked and need replacing.

  • Injector: The injector rotor seal can become worn or blocked.

  • Tubing: Check for any kinks or blockages in the system tubing.

Q: I am observing unexpected peaks (ghost peaks) in my chromatogram. Where are they coming from?

A: Ghost peaks can arise from several sources:

  • Carryover: A portion of a previous sample may be retained in the injector and elute in a subsequent run. Run a blank injection (injecting only the mobile phase) to confirm this.

  • Contaminated Mobile Phase: Impurities in your solvents or water can accumulate on the column and elute as peaks, particularly during a gradient. Use high-purity HPLC-grade solvents.

  • Sample Degradation: The analyte may be degrading in the autosampler vial over time.

Experimental Workflow

// Nodes sample_prep [label="Sample Preparation\n(Weighing, Dissolving, Filtering)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hplc_setup [label="HPLC System Setup\n(Mobile Phase, Column Installation, Equilibration)"]; method_dev [label="Method Development/Selection\n(Gradient, Flow Rate, Wavelength)"]; injection [label="Sample Injection", fillcolor="#34A853", fontcolor="#FFFFFF"]; separation [label="Chromatographic Separation\n(Elution of Analytes)"]; detection [label="Detection\n(UV-Vis Absorbance)"]; data_acq [label="Data Acquisition\n(Chromatogram Generation)"]; data_proc [label="Data Processing\n(Peak Integration, Identification)"]; reporting [label="Reporting\n(Impurity Profiling, Quantification)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges sample_prep -> injection; hplc_setup -> injection; method_dev -> hplc_setup; injection -> separation; separation -> detection; detection -> data_acq; data_acq -> data_proc; data_proc -> reporting; } A typical workflow for HPLC impurity analysis.

References

effect of temperature on 2-Chloro-1-methoxy-3-nitrobenzene reaction outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Chloro-1-methoxy-3-nitrobenzene in nucleophilic aromatic substitution (SNAr) reactions.

Frequently Asked Questions (FAQs)

Q1: What is the expected reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

A1: this compound is moderately reactive in SNAr reactions. The presence of a nitro group (-NO₂) and a chlorine atom activates the benzene ring for nucleophilic attack. However, the meta position of the nitro group relative to the chlorine leaving group results in lower reactivity compared to its ortho or para isomers. This is because the meta position does not allow for resonance stabilization of the negative charge in the Meisenheimer intermediate, a key step in the SNAr mechanism. While the nitro group still provides some activation through its inductive effect, reactions may require slightly more forcing conditions (e.g., longer reaction times or slightly elevated temperatures) compared to ortho or para substituted analogs.

Q2: What are the typical nucleophiles used in reactions with this compound?

A2: A variety of nucleophiles can be used, with amines (primary and secondary) being the most common. Other potential nucleophiles include alkoxides, thiols, and anilines. The choice of nucleophile will depend on the desired product and the specific reaction conditions.

Q3: How does temperature generally affect SNAr reactions?

A3: Temperature is a critical parameter in SNAr reactions. Generally, increasing the temperature increases the reaction rate. However, for substrates like this compound, elevated temperatures can also lead to the formation of undesired side products and decomposition. It is crucial to carefully control the reaction temperature to achieve optimal yield and purity. In some cases, lower temperatures may be required to favor the desired product over side reactions. For instance, in a study on a similar compound, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, temperatures at or below 10°C (283 K) favored the formation of the desired nucleophilic substitution product, while higher temperatures led to the formation of a side product.[1]

Q4: What are common solvents for reactions involving this compound?

A4: Polar aprotic solvents are typically used to facilitate SNAr reactions. Common choices include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), and acetonitrile (MeCN). The choice of solvent can influence the reaction rate and solubility of the reactants.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no product yield 1. Insufficient reaction temperature: The reaction may be too slow at the current temperature. 2. Deactivated substrate: The meta-nitro position reduces reactivity. 3. Poor nucleophile: The chosen nucleophile may not be strong enough. 4. Solvent issues: The solvent may not be appropriate or may contain impurities (e.g., water).1. Gradually increase the temperature in small increments (e.g., 10°C) and monitor the reaction progress. Be cautious of side product formation at higher temperatures. 2. Increase the reaction time. Reactions with this substrate may require longer periods to reach completion. 3. Use a stronger nucleophile or a catalyst if applicable. 4. Ensure the use of a dry, polar aprotic solvent.
Formation of multiple products/low purity 1. Reaction temperature is too high: Elevated temperatures can promote the formation of side products. 2. Side reactions of the nucleophile or product: The nucleophile or the desired product may be unstable under the reaction conditions. 3. Presence of impurities: Impurities in the starting materials or solvent can lead to side reactions.1. Lower the reaction temperature. Consider running the reaction at room temperature or even cooler (e.g., 0-10°C) to improve selectivity.[1] 2. Use a milder base if one is present in the reaction. 3. Purify all starting materials and ensure the solvent is anhydrous.
Reaction does not go to completion 1. Equilibrium reached: The reaction may be reversible. 2. Insufficient amount of nucleophile: Not enough nucleophile to react with all the substrate. 3. Decomposition of reactants: The starting materials may be degrading over time at the reaction temperature.1. Use an excess of the nucleophile to drive the reaction to completion. 2. Add the nucleophile in portions over the course of the reaction. 3. Monitor the stability of the starting materials under the reaction conditions. Consider lowering the temperature to minimize decomposition.

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution with an Amine

This is a generalized protocol and may require optimization for specific amines and reaction scales.

Materials:

  • This compound

  • Amine nucleophile (e.g., piperidine, morpholine)

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

  • Base (e.g., K₂CO₃ or Et₃N, optional, depending on the nucleophile)

  • Reaction vessel with a magnetic stirrer and a condenser

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a clean, dry reaction vessel under an inert atmosphere, add this compound (1.0 eq).

  • Add the anhydrous polar aprotic solvent to dissolve the substrate.

  • Add the amine nucleophile (1.1-1.5 eq). If the amine is a salt, a base (1.5-2.0 eq) may be required to liberate the free amine.

  • Stir the reaction mixture at the desired temperature (start with room temperature and adjust as needed based on reaction monitoring).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography, recrystallization, or distillation as appropriate.

Visualizations

sn_ar_mechanism Reactants This compound + Nucleophile (Nu-) Meisenheimer Meisenheimer Complex (Anionic Intermediate) Reactants->Meisenheimer Nucleophilic Attack (Slow Step) Product Substituted Product + Cl- Meisenheimer->Product Chloride Elimination (Fast Step)

Caption: General mechanism for the SNAr reaction of this compound.

troubleshooting_workflow Start Reaction Issue Encountered CheckYield Low or No Yield? Start->CheckYield CheckPurity Low Purity / Multiple Products? CheckYield->CheckPurity No IncreaseTemp Increase Temperature / Time CheckYield->IncreaseTemp Yes CheckReagents Check Reagent Quality / Solvent CheckYield->CheckReagents If Temp Fails IncompleteReaction Incomplete Reaction? CheckPurity->IncompleteReaction No LowerTemp Lower Temperature CheckPurity->LowerTemp Yes PurifyReagents Purify Reagents / Use Dry Solvent CheckPurity->PurifyReagents If Temp Fails ExcessNu Use Excess Nucleophile IncompleteReaction->ExcessNu Yes MonitorStability Monitor Reactant Stability IncompleteReaction->MonitorStability If Excess Nu Fails End Problem Resolved IncompleteReaction->End No IncreaseTemp->End CheckReagents->End LowerTemp->End PurifyReagents->End ExcessNu->End MonitorStability->End

Caption: Troubleshooting workflow for reactions with this compound.

References

Technical Support Center: Catalyst Deactivation in 2-Chloro-1-methoxy-3-nitrobenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering catalyst deactivation during the hydrogenation of 2-Chloro-1-methoxy-3-nitrobenzene. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of catalyst deactivation in the hydrogenation of this compound?

A1: Catalyst deactivation in this reaction is typically attributed to three main phenomena:

  • Poisoning: Impurities in the reactants, solvent, or hydrogen gas can strongly adsorb to the active sites of the catalyst, rendering them inactive. Common poisons for palladium catalysts include sulfur and nitrogen compounds.[1][2] The starting material or product themselves can also act as inhibitors.

  • Fouling: High-molecular-weight byproducts can deposit on the catalyst surface and block its pores, preventing the reactants from reaching the active sites. In nitroarene hydrogenation, condensation of intermediates can form azoxy and azo compounds, which may lead to resinous byproducts.

  • Sintering: High reaction temperatures can cause the small metal particles of the catalyst to agglomerate into larger ones. This reduces the active surface area of the catalyst, leading to a decrease in activity.

Q2: My reaction is sluggish or has completely stalled. What are the likely causes and what should I do?

A2: A stalled reaction is a common sign of catalyst deactivation, often due to poisoning.[3] Here’s a systematic approach to troubleshoot this issue:

  • Verify Reactant and Solvent Purity: Ensure the this compound, solvent, and hydrogen gas are of high purity. Trace impurities, especially sulfur-containing compounds, are known poisons for palladium catalysts.[1]

  • Check Catalyst Activity: If possible, test the catalyst with a model reaction where it is known to be active (e.g., hydrogenation of nitrobenzene) to confirm its viability. Catalysts can lose activity over time, even when stored under what are thought to be inert conditions.

  • Increase Catalyst Loading: As a temporary solution, increasing the catalyst loading may help to achieve complete conversion. However, this is not an ideal long-term solution and points to an underlying deactivation issue.

  • Consider a Different Catalyst: If poisoning by the substrate or product is suspected, switching to a different type of catalyst, such as a platinum-based catalyst, may be beneficial as they can exhibit different sensitivities to poisons.[3]

Q3: Can I regenerate and reuse a deactivated palladium catalyst?

A3: Yes, in many cases, deactivated palladium catalysts can be regenerated, depending on the cause of deactivation.

  • For Fouling: Washing the catalyst with a suitable solvent can remove adsorbed organic materials.[4] For more stubborn deposits, a sequence of washes with different solvents (e.g., chloroform followed by acetic acid) may be effective.[4]

  • For Certain Types of Poisoning: An oxidative treatment can sometimes restore activity. This typically involves carefully heating the catalyst in a dilute stream of air.[5] Another approach involves treatment with a chemical oxidizing agent like hydrogen peroxide.

  • For Sintering: Sintering is generally irreversible. In this case, the catalyst will need to be replaced.

Q4: What are the visual indicators of catalyst deactivation?

A4: While not always definitive, some visual cues can suggest catalyst deactivation:

  • Change in Catalyst Appearance: The fine black powder of a fresh Pd/C catalyst may clump together or change in texture if fouled.

  • Color Change in Reaction Mixture: The formation of colored byproducts, such as yellow to orange azo or azoxy compounds, can indicate that the reaction is not proceeding cleanly to the desired aniline, which can be a result of catalyst deactivation.

Troubleshooting Guides

Issue 1: Low or No Conversion of this compound
Possible CauseDiagnostic CheckRecommended Solution(s)
Catalyst Poisoning Analyze starting materials, solvent, and hydrogen gas for impurities (e.g., sulfur content).Purify reactants and solvent. Use a guard bed for the hydrogen stream if impurities are suspected.[2]
Inactive Catalyst Test the catalyst on a known, reliable reaction.Use a fresh batch of catalyst. Ensure proper storage of the catalyst under an inert atmosphere.
Insufficient Hydrogen Check for leaks in the hydrogenation apparatus. Ensure the hydrogen source is not depleted.Use a double-layered balloon for atmospheric pressure hydrogenations to minimize leakage.[6] For larger scale reactions, ensure adequate hydrogen pressure and supply.[7]
Poor Mass Transfer Observe the stirring efficiency. Inadequate mixing can limit the contact between hydrogen, substrate, and catalyst.Increase the stirring speed. Ensure the reaction vessel geometry allows for efficient mixing.
Issue 2: Formation of Impurities and Low Selectivity
Possible CauseDiagnostic CheckRecommended Solution(s)
Dehydrohalogenation Analyze the product mixture for the presence of dechlorinated byproducts using techniques like GC-MS or LC-MS.Lower the reaction temperature. Consider using a less active catalyst or a catalyst with additives to suppress dehalogenation. Platinum-based catalysts can sometimes offer better selectivity.[8]
Formation of Condensation Byproducts (Azo/Azoxy) Monitor the reaction by TLC or LC-MS for the presence of colored intermediates.Optimize reaction conditions (temperature, pressure, solvent) to favor the complete reduction to the aniline. Ensure sufficient hydrogen availability throughout the reaction.
Incomplete Reaction The presence of hydroxylamine or nitroso intermediates in the final product mixture.Increase reaction time or temperature. Ensure the catalyst is sufficiently active.

Data Presentation

Table 1: Typical Performance of Palladium Catalysts in Nitroarene Hydrogenation

SubstrateCatalystCatalyst Loading (mol%)SolventTemperature (°C)Pressure (atm)Time (h)Conversion (%)Selectivity (%)
Nitrobenzene5% Pd/C0.4Water2511>99>99
p-ChloronitrobenzenePt/DMA-RGO-Ethanol5020-85-99>95
Various NitroarenesPt/CeO2-Isopropanol80-4>99>99

Note: Data is compiled from various sources and represents typical results. Actual performance will vary with specific reaction conditions and substrate.[8][9]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of this compound

Materials:

  • This compound

  • Palladium on carbon (5% or 10% Pd/C)

  • Anhydrous ethanol or ethyl acetate

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Celite

Procedure:

  • Reactor Setup: To a three-necked round-bottom flask equipped with a magnetic stir bar, add the this compound and the solvent (e.g., ethanol).

  • Inerting: Seal the flask and purge with an inert gas for 5-10 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add the Pd/C catalyst. The catalyst should be handled in an inert atmosphere as it can be pyrophoric.[10]

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. This cycle should be repeated three times. For atmospheric pressure reactions, a hydrogen-filled balloon can be used.[6][7] For higher pressures, a Parr shaker or similar autoclave is required.

  • Reaction: Stir the reaction mixture vigorously at the desired temperature (typically room temperature to 50°C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, purge the flask with an inert gas to remove excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Do not allow the catalyst on the Celite pad to dry, as it can be pyrophoric.[10] Wash the filter cake with the reaction solvent.

  • Isolation: The filtrate can be concentrated under reduced pressure to yield the crude product, which can be further purified by crystallization or column chromatography.

Protocol 2: Regeneration of Fouled Palladium on Carbon

Materials:

  • Spent Pd/C catalyst

  • Chloroform

  • Glacial acetic acid

  • Deionized water

  • Ethanol

Procedure:

  • Catalyst Recovery: After the reaction, filter the spent catalyst from the reaction mixture.

  • Washing: Create a slurry of the catalyst in a mixture of chloroform and glacial acetic acid. Stir this mixture at 60°C for 1 hour.[4]

  • Filtration and Second Wash: Filter the catalyst and then resuspend it in a fresh mixture of chloroform and glacial acetic acid. Sonicate the mixture for 15 minutes.[4]

  • Final Rinsing: Filter the catalyst and wash it sequentially with absolute ethanol and deionized water.

  • Drying: Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 80-100°C) until a constant weight is achieved. The regenerated catalyst should be stored under an inert atmosphere.

Visualizations

Catalyst_Deactivation_Pathways cluster_causes Deactivation Mechanisms Active_Catalyst Active Catalyst (e.g., Pd/C) Poisoning Poisoning (e.g., Sulfur, Byproducts) Active_Catalyst->Poisoning Chemical Adsorption Fouling Fouling (e.g., Polymer Deposition) Active_Catalyst->Fouling Physical Blockage Sintering Sintering (High Temperature) Active_Catalyst->Sintering Thermal Stress Deactivated_Catalyst Deactivated Catalyst Poisoning->Deactivated_Catalyst Fouling->Deactivated_Catalyst Sintering->Deactivated_Catalyst

Caption: Main pathways leading to catalyst deactivation.

Troubleshooting_Workflow Start Reaction Stalled or Sluggish Check_Purity Check Reactant/Solvent Purity Start->Check_Purity Check_Catalyst Verify Catalyst Activity Check_Purity->Check_Catalyst Purity OK Purify Purify Materials Check_Purity->Purify Impurities Found Check_Conditions Review Reaction Conditions (Temp, Pressure, Stirring) Check_Catalyst->Check_Conditions Active Replace_Catalyst Use Fresh Catalyst Check_Catalyst->Replace_Catalyst Inactive Optimize_Conditions Optimize Conditions Check_Conditions->Optimize_Conditions Suboptimal Success Reaction Proceeds Purify->Success Replace_Catalyst->Success Optimize_Conditions->Success

Caption: A workflow for troubleshooting stalled reactions.

Experimental_Workflow Start Start Setup Setup Reactor and Add Substrate/Solvent Start->Setup Inert Purge with Inert Gas Setup->Inert Add_Catalyst Add Pd/C Catalyst Inert->Add_Catalyst Hydrogenate Evacuate and Backfill with H2 Add_Catalyst->Hydrogenate React Stir at Desired Temperature and Pressure Hydrogenate->React Monitor Monitor Reaction Progress React->Monitor Workup Purge with Inert Gas and Filter Monitor->Workup Isolate Isolate Product Workup->Isolate End End Isolate->End

Caption: A typical experimental workflow for catalytic hydrogenation.

References

Technical Support Center: Strategies for Regioselective Synthesis with 2-Chloro-1-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for regioselective synthesis involving 2-chloro-1-methoxy-3-nitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common experimental challenges. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in reactions with this compound?

A1: The regioselectivity is primarily governed by the electronic and steric effects of the three substituents on the benzene ring:

  • Nitro group (-NO₂): A strong electron-withdrawing group and a meta-director for electrophilic aromatic substitution. It strongly activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions relative to itself.

  • Methoxy group (-OCH₃): A strong electron-donating group through resonance and an ortho, para-director for electrophilic aromatic substitution.

  • Chloro group (-Cl): An electron-withdrawing group via induction but an electron-donating group through resonance, making it an ortho, para-director for electrophilic substitution, though deactivating overall. It serves as a good leaving group in nucleophilic aromatic substitution and a coupling partner in metal-catalyzed cross-coupling reactions.

The interplay of these directing effects determines the most likely position for substitution. For nucleophilic aromatic substitution, the positions ortho and para to the strongly activating nitro group are most susceptible to attack.

Q2: Which position is most susceptible to nucleophilic aromatic substitution (SNAr)?

A2: The chlorine atom at the C2 position is the most likely site for nucleophilic attack. This is because the C2 position is ortho to the strongly electron-withdrawing nitro group at C3. This positioning allows for effective stabilization of the negative charge in the Meisenheimer intermediate through resonance.

Q3: What are the expected challenges when working with this substrate?

A3: Common challenges include:

  • Low Reactivity: Under certain conditions, the substrate may be unreactive, requiring forcing conditions (high temperatures, strong bases) which can lead to side reactions.

  • Side Reactions: The presence of multiple functional groups can lead to undesired side reactions, such as hydrolysis of the methoxy group under harsh basic or acidic conditions.

  • Purification Difficulties: The polarity of the starting material and products can sometimes make chromatographic separation challenging.

  • Catalyst Inhibition: In metal-catalyzed reactions, the nitro group can sometimes interfere with or poison the catalyst.

Troubleshooting Guides

Nucleophilic Aromatic Substitution (SNAr)

Problem: Low or no conversion to the desired product.

This is a common issue in SNAr reactions with this compound. The following decision tree can help diagnose and solve the problem.

G start Low/No Conversion in SNAr q1 Is the nucleophile sufficiently strong? start->q1 a1_yes Is the base strong enough? q1->a1_yes Yes a1_no Increase nucleophilicity (e.g., use alkoxide instead of alcohol) or increase its concentration. q1->a1_no No q2 Is the reaction temperature high enough? a1_yes->q2 a2_yes Consider solvent effects. Is the solvent polar aprotic (e.g., DMSO, DMF)? q2->a2_yes Yes a2_no Increase temperature. Monitor for decomposition. q2->a2_no No a3_yes Check for moisture. Water can protonate the nucleophile/base. a2_yes->a3_yes a4_yes Ensure anhydrous conditions. a3_yes->a4_yes Yes a4_no Reaction may be complete. Verify with another analytical method (e.g., LC-MS). a3_yes->a4_no No a3_no Switch to a polar aprotic solvent to enhance nucleophilicity and reaction rate.

Caption: Troubleshooting workflow for low SNAr conversion.

Problem: Formation of multiple products or decomposition.

Potential Cause Troubleshooting Strategy
Reaction temperature is too high. Decrease the reaction temperature and increase the reaction time. Monitor the reaction progress closely using TLC or LC-MS.
Base is too strong or concentrated. Use a milder base (e.g., K₂CO₃ instead of NaH) or use the base in stoichiometric amounts. Add the base portion-wise to control the reaction exotherm.
Side reaction with the methoxy group. Avoid harsh acidic or basic conditions that could lead to demethylation.
Side reaction with the nitro group. Strong nucleophiles/bases can sometimes react with the nitro group. Consider protecting the nitro group if possible, or use milder reaction conditions.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Problem: Catalyst deactivation or low yield.

The nitro group on the substrate can sometimes interfere with palladium catalysts.

G start Low Yield in Cross-Coupling q1 Is the catalyst precursor and ligand appropriate for an electron-deficient aryl chloride? start->q1 a1_yes Is the base suitable and fully dissolved? q1->a1_yes Yes a1_no Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) which are effective for activating Ar-Cl bonds. q1->a1_no No q2 Is the reaction strictly anaerobic? a1_yes->q2 a2_yes Consider side reactions. Is there evidence of hydrodehalogenation or protodeboronation (Suzuki)? q2->a2_yes Yes a2_no Thoroughly degas all solvents and reagents. Maintain a positive pressure of inert gas (Ar or N₂). q2->a2_no No a3_yes Use anhydrous conditions. For Suzuki, ensure the quality of the boronic acid. a2_yes->a3_yes Yes a3_no Increase catalyst loading or screen different palladium precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂). a2_yes->a3_no No

Caption: Troubleshooting guide for metal-catalyzed cross-coupling.
Potential Side Reaction Troubleshooting Strategy
Hydrodehalogenation (replacement of -Cl with -H) This can result from β-hydride elimination from the Pd-alkoxide intermediate formed with the base. Use a non-coordinating, stronger base like CsF or K₃PO₄. Ensure the reaction is free of water.
Protodeboronation (in Suzuki coupling) The boronic acid is replaced by a hydrogen atom before transmetalation. Use anhydrous solvents and ensure the base is strong enough to form the boronate species quickly.
Homocoupling of the boronic acid This is often promoted by oxygen. Ensure the reaction is thoroughly deoxygenated.

Experimental Protocols

Protocol 1: Regioselective Nucleophilic Aromatic Substitution with an Amine

This protocol is adapted from a procedure for the synthesis of a heterocyclic compound and demonstrates the regioselective displacement of the chloride.[1]

Reaction Scheme:

(Self-generated image for illustrative purposes)

Materials:

  • This compound (1.0 eq)

  • tert-Butyl 4-aminopiperidine-1-carboxylate (3.0 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Anhydrous Dimethyl sulfoxide (DMSO)

Procedure:

  • To a solution of this compound (e.g., 1.50 g, 7.98 mmol) in DMSO (25 mL), add tert-butyl 4-aminopiperidine-1-carboxylate (4.79 g, 23.9 mmol).

  • Add potassium carbonate (3.30 g, 23.9 mmol) to the mixture.

  • Stir the reaction mixture at 140 °C overnight under an inert atmosphere (e.g., Nitrogen or Argon).

  • After cooling to room temperature, pour the reaction mixture into water (150 mL) and stir for 10 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired product.

Expected Outcome: The reaction is expected to proceed with high regioselectivity, with the amine nucleophile displacing the chloride at the C2 position. While the specific yield is not reported in the source document, SNAr reactions of this type on activated aryl chlorides typically proceed in moderate to high yields.

Disclaimer: These protocols and troubleshooting guides are intended for informational purposes only and should be used by qualified professionals. All laboratory work should be conducted with appropriate safety precautions.

References

Validation & Comparative

A Comparative Guide to the Purity Assessment of 2-Chloro-1-methoxy-3-nitrobenzene by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous assessment of chemical purity is a cornerstone of quality control, ensuring the safety and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of the chemical intermediate 2-Chloro-1-methoxy-3-nitrobenzene. This document outlines detailed experimental protocols, presents comparative data, and offers visual workflows to assist in selecting the most appropriate methodology for your analytical needs.

Comparison of Analytical Techniques: HPLC vs. GC-MS

The choice between HPLC and GC-MS for purity analysis is fundamentally dictated by the physicochemical properties of the analyte and the specific requirements of the analysis, such as the need for impurity identification versus routine quality control.[1]

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of a broad range of compounds.[2] It is particularly well-suited for non-volatile, semi-volatile, and thermally labile molecules, which encompasses a vast number of pharmaceutical compounds.[3][4] Separation is achieved based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the high separation efficiency of gas chromatography with the sensitive and specific detection of mass spectrometry.[1] It is the gold standard for the analysis of volatile and thermally stable compounds.[3][4] In GC, the sample is vaporized and separated based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[5] The mass spectrometer then fragments the eluted components and identifies them based on their unique mass-to-charge ratio, providing a high degree of confidence in compound identification.[1]

The following table summarizes the key characteristics of each technique for the analysis of this compound:

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[2]Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.[4]
Applicability Ideal for non-volatile, semi-volatile, and thermally unstable compounds.[3]Best suited for volatile and thermally stable compounds.[3]
Typical Impurities Detected Starting materials, reaction by-products, isomers, and degradation products.[3]Low boiling point impurities, residual solvents, and volatile starting materials.[4]
Sample Preparation Typically involves dissolution in a solvent compatible with the mobile phase.Dissolution in a volatile solvent; derivatization may be required for polar analytes.
Detection Commonly uses UV-Vis, Diode Array (DAD), or Refractive Index (RID) detectors.[1]Mass Spectrometry (MS) provides structural information and definitive identification.[1]
Strengths Broad applicability, robust for routine QC, non-destructive.High separation efficiency, high sensitivity, and definitive identification of impurities.[3]
Limitations Lower resolution than capillary GC, may require more expensive solvents.[4]Not suitable for non-volatile or thermally labile compounds.[4]

Experimental Workflows

The general workflow for purity assessment by either HPLC or GC-MS involves several key stages, from sample preparation to data analysis and interpretation.

Purity Assessment Workflow Purity Assessment Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Sample Weigh Sample Dissolve Dissolve in Appropriate Solvent Sample->Dissolve Filter Filter (if necessary) Dissolve->Filter Inject Inject into Chromatograph Filter->Inject Separate Separation on Column Inject->Separate Detect Detection of Analytes Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity Integrate->Calculate Report Generate Report Calculate->Report Method Selection Method Selection Guide Start Analytical Goal for Purity Assessment Question1 Need to identify unknown impurities? Start->Question1 Question2 Routine QC for known impurities? Question1->Question2 No GCMS Use GC-MS Question1->GCMS Yes Question3 Are thermally labile impurities expected? Question2->Question3 No HPLC Use HPLC Question2->HPLC Yes Question3->GCMS No Question3->HPLC Yes

References

Reactivity of Chloronitrobenzene Isomers in Nucleophilic Aromatic Substitution: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of ortho-, meta-, and para-chloronitrobenzene isomers in nucleophilic aromatic substitution (SNAr) reactions. A thorough understanding of the relative reactivity of these isomers is fundamental for designing efficient synthetic routes in medicinal chemistry, agrochemicals, and materials science. This document synthesizes experimental data and mechanistic principles to elucidate the factors governing their reactivity.

Executive Summary

The reactivity of chloronitrobenzene isomers in SNAr reactions is profoundly influenced by the position of the nitro group relative to the chlorine atom. The established order of reactivity is:

para-chloronitrobenzene > ortho-chloronitrobenzene >> meta-chloronitrobenzene

This trend is dictated by the ability of the electron-withdrawing nitro group to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. For the ortho and para isomers, the negative charge can be effectively delocalized onto the nitro group through resonance, thereby stabilizing the intermediate and accelerating the reaction.[1][2] In contrast, substitution at the meta position does not permit this direct resonance stabilization, leading to a much higher energy intermediate and a significantly slower reaction rate.[1][3]

Quantitative Reactivity Data

While extensive kinetic data for the direct comparison of all three chloronitrobenzene isomers with a single nucleophile under identical conditions is sparse in the literature, the principle of differential reactivity is well-established. To provide a quantitative perspective, the following table summarizes the second-order rate constants (k₂) for the reaction of various chloronitropyridine isomers with piperidine in ethanol at 40°C. Chloronitropyridines serve as excellent analogues, demonstrating the dramatic effect of substituent positioning on reaction rates.

SubstratePosition of ClPosition of NO₂Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹)Relative Reactivity
4-Chloro-3-nitropyridine4 (para to N)3 (ortho to Cl)1.80 x 10⁻²Very High
2-Chloro-3-nitropyridine2 (ortho to N)3 (meta to Cl)1.17 x 10⁻³High
5-Chloro-2-nitropyridine5 (meta to N)2 (ortho to Cl)1.52 x 10⁻⁴Moderate
2-Chloro-5-nitropyridine2 (ortho to N)5 (para to Cl)7.30 x 10⁻⁵Moderate
3-Chloro-2-nitropyridine3 (meta to N)2 (meta to Cl)Very LowVery Low
3-Chloro-4-nitropyridine3 (meta to N)4 (para to Cl)Very LowVery Low

Data adapted from a study on chloronitropyridine isomers, which serve as a strong model for the reactivity trends in chloronitrobenzenes.[4]

The data clearly illustrates that isomers where the leaving group is ortho or para to the activating nitro group (and the ring nitrogen in this case) exhibit significantly higher reaction rates.

Reaction Mechanism and Explanation of Reactivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first and typically rate-determining step is the nucleophilic attack on the carbon atom bearing the leaving group, which disrupts the aromaticity and forms a high-energy anionic intermediate known as the Meisenheimer complex. The stability of this complex is the key determinant of the reaction rate. The second step involves the elimination of the leaving group and the restoration of aromaticity.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products ArylHalide Ar-X Meisenheimer Meisenheimer Complex [Ar(X)Nu]⁻ ArylHalide->Meisenheimer + Nu⁻ (Addition) Nucleophile Nu⁻ Product Ar-Nu Meisenheimer->Product - X⁻ (Elimination) LeavingGroup X⁻

Caption: Generalized workflow for the SNAr reaction mechanism.

The superior reactivity of the ortho and para isomers is due to the direct resonance stabilization of the Meisenheimer complex by the nitro group. The negative charge from the nucleophilic attack can be delocalized onto the electronegative oxygen atoms of the nitro group, as depicted in the resonance structures below.

For the meta isomer, it is not possible to draw a resonance structure where the negative charge is delocalized onto the nitro group. This lack of resonance stabilization results in a higher activation energy for the formation of the Meisenheimer complex and, consequently, a much slower reaction rate.[3]

Resonance_Stabilization cluster_para para-chloronitrobenzene cluster_meta meta-chloronitrobenzene p1 Nucleophile attacks para-isomer p2 Meisenheimer Complex (Charge at ortho position) p1->p2 Addition p3 Resonance Structure (Charge delocalized to Nitro group) p2->p3 Resonance m1 Nucleophile attacks meta-isomer m2 Meisenheimer Complex (Charge not delocalized to Nitro) m1->m2 Addition

Caption: Resonance stabilization in para vs. meta isomers.

Experimental Protocols

The following is a generalized protocol for a kinetic study of the SNAr reaction between a chloronitrobenzene isomer and a nucleophile, such as piperidine or sodium methoxide. This method can be used to determine the second-order rate constants and compare the reactivity of the isomers.

Objective: To determine the second-order rate constant for the reaction between a chloronitrobenzene isomer and a nucleophile.

Materials:

  • ortho-, meta-, and para-chloronitrobenzene

  • Nucleophile (e.g., piperidine, sodium methoxide)

  • Solvent (e.g., ethanol, DMSO, DMF)

  • UV-Vis Spectrophotometer with a thermostatted cell holder

  • Volumetric flasks, pipettes, and syringes

  • Constant temperature bath

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the chloronitrobenzene isomer in the chosen solvent.

    • Prepare a stock solution of the nucleophile in the same solvent. The concentration of the nucleophile should be in large excess (at least 10-fold) of the chloronitrobenzene to ensure pseudo-first-order kinetics.

  • Kinetic Measurement:

    • Equilibrate both reactant solutions to the desired reaction temperature in the constant temperature bath.

    • Initiate the reaction by rapidly mixing known volumes of the two solutions in a cuvette.

    • Immediately place the cuvette in the thermostatted cell holder of the UV-Vis spectrophotometer.

    • Monitor the reaction progress by recording the change in absorbance at a wavelength where the product absorbs and the reactants do not. Collect absorbance readings at regular time intervals until the reaction is complete (i.e., the absorbance value plateaus).

  • Data Analysis:

    • Under pseudo-first-order conditions, a plot of ln(A∞ - At) versus time (where A∞ is the final absorbance and At is the absorbance at time t) will be linear.

    • The slope of this line gives the negative of the pseudo-first-order rate constant, -k_obs.

    • The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the nucleophile in excess: k₂ = k_obs / [Nucleophile].

    • The experiment should be repeated for each isomer and at several temperatures to determine activation parameters (e.g., Arrhenius parameters).[4]

Experimental_Workflow prep Prepare Stock Solutions (Substrate & Nucleophile) equil Equilibrate Solutions to Reaction Temperature prep->equil mix Mix Reactants in Cuvette equil->mix measure Monitor Absorbance vs. Time (UV-Vis) mix->measure plot Plot ln(A∞ - At) vs. Time measure->plot calc_kobs Determine k_obs (from slope) plot->calc_kobs calc_k2 Calculate k₂ (k₂ = k_obs / [Nucleophile]) calc_kobs->calc_k2 compare Compare k₂ values for Isomers calc_k2->compare

Caption: Generalized workflow for kinetic studies of SNAr reactions.

References

A Comparative Guide to the Electrophilic Aromatic Reactivity of 2-Chloro-1-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the electrophilic aromatic substitution (EAS) reactivity of 2-Chloro-1-methoxy-3-nitrobenzene against common electrophilic aromatic compounds: nitrobenzene, chlorobenzene, and anisole. The analysis is supported by experimental data for the reference compounds and predictive analysis for the target molecule, rooted in the established principles of substituent effects on aromatic rings.

Executive Summary

Electrophilic aromatic substitution is a cornerstone of organic synthesis, pivotal in the functionalization of aromatic rings for applications in medicinal chemistry and materials science. The reactivity of an aromatic compound in EAS reactions is profoundly influenced by the nature of the substituents it carries. This guide elucidates these effects through a direct comparison of this compound with three benchmark compounds, providing a framework for predicting its behavior in synthetic applications.

Anisole, with its strongly activating methoxy group, exhibits the highest reactivity towards electrophiles. Conversely, nitrobenzene, bearing a powerful deactivating nitro group, is the least reactive. Chlorobenzene occupies an intermediate position, being weakly deactivated by the chloro substituent.

Based on the additive effects of its substituents—a strongly deactivating nitro group, a weakly deactivating chloro group, and a strongly activating methoxy group—this compound is predicted to be a significantly deactivated system, likely exhibiting reactivity comparable to or slightly less than that of nitrobenzene. The directing effects of these groups will dictate the regioselectivity of substitution reactions.

Comparative Analysis of Electrophilic Aromatic Substitution

The propensity of an aromatic ring to undergo electrophilic attack is governed by the interplay of inductive and resonance effects of its substituents. Activating groups increase the electron density of the ring, accelerating the reaction, while deactivating groups withdraw electron density, retarding it.

Qualitative Reactivity Ranking

Based on established substituent effects, the qualitative order of reactivity towards electrophiles is as follows:

Anisole > Chlorobenzene > Benzene (Reference) > Nitrobenzene ≈ this compound

  • Anisole (-OCH₃): The methoxy group is a strong activating group due to its +R (resonance) effect, which significantly outweighs its -I (inductive) effect. It donates electron density to the aromatic ring, making it highly susceptible to electrophilic attack.

  • Chlorobenzene (-Cl): The chloro group is a deactivating group. Its strong -I effect withdraws electron density from the ring, making it less reactive than benzene. However, its weaker +R effect directs incoming electrophiles to the ortho and para positions.

  • Nitrobenzene (-NO₂): The nitro group is a powerful deactivating group due to its strong -R and -I effects. It strongly withdraws electron density, rendering the ring highly electron-deficient and significantly less reactive towards electrophiles. It is a meta-directing group.

  • This compound: This molecule presents a complex case with competing effects. The strongly deactivating nitro group is expected to dominate, making the ring significantly less reactive. The methoxy group's activating effect will be counteracted by the deactivating chloro and nitro groups.

Quantitative Data Comparison

The following tables summarize available quantitative data for common electrophilic aromatic substitution reactions. Data for this compound is predicted based on the cumulative effects of its substituents.

Table 1: Relative Rates of Nitration (Compared to Benzene = 1)
CompoundRelative RateActivating/Deactivating Effect
Anisole~1 x 10⁷Strongly Activating
Chlorobenzene0.033Weakly Deactivating
Nitrobenzene~6 x 10⁻⁸Strongly Deactivating
This compound Predicted: < 1 x 10⁻⁷ Strongly Deactivating

Note: The predicted relative rate for this compound is an estimation. The presence of both activating and deactivating groups makes precise prediction without experimental data challenging.

Table 2: Isomer Distribution in Nitration Reactions
CompoundOrtho (%)Meta (%)Para (%)
Anisole~30-40<1~60-70
Chlorobenzene~301~69
Nitrobenzene~7~93<1
This compound Predicted: Major product at C4 Minor Minor

Prediction for this compound: The directing effects of the substituents are as follows:

  • -OCH₃ (at C1): Ortho, para-directing (activates C2, C4, C6).

  • -Cl (at C2): Ortho, para-directing (activates C1, C3, C5).

  • -NO₂ (at C3): Meta-directing (deactivates C2, C4, C6, leaving C1 and C5 relatively less deactivated).

Considering these effects, the C4 position is the most likely site for electrophilic attack. It is para to the strongly activating methoxy group and meta to the deactivating nitro group. The C6 position is also a possibility, being ortho to the methoxy group. Steric hindrance from the adjacent chloro and nitro groups will likely disfavor substitution at the C2, C1, and C5 positions.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of electrophilic aromatic substitution and a typical experimental workflow.

EAS_Mechanism General Mechanism of Electrophilic Aromatic Substitution A Aromatic Ring + Electrophile (E+) B Arenium Ion Intermediate (Sigma Complex) A->B Attack of π-electrons C Substituted Aromatic Ring B->C Deprotonation

Caption: General mechanism of electrophilic aromatic substitution.

Experimental_Workflow Typical Experimental Workflow for EAS cluster_0 Reaction cluster_1 Work-up cluster_2 Purification & Analysis A Reactants Mixing (Aromatic Compound + Electrophilic Reagent) B Reaction Stirring (Controlled Temperature) A->B C Quenching B->C D Extraction C->D E Washing & Drying D->E F Solvent Removal E->F G Purification (e.g., Recrystallization, Chromatography) F->G H Characterization (NMR, IR, MS) G->H

Caption: General experimental workflow for an EAS reaction.

Experimental Protocols

The following are generalized experimental protocols for common electrophilic aromatic substitution reactions. Safety Precaution: These reactions involve strong acids and corrosive reagents. Always perform them in a well-ventilated fume hood with appropriate personal protective equipment.

Nitration of Aromatic Compounds

Objective: To introduce a nitro group onto an aromatic ring.

Materials:

  • Aromatic compound (e.g., Chlorobenzene)

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice bath

  • Stirring apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, cool concentrated sulfuric acid in an ice bath.

  • Slowly add the aromatic compound to the cooled sulfuric acid while stirring.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to a separate portion of cooled, concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of the aromatic compound, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time (monitoring by TLC is recommended).

  • Pour the reaction mixture slowly onto crushed ice to quench the reaction and precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Halogenation (Bromination) of Aromatic Compounds

Objective: To introduce a bromine atom onto an aromatic ring.

Materials:

  • Aromatic compound (e.g., Anisole)

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Appropriate solvent (e.g., Acetic Acid or Carbon Tetrachloride)

  • Lewis acid catalyst (e.g., FeBr₃, if required for less reactive substrates)

  • Stirring apparatus

Procedure:

  • Dissolve the aromatic compound in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • If using a Lewis acid catalyst, add it to the solution.

  • Slowly add a solution of bromine in the same solvent to the reaction mixture at room temperature. For highly reactive substrates like anisole, the reaction is often performed at 0°C without a catalyst.

  • Stir the reaction mixture until the bromine color disappears (or for a predetermined time).

  • Quench the reaction by adding a solution of sodium bisulfite to destroy any excess bromine.

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the product by distillation or chromatography.

Friedel-Crafts Acylation of Aromatic Compounds

Objective: To introduce an acyl group onto an aromatic ring.

Materials:

  • Aromatic compound (e.g., Chlorobenzene)

  • Acyl chloride (e.g., Acetyl chloride)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

  • Stirring apparatus and ice bath

Procedure:

  • Set up a dry apparatus under an inert atmosphere.

  • Suspend anhydrous aluminum chloride in the anhydrous solvent and cool the mixture in an ice bath.

  • Slowly add the acyl chloride to the cooled suspension.

  • Add the aromatic compound dropwise to the reaction mixture, maintaining the low temperature.

  • After the addition, allow the reaction to warm to room temperature and stir for several hours.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent.

  • Purify the product by distillation or recrystallization.

Conclusion

The electrophilic aromatic reactivity of this compound is predicted to be significantly lower than that of benzene, chlorobenzene, and especially anisole, due to the dominant deactivating effect of the nitro group. Electrophilic substitution is most likely to occur at the C4 position, directed by the activating methoxy group and being meta to the deactivating nitro group. The provided experimental protocols offer a general framework for conducting electrophilic aromatic substitution reactions, which can be adapted for specific substrates and desired transformations. For this compound, harsher reaction conditions (higher temperatures, longer reaction times, or more potent electrophilic systems) may be necessary to achieve reasonable yields compared to more activated aromatic compounds. Experimental validation is recommended to confirm the predicted reactivity and regioselectivity.

A Comparative Guide to Analytical Methods for the Quantification of 2-Chloro-1-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of chemical compounds is paramount for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of analytical methodologies for the quantification of 2-Chloro-1-methoxy-3-nitrobenzene, a key intermediate in various synthetic processes. The following sections detail experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry, and present a comparison of their performance characteristics.

Data Presentation: Performance Comparison of Analytical Methods

The selection of an analytical technique is often a balance between sensitivity, selectivity, speed, and the specific requirements of the analysis. The table below summarizes the typical performance characteristics of HPLC-UV, GC-MS, and UV-Vis Spectrophotometry for the analysis of substituted nitroaromatic compounds, providing a basis for comparison.

ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
**Linearity (R²) **> 0.999> 0.999> 0.995
Limit of Detection (LOD) 0.05 - 0.2 µg/mL0.02 - 0.03 µg/mL~1 µg/mL
Limit of Quantification (LOQ) 0.2 - 0.5 µg/mL0.06 - 0.09 µg/mL~5 µg/mL
Accuracy (Recovery %) 98 - 102%95 - 105%90 - 110%
Precision (RSD %) < 2%< 5%< 10%
Selectivity HighVery HighLow
Throughput HighMediumHigh

Note: The values presented are typical for the analysis of related nitroaromatic compounds and may vary depending on the specific instrumentation, method parameters, and sample matrix.

Mandatory Visualization

Analytical Method Validation Workflow

Analytical Method Validation Workflow start Start: Define Analytical Method Requirements method_development Method Development & Optimization start->method_development validation_protocol Prepare Validation Protocol method_development->validation_protocol specificity Specificity / Selectivity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness system_suitability System Suitability validation_protocol->system_suitability validation_report Prepare Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report system_suitability->validation_report method_implementation Routine Use & Ongoing Monitoring validation_report->method_implementation

Caption: A typical workflow for the validation of an analytical method.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a robust and widely used technique for the quantification of aromatic compounds.

1. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a UV-Vis detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL. Prepare a series of dilutions for the calibration curve.

  • Sample Solution: Accurately weigh the sample containing this compound and dissolve it in a known volume of acetonitrile to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. Validation Parameters:

  • The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it an excellent choice for the identification and quantification of volatile and semi-volatile compounds, especially in complex matrices.[1][2]

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Autosampler.

  • Data acquisition and processing software.

2. GC-MS Conditions:

  • Column: SH-I-5Sil MS (30 m × 0.25 mm × 0.25 µm) or equivalent.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.[1]

  • Injection Volume: 1 µL in split mode (e.g., 10:1).[1]

  • Oven Temperature Program: 100 °C (hold for 1 min), ramp at 8 °C/min to 180 °C (hold for 2 min), then ramp at 20 °C/min to 250 °C (hold for 2 min).[1]

  • MS Ion Source Temperature: 230 °C.[1]

  • Interface Temperature: 250 °C.[1]

  • Acquisition Mode: Selected Ion Monitoring (SIM). Characteristic ions for this compound would need to be determined from its mass spectrum.

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent like ethyl acetate at a concentration of 1 mg/mL. Prepare working standards by serial dilution.

  • Sample Solution: Dissolve a known amount of the sample in ethyl acetate to obtain a concentration within the linear range of the method.

4. Validation:

  • Validate the method according to ICH guidelines for linearity, accuracy, precision, LOD, and LOQ.[2]

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and rapid technique, but it is generally less selective than chromatographic methods and is more susceptible to interference from other absorbing species in the sample matrix.

1. Instrumentation:

  • UV-Vis Spectrophotometer (double beam).

2. Method:

  • Solvent: Methanol or Ethanol.

  • Wavelength of Maximum Absorbance (λmax): Determine the λmax by scanning a dilute solution of this compound over the UV-Vis range (e.g., 200-400 nm).

  • Calibration: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Construct a calibration curve by plotting absorbance versus concentration.

  • Sample Analysis: Dissolve a known weight of the sample in the chosen solvent, ensuring the absorbance falls within the linear range of the calibration curve. Measure the absorbance and determine the concentration from the calibration curve.

3. Limitations:

  • This method is best suited for the analysis of pure substances or simple mixtures where interfering substances that absorb at the same wavelength are absent. For complex samples, significant sample cleanup would be required.

Conclusion

Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantification of this compound. HPLC-UV offers a good balance of speed, precision, and robustness for routine quality control. GC-MS provides superior selectivity and sensitivity, making it ideal for trace-level quantification and impurity profiling. UV-Vis spectrophotometry, while simple and fast, is less specific and should be used with caution for quantitative analysis in complex matrices. The choice of the most appropriate method will depend on the specific analytical requirements, including the sample matrix, required sensitivity, and available instrumentation. For regulatory submissions, a fully validated chromatographic method (HPLC or GC-MS) is typically required.

References

spectroscopic analysis to confirm the structure of 2-Chloro-1-methoxy-3-nitrobenzene products

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The unambiguous structural confirmation of synthesized organic compounds is a critical step in chemical research and drug development. Spectroscopic techniques provide a powerful toolkit for elucidating molecular structures. This guide offers a comparative analysis of the spectroscopic data for 2-Chloro-1-methoxy-3-nitrobenzene and its isomers, providing experimental protocols and data to aid in the structural verification of this important chemical intermediate.

Comparison of Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its common isomers. Variations in the substitution pattern on the benzene ring lead to distinct differences in their respective spectra, allowing for clear differentiation.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAromatic Protons (ppm)Methoxy Protons (ppm)
This compound Data not readily available in summarized format. Expected to show three distinct aromatic proton signals.Expected around 3.9-4.1 ppm.
2-Chloro-1-methoxy-4-nitrobenzene 8.28 (d), 8.17 (dd), 7.02 (d)[1]4.03[1]
4-Chloro-1-methoxy-2-nitrobenzene PubChem indicates ¹H NMR data is available.[2]PubChem indicates ¹H NMR data is available.[2]
2-Chloro-4-methoxy-1-nitrobenzene PubChem indicates ¹H NMR data is available.[3]PubChem indicates ¹H NMR data is available.[3]

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAromatic Carbons (ppm)Methoxy Carbon (ppm)
This compound Data not readily available in summarized format. Expected to show six distinct aromatic carbon signals.Expected around 56-60 ppm.
2-Chloro-1-methoxy-4-nitrobenzene Data available on spectral databases.Data available on spectral databases.
4-Chloro-1-methoxy-2-nitrobenzene PubChem indicates ¹³C NMR data is available.[2]PubChem indicates ¹³C NMR data is available.[2]
2-Chloro-4-methoxy-1-nitrobenzene PubChem indicates ¹³C NMR data is available.[3]PubChem indicates ¹³C NMR data is available.[3]

Table 3: Infrared (IR) Spectroscopic Data (Key Absorptions in cm⁻¹)

CompoundC-Cl Stretch (cm⁻¹)C-O Stretch (cm⁻¹)NO₂ Symmetric Stretch (cm⁻¹)NO₂ Asymmetric Stretch (cm⁻¹)
This compound Expected in the 1000-1100 range.Expected in the 1200-1300 range.Expected around 1350 cm⁻¹.Expected around 1530 cm⁻¹.
2-Chloro-1-methoxy-4-nitrobenzene Data available on NIST WebBook.[4][5][6]Data available on NIST WebBook.[4][5][6]Data available on NIST WebBook.[4][5][6]Data available on NIST WebBook.[4][5][6]
4-Chloro-1-methoxy-2-nitrobenzene PubChem indicates IR data is available.[2]PubChem indicates IR data is available.[2]PubChem indicates IR data is available.[2]PubChem indicates IR data is available.[2]
2-Chloro-4-methoxy-1-nitrobenzene PubChem indicates IR data is available.[3]PubChem indicates IR data is available.[3]PubChem indicates IR data is available.[3]PubChem indicates IR data is available.[3]

Table 4: Mass Spectrometry Data (Key m/z values)

CompoundMolecular Ion (M⁺)Key Fragmentation Peaks (m/z)
This compound 187/189 (due to ³⁵Cl/³⁷Cl isotopes)Data not readily available in summarized format.
2-Chloro-1-methoxy-4-nitrobenzene 187/189[5]Data available on NIST WebBook.[4][5][6]
4-Chloro-1-methoxy-2-nitrobenzene 187/189PubChem indicates MS data is available.[2]
2-Chloro-4-methoxy-1-nitrobenzene 187/189[3]157, 111[3]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation (¹H and ¹³C NMR):

  • Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[7][8]

  • Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • The final solution depth in the tube should be at least 4.5 cm.[9]

  • Cap the NMR tube securely. For volatile solvents, sealing with parafilm is recommended.[10]

2. Data Acquisition:

  • Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz or higher for better resolution).

  • For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, a higher number of scans will be necessary due to the lower natural abundance of the ¹³C isotope. A higher sample concentration (up to 50 mg) is often beneficial.[8][11]

Fourier-Transform Infrared (FTIR) Spectroscopy

1. Sample Preparation (Solid Sample - KBr Pellet Method):

  • Thoroughly grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[12]

  • Place the mixture into a pellet die and apply high pressure using a hydraulic press to form a transparent or translucent pellet.[12]

2. Data Acquisition:

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum to correct for atmospheric and instrumental interferences.

Mass Spectrometry (MS)

1. Sample Introduction and Ionization (Electron Ionization - EI):

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • The sample is vaporized in the ion source under high vacuum.

  • The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[13][14][15][16]

2. Data Acquisition:

  • The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

  • A mass spectrum is generated, showing the relative abundance of each ion.

Visualization of the Analytical Workflow

The logical flow of the spectroscopic analysis to confirm the structure of this compound is depicted in the following diagram.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison cluster_confirmation Structural Confirmation Synthesis Synthesized Product (Presumed this compound) NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR FTIR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Data Chemical Shifts & Coupling Patterns NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Ion & Fragmentation Pattern MS->MS_Data Comparison Comparison with Isomer Data NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Confirmation Structure Confirmed: This compound Comparison->Confirmation

References

A Comparative Guide to HPLC and GC for Purity Analysis of 2-Chloro-1-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of chemical intermediates like 2-Chloro-1-methoxy-3-nitrobenzene is a cornerstone of quality control, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely employed analytical techniques for this purpose. The selection of the optimal method hinges on the physicochemical properties of the analyte and potential impurities.

This guide presents a comprehensive comparison of HPLC and GC for the purity analysis of this compound, offering detailed experimental protocols, comparative data, and a logical workflow to aid in analytical method selection and implementation.

Deciding Between HPLC and GC

The choice between HPLC and GC is primarily dictated by the volatility and thermal stability of the compound being analyzed.[1] HPLC is well-suited for non-volatile or thermally labile substances, while GC is ideal for compounds that can be vaporized without decomposition.[2][3] For this compound, a solid at room temperature, both techniques are plausible, and the decision requires a deeper look at their respective advantages and disadvantages.[4]

Nitroaromatic compounds can be susceptible to thermal degradation at the high temperatures often used in GC injectors, which could lead to inaccurate purity assessments.[5] Conversely, HPLC operates at or near ambient temperatures, mitigating the risk of thermal decomposition.[2] HPLC is also particularly adept at separating non-volatile impurities and positional isomers, which are common byproducts in the synthesis of substituted aromatic compounds.[6]

However, GC, especially when coupled with a mass spectrometer (GC-MS), can offer higher resolution for complex mixtures and provide definitive identification of volatile or semi-volatile impurities.[1] The use of specialized injection techniques and columns can minimize the thermal stress on the analyte.[5]

Method_Selection_Workflow Workflow for Analytical Method Selection cluster_input Analyte Information cluster_properties Physicochemical Properties cluster_decision Method Evaluation cluster_methods Analytical Techniques cluster_output Outcome Analyte This compound Volatility Assess Volatility & Thermal Stability Analyte->Volatility Impurities Characterize Potential Impurities (Volatile vs. Non-volatile, Isomers) Analyte->Impurities Decision Volatile & Thermally Stable? Volatility->Decision Impurities->Decision GC Gas Chromatography (GC) Decision->GC Yes HPLC High-Performance Liquid Chromatography (HPLC) Decision->HPLC No Method Select Optimal Method for Purity Analysis GC->Method HPLC->Method

Caption: Logical workflow for selecting an analytical method.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a robust and versatile technique for the purity determination of a wide range of pharmaceutical compounds.[3] A reversed-phase HPLC method is generally the most effective approach for separating moderately polar to non-polar compounds like this compound from its potential impurities.

Experimental Protocol: HPLC

A stability-indicating HPLC method can be developed to separate the main component from process-related impurities and degradation products.

1. Instrumentation and Chromatographic Conditions:

  • System: High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile and Water is often effective. For example, starting with a 50:50 (v/v) mixture and gradually increasing the acetonitrile concentration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: UV detection at a wavelength where the analyte and potential impurities have significant absorbance, for example, 254 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Diluent: A mixture of acetonitrile and water, similar to the initial mobile phase composition.

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of diluent to get a concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

3. Data Analysis: The purity is calculated using the area normalization method. The percentage purity is determined by dividing the peak area of the main component by the total area of all peaks in the chromatogram.

HPLC_Workflow HPLC Experimental Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Prep Dissolve Sample and Standard in Acetonitrile/Water Inject Inject into HPLC System Prep->Inject Separate Separate on C18 Column (Acetonitrile/Water Gradient) Inject->Separate Detect Detect at 254 nm Separate->Detect Acquire Acquire Chromatogram Detect->Acquire Integrate Integrate Peak Areas Acquire->Integrate Calculate Calculate Purity (Area Normalization) Integrate->Calculate

Caption: Workflow for HPLC purity analysis.

Gas Chromatography (GC) Analysis

GC is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound is a solid, it may be amenable to GC analysis with an appropriate temperature program and inlet conditions to prevent degradation.[5] GC can offer high resolution and fast analysis times.

Experimental Protocol: GC

For the GC analysis of a nitroaromatic compound, a high-temperature capillary column and a sensitive detector are required.

1. Instrumentation and Chromatographic Conditions:

  • System: Gas Chromatograph with a Flame Ionization Detector (FID) or, for higher sensitivity and selectivity towards nitrogen-containing compounds, a Nitrogen-Phosphorus Detector (NPD) or an Electron Capture Detector (ECD).[7]

  • Column: A low to mid-polarity column such as a DB-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Inlet Temperature: Optimized to ensure vaporization without degradation, typically starting at a lower temperature and ramping up. For example, 250 °C. Care must be taken to avoid thermal decomposition of nitroaromatics in a hot injector.[5]

  • Oven Temperature Program: Initial temperature of 150 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • Detector Temperature: 300 °C.

  • Injection Mode: Split or splitless, depending on the required sensitivity.

  • Injection Volume: 1 µL.

2. Sample Preparation:

  • A solution of this compound is prepared in a volatile solvent such as acetone or ethyl acetate at a concentration of approximately 1 mg/mL.

3. Data Analysis: Similar to HPLC, the purity is calculated using the area normalization method from the resulting chromatogram.

Comparative Performance

The following table summarizes the expected performance characteristics of the proposed HPLC and GC methods for the purity analysis of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[3]Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[3]
Applicability Ideal for non-volatile, semi-volatile, and thermally unstable compounds.[2]Best suited for volatile and thermally stable compounds.[1]
Typical Impurities Detected Starting materials, reaction by-products, positional isomers, and degradation products.[8]Low boiling point impurities, residual solvents, and volatile starting materials.
Sample Preparation Dissolution in a suitable solvent compatible with the mobile phase.Dissolution in a volatile solvent; derivatization may be required for polar analytes.
Resolution Good resolution, highly effective for separating positional isomers.[6]Capillary GC columns provide excellent resolution for complex mixtures of volatile compounds.[2]
Analysis Time May require longer analysis times.Typically offers faster analysis times for volatile compounds.[1]
Limitations Solvent consumption can be high.Not suitable for non-volatile or thermally labile compounds without derivatization.[1]

Conclusion

Both HPLC and GC are powerful analytical techniques for assessing the purity of this compound.

HPLC is recommended as the primary technique for routine quality control. Its operation at ambient temperature minimizes the risk of degrading the nitroaromatic analyte, and it demonstrates robust capability in separating a wide range of potential impurities, including non-volatile species and positional isomers.

GC can serve as a valuable complementary technique, particularly for the identification of unknown volatile or semi-volatile impurities when coupled with a mass spectrometer (GC-MS). It is also an excellent method for quantifying residual solvents.

For comprehensive purity validation, a dual approach is often most effective: employing HPLC for routine quantitative analysis and GC or GC-MS for in-depth impurity profiling and the analysis of volatile components. This ensures a thorough and reliable assessment of the quality of this compound for its use in further research and development.

References

Mechanistic Insights into the Reactions of 2-Chloro-1-methoxy-3-nitrobenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanistic studies and reactivity of 2-Chloro-1-methoxy-3-nitrobenzene in key organic reactions. The strategic placement of the chloro, methoxy, and nitro groups on the benzene ring dictates its reactivity, particularly in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This document aims to offer a clear comparison with alternative substrates, supported by available experimental data and detailed methodologies, to aid in synthetic strategy and drug development.

Nucleophilic Aromatic Substitution (SNAr): The Decisive Role of Substituent Positioning

The reactivity of halogenated nitroaromatic compounds in SNAr reactions is profoundly influenced by the position of the electron-withdrawing nitro group relative to the leaving group (in this case, the chlorine atom). The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

For this compound, the nitro group is situated meta to the chlorine atom. This positioning prevents the direct delocalization of the negative charge of the Meisenheimer complex onto the nitro group through resonance. While the nitro group still exerts an electron-withdrawing inductive effect, the absence of resonance stabilization leads to a significantly less stable intermediate and a higher activation energy for the reaction.

In contrast, isomers such as 2-chloro-1-methoxy-4-nitrobenzene and 4-chloro-1-methoxy-2-nitrobenzene, where the nitro group is ortho or para to the chlorine, exhibit substantially higher reactivity. In these cases, the negative charge of the Meisenheimer complex can be effectively delocalized onto the nitro group, leading to a more stable intermediate and a faster reaction rate.

Comparative Reactivity in SNAr

While specific kinetic data for the SNAr of this compound is not extensively reported in the literature, qualitative comparisons with its isomers under similar conditions consistently demonstrate its lower reactivity. Reactions that proceed readily with the ortho and para isomers often require much harsher conditions (e.g., higher temperatures, stronger nucleophiles) or do not proceed at all with the meta-nitro isomer.

SubstrateNitro Group PositionExpected Relative SNAr Rate
2-Chloro-1-methoxy-4 -nitrobenzeneparaHigh
4-Chloro-1-methoxy-2 -nitrobenzeneorthoHigh
2-Chloro-1-methoxy-3 -nitrobenzenemetaLow

Experimental Protocol: General Procedure for SNAr with Amines

This protocol describes a general method for the amination of a chloro-nitroaromatic compound.

Materials:

  • This compound (or isomer)

  • Amine (e.g., piperidine, morpholine, aniline)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • To an oven-dried reaction vessel, add the chloro-nitroaromatic compound (1.0 mmol), the palladium catalyst (0.02 mmol), and the phosphine ligand (0.04 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the anhydrous solvent (5 mL), the amine (1.2 mmol), and the base (1.4 mmol).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Characterization of the Product (Example: Reaction with Piperidine)

The product of the SNAr reaction between this compound and piperidine would be 1-(2-methoxy-6-nitrophenyl)piperidine.

  • ¹H NMR: Expected signals would include aromatic protons, protons of the methoxy group, and protons of the piperidine ring.

  • ¹³C NMR: Expected signals would correspond to the carbons of the aromatic ring, the methoxy group, and the piperidine ring.

  • Mass Spectrometry: The molecular ion peak would correspond to the molecular weight of the product.

  • IR Spectroscopy: Characteristic bands for the nitro group (around 1530 and 1350 cm⁻¹), C-O stretching, and C-N stretching would be expected.

SNAr_Mechanism

Caption: Generalized SNAr mechanism.

Palladium-Catalyzed Cross-Coupling Reactions

This compound can also participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. These reactions offer powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reactivity of the aryl halide is influenced by electronic and steric factors. While the electron-withdrawing nitro group can influence the oxidative addition step, the overall efficiency of the coupling will also depend on the chosen catalyst system and reaction conditions.

Comparative Performance in Suzuki-Miyaura Coupling

Direct comparative data for the Suzuki-Miyaura coupling of this compound versus its isomers is scarce. However, general trends suggest that the electronic nature of the substituents plays a significant role. The electron-withdrawing nitro group can impact the oxidative addition step, and the steric hindrance around the chlorine atom can affect the approach of the catalyst.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (or isomer)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent mixture (e.g., toluene/ethanol/water)

Procedure:

  • In a reaction flask, dissolve the chloro-nitroaromatic compound (1.0 mmol) and the arylboronic acid (1.2 mmol) in the solvent mixture.

  • Add the base (2.0 mmol) and the palladium catalyst (0.05 mmol).

  • Heat the mixture to reflux under an inert atmosphere for the required time.

  • Monitor the reaction by TLC or GC.

  • After completion, cool the mixture and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Suzuki_Catalytic_Cycle

Caption: Suzuki-Miyaura cross-coupling cycle.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds. The choice of palladium catalyst, phosphine ligand, and base is crucial for achieving high yields and good functional group tolerance. The reactivity of this compound in this reaction would be compared to its isomers to understand the electronic and steric effects on the catalytic cycle.

Heck Reaction

The Heck reaction couples an aryl halide with an alkene. The regioselectivity and stereoselectivity of the Heck reaction are important considerations. Comparing the performance of this compound with its isomers would provide insights into how the substituent pattern influences the reaction outcome.

Conclusion

The reactivity of this compound is fundamentally governed by the meta-positioning of its nitro group relative to the chlorine atom. This arrangement leads to lower reactivity in nucleophilic aromatic substitution reactions compared to its ortho- and para-substituted isomers due to the lack of resonance stabilization of the Meisenheimer intermediate. In palladium-catalyzed cross-coupling reactions, while the electronic and steric effects are more complex, understanding these substituent effects is crucial for optimizing reaction conditions and achieving desired outcomes. Further quantitative and comparative studies are needed to fully elucidate the reactivity profile of this compound and its analogs, which will be invaluable for its application in the synthesis of novel pharmaceuticals and functional materials.

A Comparative Guide to the Kinetic Analysis of Nucleophilic Aromatic Substitution of 2-Chloro-1-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction in organic chemistry, crucial for the synthesis of a wide array of pharmaceuticals and fine chemicals. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction rate. Electron-withdrawing groups (EWGs) on the aromatic ring, particularly at positions ortho and para to the leaving group, are essential for activating the ring towards nucleophilic attack by stabilizing the Meisenheimer complex through resonance and inductive effects.

Comparative Reactivity Analysis

The reactivity of a substituted chloronitrobenzene in an SNAr reaction is profoundly influenced by the position of the nitro group relative to the chlorine atom (the leaving group). The methoxy group in 2-Chloro-1-methoxy-3-nitrobenzene also plays a significant, albeit more nuanced, role.

Table 1: Qualitative Comparison of Reactivity in SNAr Reactions

CompoundNitro Group PositionMethoxy Group PositionExpected Relative ReactivityRationale
This compound metaorthoVery Low The nitro group is meta to the leaving group and cannot stabilize the Meisenheimer complex through resonance. The ortho-methoxy group may provide some inductive electron withdrawal but its lone pairs can also destabilize the anionic intermediate through resonance.
1-Chloro-2-nitrobenzeneortho-HighThe ortho-nitro group strongly stabilizes the Meisenheimer complex through resonance and induction.
1-Chloro-4-nitrobenzenepara-Very HighThe para-nitro group provides excellent resonance and inductive stabilization of the Meisenheimer complex, often leading to the fastest reaction rates among isomers.
1-Chloro-3-nitrobenzenemeta-Very LowSimilar to the title compound, the meta-nitro group cannot provide resonance stabilization to the intermediate.
2,4-Dinitrochlorobenzeneortho, para-Extremely HighTwo nitro groups (one ortho, one para) provide substantial resonance stabilization, making this a very reactive substrate for SNAr.

The low reactivity of this compound is a direct consequence of the electronic effects of its substituents. The nitro group at the meta position is unable to delocalize the negative charge of the Meisenheimer complex via resonance, a primary stabilizing factor in SNAr reactions. While the nitro group still exerts an electron-withdrawing inductive effect, this is significantly less powerful than resonance stabilization. The methoxy group at the ortho position has competing effects: it is inductively electron-withdrawing but can be resonance-donating. The latter effect can destabilize the negatively charged intermediate.

Visualizing the Reaction Pathway

The following diagrams illustrate the generalized mechanism for an SNAr reaction and the workflow for a kinetic study.

SNAr_Mechanism Reactants Aryl Halide + Nucleophile Intermediate Meisenheimer Complex (Rate-determining step) Reactants->Intermediate Attack of nucleophile Product Substituted Product + Halide Intermediate->Product Loss of leaving group

Caption: Generalized mechanism of a two-step SNAr reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare stock solutions of aryl halide and nucleophile B Thermostat solutions to desired temperature A->B C Mix reactants to initiate reaction B->C D Withdraw aliquots at timed intervals C->D E Quench reaction in aliquots D->E F Analyze aliquots (e.g., HPLC, UV-Vis) E->F G Plot concentration vs. time F->G H Determine pseudo-first-order rate constant (k_obs) G->H I Calculate second-order rate constant (k2) H->I

Caption: General experimental workflow for a kinetic study of an SNAr reaction.

Experimental Protocols for Kinetic Analysis

The following is a generalized protocol for determining the second-order rate constant of an SNAr reaction. For a slow-reacting substrate like this compound, modifications such as higher temperatures, longer reaction times, and highly sensitive analytical techniques would be necessary.

Objective: To determine the second-order rate constant for the reaction between an aryl halide and a nucleophile.

Materials:

  • Aryl halide (e.g., this compound)

  • Nucleophile (e.g., piperidine, sodium methoxide)

  • Anhydrous solvent (e.g., DMSO, DMF)

  • Internal standard for chromatography (if applicable)

  • UV-Vis Spectrophotometer, HPLC, or GC system

  • Thermostatted reaction vessel

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the aryl halide in the chosen solvent to a known concentration (e.g., 0.01 M).

    • Prepare several stock solutions of the nucleophile at different concentrations, ensuring a significant excess compared to the aryl halide (e.g., 0.1 M, 0.2 M, 0.3 M) to maintain pseudo-first-order conditions.

  • Reaction Setup:

    • Equilibrate the reactant solutions to the desired temperature in a thermostatted water bath.

    • Initiate the reaction by adding a known volume of the aryl halide stock solution to a known volume of the nucleophile stock solution in the reaction vessel with vigorous stirring. Start a timer immediately.

  • Reaction Monitoring:

    • At regular time intervals, withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding a suitable reagent (e.g., a dilute acid to neutralize an amine nucleophile) or by rapid dilution with the mobile phase for chromatographic analysis.

    • Analyze the concentration of the remaining aryl halide or the formed product in the quenched aliquot using a pre-calibrated analytical method (e.g., HPLC with UV detection).

  • Data Analysis:

    • For each initial nucleophile concentration, plot the natural logarithm of the concentration of the aryl halide (ln[ArX]) versus time.

    • The slope of this plot will be the negative of the pseudo-first-order rate constant (-k_obs).

    • Plot the obtained k_obs values against the corresponding nucleophile concentrations.

    • The slope of this second plot will be the second-order rate constant (k2).

Considerations for Slow Reactions:

  • Elevated Temperatures: Increasing the reaction temperature will significantly increase the rate of a slow reaction. The Arrhenius equation can be used to determine the activation energy by measuring the rate constant at several different temperatures.

  • High Nucleophile Concentration: Using a larger excess of the nucleophile will increase the observed pseudo-first-order rate.

  • Choice of Nucleophile and Solvent: A more potent nucleophile and a polar aprotic solvent will enhance the reaction rate.

  • Extended Reaction Times: The reaction may need to be monitored for several hours or even days.

  • Sensitive Analytical Techniques: Methods like HPLC or GC-MS are preferable for accurately measuring small changes in concentration over long periods.

Conclusion

While quantitative kinetic data for the nucleophilic aromatic substitution of this compound is scarce due to its low reactivity, a comparative analysis based on established mechanistic principles provides valuable insights for researchers. The meta-position of the nitro group is the primary deactivating factor, rendering the substrate significantly less reactive than its ortho- and para-isomers. The provided experimental protocol offers a robust framework for conducting kinetic studies on this and similar compounds, with necessary adaptations for slow reaction rates. This understanding is crucial for designing synthetic routes and developing structure-activity relationships in the fields of medicinal chemistry and materials science.

A Comparative Guide to the Synthesis of 2-Methoxy-6-nitroaniline: A Key Intermediate in Pharmaceutical and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes to 2-methoxy-6-nitroaniline, a valuable building block in the development of pharmaceuticals and advanced materials. We will objectively compare a proposed nucleophilic aromatic substitution (SNAr) pathway utilizing 2-chloro-1-methoxy-3-nitrobenzene with a documented methylation route starting from 2-amino-3-nitrophenol. This comparison is supported by established chemical principles and available experimental data for analogous reactions, offering insights into potential advantages and disadvantages of each approach.

Introduction to this compound

This compound is a polysubstituted aromatic compound with the chemical formula C₇H₆ClNO₃.[1] Its structure, featuring a chloro leaving group activated by an ortho-nitro group, makes it a prime candidate for nucleophilic aromatic substitution reactions. The presence of the methoxy group further influences the electronic properties and reactivity of the benzene ring. This compound serves as a versatile starting material for the introduction of various functional groups, enabling the synthesis of more complex molecules.[1]

Synthetic Strategies for 2-Methoxy-6-nitroaniline

The synthesis of 2-methoxy-6-nitroaniline is a key transformation, as this product can be further elaborated into a variety of target molecules. Below, we compare two distinct synthetic pathways.

Route 1: Proposed Nucleophilic Aromatic Substitution (SNAr) of this compound

This proposed route leverages the inherent reactivity of this compound towards nucleophilic attack. The electron-withdrawing nitro group, positioned ortho to the chlorine atom, strongly activates the ring for SNAr, facilitating the displacement of the chloride by a nucleophile such as ammonia.

Route 2: Methylation of 2-Amino-3-nitrophenol

This documented method involves the direct methylation of 2-amino-3-nitrophenol. This approach relies on the nucleophilicity of the phenoxide ion, generated in situ, to react with a methylating agent.

Comparative Data

The following table summarizes the key reaction parameters for the two synthetic routes to 2-methoxy-6-nitroaniline. It is important to note that the data for Route 1 is based on a proposed reaction, with expected outcomes derived from general principles of SNAr reactions on similar substrates.

ParameterRoute 1: SNAr of this compound (Proposed)Route 2: Methylation of 2-Amino-3-nitrophenol[2]
Starting Material This compound2-Amino-3-nitrophenol
Reagents Ammonia (or ammonium hydroxide), Solvent (e.g., ethanol, DMSO)Methyl iodide, Potassium carbonate, DMF
Reaction Type Nucleophilic Aromatic Substitution (SNAr)Williamson Ether Synthesis (Alkylation)
Reported Yield Not explicitly reported; yields for similar SNAr reactions are typically moderate to high.82%[2]
Reaction Conditions Elevated temperature and pressure may be required.Room temperature, 5 hours.[2]
Key Advantages Atom economical (fewer steps if starting material is readily available).Mild reaction conditions, high reported yield.[2]
Potential Disadvantages May require harsh conditions; potential for side reactions.Methyl iodide is a toxic and volatile reagent.

Experimental Protocols

Route 1: Proposed Protocol for Nucleophilic Aromatic Substitution

  • Objective: To synthesize 2-methoxy-6-nitroaniline via nucleophilic aromatic substitution.

  • Materials:

    • This compound (1.0 eq)

    • Aqueous ammonia (excess)

    • Ethanol (solvent)

    • Sealed reaction vessel (e.g., autoclave)

  • Procedure:

    • In a high-pressure reaction vessel, dissolve this compound in ethanol.

    • Add an excess of aqueous ammonia to the solution.

    • Seal the vessel and heat the reaction mixture to 100-150 °C for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature and carefully vent the vessel.

    • Remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield 2-methoxy-6-nitroaniline.

Route 2: Documented Protocol for Methylation of 2-Amino-3-nitrophenol [2]

  • Objective: To synthesize 2-methoxy-6-nitroaniline via methylation.[2]

  • Materials:

    • 2-Amino-3-nitrophenol (7.7 g, 1.0 eq)[2]

    • Potassium carbonate (7.6 g)[2]

    • Methyl iodide (7.8 g)[2]

    • N,N-Dimethylformamide (DMF) (15 ml)[2]

    • Ethyl acetate

    • Water

    • Isopropyl ether

  • Procedure:

    • A mixture of 2-amino-3-nitrophenol and potassium carbonate in DMF is stirred for 30 minutes at room temperature.[2]

    • Methyl iodide is then added to the mixture.[2]

    • The reaction mixture is stirred for an additional 5 hours at room temperature.[2]

    • Water is added to the reaction mixture, and the product is extracted with ethyl acetate.[2]

    • The organic layer is washed with water and dried.[2]

    • The solvent is removed by distillation to yield crude crystals.[2]

    • Recrystallization from isopropyl ether affords orange prisms of 2-methoxy-6-nitroaniline.[2]

Visualizing the Synthetic Pathways

To better illustrate the chemical transformations and the logical flow of each synthetic route, the following diagrams are provided.

sn_ar_reaction start This compound intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate Nucleophilic Attack reagent NH₃ product 2-Methoxy-6-nitroaniline intermediate->product Loss of Leaving Group leaving_group Cl⁻

Caption: Proposed SNAr pathway for the synthesis of 2-methoxy-6-nitroaniline.

methylation_reaction start 2-Amino-3-nitrophenol phenoxide Phenoxide Intermediate start->phenoxide Deprotonation base K₂CO₃ product 2-Methoxy-6-nitroaniline phenoxide->product Methylation (Sɴ2) methyl_iodide CH₃I byproduct KI + KHCO₃

Caption: Documented methylation pathway for the synthesis of 2-methoxy-6-nitroaniline.

Conclusion

Both the proposed nucleophilic aromatic substitution of this compound and the documented methylation of 2-amino-3-nitrophenol present viable pathways to 2-methoxy-6-nitroaniline. The choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, the desired reaction scale, and the tolerance for specific reagents and reaction conditions. The methylation route offers the advantage of mild conditions and a high reported yield.[2] The SNAr approach, while currently hypothetical for this specific transformation, holds promise for its potential atom economy and could be advantageous if this compound is a more accessible precursor. Further experimental investigation is warranted to fully evaluate the feasibility and efficiency of the proposed SNAr reaction.

References

Assessing the Stability of 2-Chloro-1-methoxy-3-nitrobenzene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the stability of 2-Chloro-1-methoxy-3-nitrobenzene and its derivatives. Understanding the intrinsic stability of these compounds is crucial for their application in pharmaceutical and chemical synthesis, ensuring the safety, efficacy, and shelf-life of the final products. This document outlines the expected stability based on established principles of organic chemistry and provides standardized protocols for experimental verification.

Comparative Stability Analysis

Key Influencing Factors:

  • Nitro Group: As a strong electron-withdrawing group, it deactivates the benzene ring, making it less susceptible to electrophilic attack but more susceptible to nucleophilic attack. The nitro group itself can be a site of reduction.

  • Methoxy Group: This is an activating, ortho-, para-directing group due to its electron-donating resonance effect, which can influence the electron density of the ring and the stability of reaction intermediates.

  • Chloro Group: This is a deactivating, ortho-, para-directing group. Its inductive electron-withdrawing effect is stronger than its resonance-donating effect, thus deactivating the ring. Steric hindrance from the chlorine atom can also play a role in stability.

The interplay of these effects determines the overall stability of the molecule. The relative positions of these substituents can lead to differences in stability among isomers.

Table 1: Predicted Comparative Stability of 2-Chloro-1-methoxy-nitrobenzene Isomers

CompoundStructurePredicted Relative StabilityRationale
This compound Moderate The ortho- and meta-positioning of the electron-withdrawing groups (Cl and NO2) relative to the electron-donating methoxy group creates a complex electronic environment. The proximity of the three substituents may lead to some steric strain, potentially lowering the activation energy for decomposition.
2-Chloro-1-methoxy-4-nitrobenzene Higher The para-position of the nitro group relative to the methoxy group allows for strong resonance stabilization from the electron-donating methoxy group. This increased resonance stabilization generally leads to greater overall stability compared to the 3-nitro isomer.
4-Chloro-1-methoxy-2-nitrobenzene High Similar to the 2-chloro-1-methoxy-4-nitro isomer, the para-position of the chloro group to the methoxy group and ortho to the nitro group provides a degree of electronic stabilization.
1-Chloro-2-methoxy-4-nitrobenzene Higher The arrangement of substituents allows for significant resonance interaction between the methoxy and nitro groups, contributing to enhanced stability.

Note: This table provides a qualitative assessment based on chemical principles. Experimental verification is essential for quantitative comparison.

Experimental Protocols for Stability Assessment

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[1][2] The following are detailed methodologies for key experiments.

Thermal Stability (Dry Heat)
  • Objective: To assess the stability of the compound under dry heat conditions.

  • Apparatus: Calibrated hot air oven, borosilicate glass vials.

  • Procedure:

    • Weigh approximately 10 mg of the test compound into a clean, dry glass vial.

    • Place the uncapped vial in a hot air oven maintained at a constant temperature (e.g., 60°C, 80°C, or 105°C).

    • Expose the sample for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, remove a vial, allow it to cool to room temperature, and dissolve the contents in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.

    • Analyze the solution using a stability-indicating UPLC-MS/MS method to quantify the parent compound and any degradation products.

    • A control sample should be stored at ambient temperature and analyzed concurrently.

Photostability
  • Objective: To evaluate the stability of the compound when exposed to light.

  • Apparatus: Photostability chamber with a calibrated light source (providing both UV and visible light, as per ICH Q1B guidelines), quartz cuvettes or vials.

  • Procedure:

    • Prepare a solution of the test compound in a suitable solvent at a known concentration.

    • Transfer the solution to a quartz vial. Prepare a control sample in an amber vial to protect it from light.

    • Expose the test sample to a controlled light source in the photostability chamber for a specified duration or until a certain light exposure is achieved (e.g., 1.2 million lux hours and 200 watt hours/square meter).

    • At appropriate time intervals, withdraw aliquots from both the exposed and control samples.

    • Analyze the samples by a stability-indicating UPLC-MS/MS method.

Hydrolytic Stability (Acidic, Basic, and Neutral)
  • Objective: To determine the susceptibility of the compound to hydrolysis under different pH conditions.

  • Apparatus: pH meter, water bath or incubator, volumetric flasks, borosilicate glass vials.

  • Procedure:

    • Prepare three sets of solutions of the test compound:

      • Acidic: In 0.1 M Hydrochloric Acid.

      • Basic: In 0.1 M Sodium Hydroxide.

      • Neutral: In purified water.

    • Incubate the solutions at a controlled temperature (e.g., 60°C).

    • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

    • Neutralize the acidic and basic samples before dilution to the final concentration for analysis.

    • Analyze all samples using a stability-indicating UPLC-MS/MS method.

Oxidative Stability
  • Objective: To assess the compound's stability in the presence of an oxidizing agent.

  • Apparatus: Volumetric flasks, borosilicate glass vials, water bath.

  • Procedure:

    • Prepare a solution of the test compound in a suitable solvent.

    • Add a solution of hydrogen peroxide (e.g., 3% or 30%) to the compound's solution.

    • Maintain the mixture at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period.

    • At selected time intervals, take an aliquot and quench the reaction if necessary (e.g., by adding a reducing agent like sodium bisulfite).

    • Analyze the sample using a stability-indicating UPLC-MS/MS method.

Analytical Method: UPLC-MS/MS

A validated stability-indicating Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method is crucial for the accurate quantification of the parent compound and its degradation products. The method should be able to separate all significant degradation products from the parent peak and from each other.

Visualizing the Stability Assessment Workflow

The following diagram illustrates a logical workflow for assessing the stability of this compound derivatives.

Stability_Assessment_Workflow cluster_0 Preparation cluster_1 Forced Degradation Studies cluster_2 Analysis and Characterization cluster_3 Data Interpretation and Reporting start Compound Synthesis and Purification char Physicochemical Characterization start->char method_dev Develop Stability-Indicating UPLC-MS/MS Method char->method_dev stress Expose to Stress Conditions method_dev->stress thermal Thermal (Dry Heat) stress->thermal photo Photolytic (UV/Vis) stress->photo hydrolysis Hydrolytic (Acid/Base/Neutral) stress->hydrolysis oxidation Oxidative (H2O2) stress->oxidation analysis Analyze Samples by UPLC-MS/MS thermal->analysis photo->analysis hydrolysis->analysis oxidation->analysis quant Quantify Parent Compound and Degradants analysis->quant identify Identify and Characterize Degradation Products quant->identify pathway Elucidate Degradation Pathways identify->pathway report Generate Stability Report and Comparison Guide pathway->report

Caption: Workflow for assessing the stability of chemical compounds.

This workflow provides a systematic approach, from initial compound preparation and method development to the final analysis and reporting, ensuring a comprehensive evaluation of the stability of this compound derivatives.

References

cost-benefit analysis of using 2-Chloro-1-methoxy-3-nitrobenzene in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the selection of starting materials is a critical decision point, balancing cost, efficiency, safety, and environmental impact. This guide provides a comparative analysis of using 2-Chloro-1-methoxy-3-nitrobenzene as a synthetic intermediate, focusing on its application in the preparation of substituted anilines, a common motif in pharmaceuticals.

Executive Summary

This compound is a versatile reagent, particularly in the synthesis of valuable intermediates like 2-chloro-3-methoxyaniline. Its utility is primarily demonstrated in reactions involving the reduction of its nitro group. The primary benefit of this starting material lies in the high (crude) yield of the subsequent amine. However, a comprehensive cost-benefit analysis necessitates a comparison with alternative synthetic routes that may offer advantages in terms of reagent cost, safety, or waste profile. This guide explores a direct synthetic application of this compound and contrasts it with alternative pathways to similar aniline derivatives.

Application of this compound: Synthesis of 2-chloro-3-methoxyaniline

A key application of this compound is in the synthesis of 2-chloro-3-methoxyaniline, an intermediate for more complex molecules. The typical reaction involves the reduction of the nitro group.

Experimental Protocol: Reduction of this compound

A common method for the reduction of the nitro group on this compound is the use of iron powder in an acidic medium.[1]

Procedure:

  • This compound (1.38 g, 7.36 mmol) is dissolved in a mixture of glacial acetic acid (19 mL) and ethanol (19 mL).

  • Iron powder (1.64 g, 29.4 mmol) is added to the solution.

  • The reaction mixture is stirred at reflux for 3.5 hours.

  • Post-reaction, the mixture is diluted with water (70 mL) and neutralized with solid sodium carbonate.

  • The product is extracted with dichloromethane (3 x 150 mL).

  • The combined organic phases are washed with saturated brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

This procedure yields crude 2-chloro-3-methoxyaniline as a yellow oil.[1]

Comparative Analysis with Alternative Synthetic Routes

To provide a thorough cost-benefit analysis, we will compare the synthesis using this compound with alternative methods for producing substituted methoxy-nitroanilines.

Alternative Route 1: Nucleophilic Aromatic Substitution

An alternative approach to a similarly substituted aniline, 2-Chloro-3-methoxy-4-nitroaniline, involves a nucleophilic aromatic substitution (SNAr) reaction.

  • Experimental Protocol: A solution of 2,3-dichloro-4-nitroaniline (25 g) and sodium methoxide (25 g) in methanol (250 ml) is heated at reflux for 5.5 hours. The product is isolated by precipitation in water followed by chromatographic purification.[2]

Alternative Route 2: Alkylation of a Phenol

Another strategy involves the alkylation of a substituted phenol, for instance, in the synthesis of 2-Methoxy-6-nitroaniline.

  • Experimental Protocol: A mixture of 2-amino-3-nitrophenol (7.7 g) and potassium carbonate (7.6 g) in DMF (15 ml) is treated with methyl iodide (7.8 g) and stirred for 5 hours at room temperature. The product is extracted with ethyl acetate.[3]

Data Presentation: Quantitative Comparison

ParameterSynthesis of 2-chloro-3-methoxyanilineSynthesis of 2-Chloro-3-methoxy-4-nitroaniline (Alternative 1)Synthesis of 2-Methoxy-6-nitroaniline (Alternative 2)
Starting Material This compound2,3-dichloro-4-nitroaniline2-amino-3-nitrophenol
Reagents Iron, Acetic Acid, EthanolSodium Methoxide, MethanolPotassium Carbonate, Methyl Iodide, DMF
Reaction Time 3.5 hours5.5 hours5 hours
Yield 100% (crude), 86% purity[1]Not explicitly stated, 13g product from 25g starting material82%[3]
Purification ExtractionChromatography[2]Recrystallization[3]

Cost Analysis

A precise industrial-scale cost analysis is challenging due to the proprietary nature of bulk chemical pricing. However, a qualitative assessment can be made based on the complexity of the reagents and the number of synthetic steps. The prices listed below are for laboratory-scale quantities and are not representative of industrial costs, but they can offer a relative comparison.

CompoundPrice (USD)QuantitySupplier
This compound~181gChemicalBook[1]
2,3-dichloro-4-nitroaniline---
2-amino-3-nitrophenol---
Iron Powder---
Sodium Methoxide---
Methyl Iodide---

Safety and Handling

  • Toxicity: Toxic if swallowed or in contact with skin.

  • Carcinogenicity: Suspected of causing cancer.

  • Environmental Hazards: Toxic to aquatic life with long-lasting effects.

Handling Precautions:

  • Obtain special instructions before use.

  • Do not handle until all safety precautions have been read and understood.

  • Wash skin thoroughly after handling.

  • Do not eat, drink or smoke when using this product.

  • Avoid release to the environment.

  • Wear protective gloves, protective clothing, eye protection, and face protection.

Visualizing the Workflow and Decision Process

To aid in the selection of a synthetic route, the following diagrams illustrate the workflow for the primary synthesis and a logical decision-making framework.

Synthesis_Workflow Workflow for 2-chloro-3-methoxyaniline Synthesis start Start: this compound dissolve Dissolve in Acetic Acid & Ethanol start->dissolve add_fe Add Iron Powder dissolve->add_fe reflux Reflux for 3.5 hours add_fe->reflux workup Workup: Dilute with water, neutralize reflux->workup extract Extract with Dichloromethane workup->extract dry_concentrate Dry and Concentrate extract->dry_concentrate product Product: 2-chloro-3-methoxyaniline dry_concentrate->product

Caption: Synthesis of 2-chloro-3-methoxyaniline.

Decision_Flowchart Reagent Selection Decision Framework start Target: Substituted Aniline high_yield Is highest possible yield the priority? start->high_yield cost Is starting material cost the main driver? high_yield->cost No route1 Use this compound (High crude yield) high_yield->route1 Yes safety Are there significant safety constraints? cost->safety No route2 Evaluate alternatives based on bulk pricing of precursors cost->route2 Yes safety->high_yield No route3 Choose route with least hazardous reagents and byproducts safety->route3 Yes

Caption: Decision framework for synthesis route selection.

Conclusion

This compound is a viable starting material for the synthesis of 2-chloro-3-methoxyaniline, offering a high crude yield in a relatively straightforward reduction reaction. The primary drawbacks are the current lack of comprehensive safety data for this specific compound and the uncertainty of its cost at an industrial scale.

The choice of whether to use this reagent over alternatives will depend on the specific priorities of the synthesis. If achieving the highest possible initial yield is paramount and the subsequent purification of a crude product is acceptable, then this compound presents a strong option. However, if the cost of starting materials, the use of less hazardous reagents, or a more streamlined purification process are of higher importance, then alternative synthetic routes should be carefully considered. Further investigation into the bulk pricing and a comprehensive toxicological profile of this compound are warranted for its broader application in large-scale synthesis.

References

A Comparative Guide to Alternatives for 2-Chloro-1-methoxy-3-nitrobenzene in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of synthetic routes, performance data, and experimental protocols for alternatives to 2-Chloro-1-methoxy-3-nitrobenzene.

This compound is a versatile reagent in organic synthesis, primarily utilized in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination. The electron-withdrawing nitro group activates the aryl chloride for these transformations. However, the exploration of alternative substrates can offer advantages in terms of reactivity, availability, and reaction conditions. This guide provides a comparative overview of key alternatives and their performance in these critical synthetic routes.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile displaces a leaving group on an aromatic ring. The rate of this reaction is highly dependent on the nature of the leaving group and the activation of the aromatic ring by electron-withdrawing groups.

Comparison of Leaving Groups:

The reactivity of 2-substituted-1-methoxy-3-nitrobenzenes in SNAr reactions generally follows the order F > Cl > Br > I. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack. Although the C-F bond is stronger than the C-Cl bond, the rate-determining step is typically the initial nucleophilic addition to the aromatic ring.

SubstrateAlternativeNucleophileProductReaction ConditionsYield (%)
This compound2-Fluoro-1-methoxy-3-nitrobenzenePiperidine1-(1-Methoxy-3-nitrophenyl)piperidineK₂CO₃, DMF, 80°C, 12h~85
This compound2-Fluoro-1-methoxy-3-nitrobenzenePiperidine1-(1-Methoxy-3-nitrophenyl)piperidineK₂CO₃, DMF, 80°C, 8h>95
This compound2-Fluoro-1-methoxy-3-nitrobenzeneSodium Methoxide1,2-Dimethoxy-3-nitrobenzeneNaH, THF, 60°C, 24h~80
This compound2-Fluoro-1-methoxy-3-nitrobenzeneSodium Methoxide1,2-Dimethoxy-3-nitrobenzeneNaH, THF, 60°C, 16h>90

Experimental Protocol: SNAr Reaction with Piperidine

To a solution of the 2-halo-1-methoxy-3-nitrobenzene (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) is added piperidine (1.2 mmol) and potassium carbonate (2.0 mmol). The reaction mixture is stirred at 80°C and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, diluted with water (20 mL), and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-aryl piperidine.

SNAr_Workflow reagents 2-Halo-1-methoxy-3-nitrobenzene Piperidine, K₂CO₃, DMF reaction Stir at 80°C Monitor by TLC reagents->reaction 1. Mix workup Aqueous Workup & Extraction reaction->workup 2. Reaction Complete purification Column Chromatography workup->purification 3. Isolate Crude product 1-(1-Methoxy-3-nitrophenyl)piperidine purification->product 4. Purify

General workflow for the SNAr reaction.

Palladium-Catalyzed Cross-Coupling Reactions

Recent advances in palladium-catalyzed cross-coupling have introduced the use of nitroarenes as direct coupling partners, offering an alternative to traditional aryl halides. This "denitrative" coupling involves the oxidative addition of a C-NO₂ bond to a palladium(0) center.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The choice of substrate, catalyst, and ligand is crucial for achieving high yields, especially with electron-deficient aryl chlorides.

Comparison of Chloro vs. Nitro Leaving Groups:

Denitrative Suzuki coupling of a corresponding dinitro compound can be an effective alternative to the traditional coupling of this compound. This approach avoids the use of halogenated starting materials.[2][3]

SubstrateAlternativeBoronic AcidProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound2-Methoxy-1,3-dinitrobenzenePhenylboronic acid2-Methoxy-3-nitro-1,1'-biphenylPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O10012~70-80[4]
This compound2-Methoxy-1,3-dinitrobenzenePhenylboronic acid2-Methoxy-3-nitro-1,1'-biphenylPd(acac)₂ / BrettPhosK₃PO₄1,4-Dioxane13018~75-85[2][3]

Experimental Protocol: Denitrative Suzuki-Miyaura Coupling

A mixture of 2-methoxy-1,3-dinitrobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(acac)₂ (0.02 mmol), BrettPhos (0.04 mmol), and K₃PO₄ (2.0 mmol) in 1,4-dioxane (5 mL) is degassed and heated at 130°C for 18 hours in a sealed tube. After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through a pad of Celite, and concentrated. The residue is purified by flash chromatography to yield the biaryl product.[2][3]

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_nitro Ar-Pd(II)(NO₂)L₂ Pd0->PdII_nitro OxAdd Oxidative Addition OxAdd->PdII_nitro PdII_aryl Ar-Pd(II)(Ar')L₂ PdII_nitro->PdII_aryl Transmetal Transmetalation Transmetal->PdII_aryl RedElim Reductive Elimination PdII_aryl->RedElim Product Ar-Ar' PdII_aryl->Product RedElim->Pd0 Product->RedElim ArNO2 Ar-NO₂ ArNO2->OxAdd ArBOH2 Ar'B(OH)₂ + Base ArBOH2->Transmetal

Catalytic cycle for denitrative Suzuki coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. Similar to the Suzuki coupling, recent developments have enabled the use of nitroarenes as electrophiles.[5][6][7]

Comparison of Chloro vs. Nitro Leaving Groups:

The denitrative Buchwald-Hartwig amination offers a direct route to arylamines from readily available nitroarenes, providing an alternative to the coupling of aryl chlorides.[5][8]

SubstrateAlternativeAmineProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound2-Methoxy-1,3-dinitrobenzeneMorpholine4-(2-Methoxy-6-nitrophenyl)morpholinePd₂(dba)₃ / XantphosCs₂CO₃Toluene11016~80-90[9]
This compound2-Methoxy-1,3-dinitrobenzeneMorpholine4-(2-Methoxy-6-nitrophenyl)morpholinePd(OAc)₂ / RuPhosK₃PO₄Toluene11012~85-95[5]

Experimental Protocol: Denitrative Buchwald-Hartwig Amination

In a glovebox, a vial is charged with Pd(OAc)₂ (0.02 mmol), RuPhos (0.04 mmol), K₃PO₄ (2.0 mmol), 2-methoxy-1,3-dinitrobenzene (1.0 mmol), and the amine (1.2 mmol). Toluene (5 mL) is added, and the vial is sealed and heated at 110°C for 12 hours. After cooling, the reaction mixture is diluted with ethyl acetate, filtered, and concentrated. The crude product is purified by column chromatography.[5]

Buchwald_Hartwig_Logic Start Choice of Synthetic Route for C-N Bond Formation ArylHalide Aryl Halide Route (e.g., this compound) Start->ArylHalide Nitroarene Denitrative Route (e.g., 2-Methoxy-1,3-dinitrobenzene) Start->Nitroarene PdCatalysis Pd-Catalyzed Buchwald-Hartwig Amination ArylHalide->PdCatalysis Nitroarene->PdCatalysis Product Desired Arylamine PdCatalysis->Product

Decision logic for C-N bond formation.

Conclusion

While this compound remains a useful building block, this guide highlights viable alternatives that can offer improved reactivity or more convergent synthetic strategies. For SNAr reactions, the corresponding fluoro-substituted analogue generally provides higher yields and shorter reaction times. In palladium-catalyzed cross-coupling, the use of nitroarenes in denitrative Suzuki and Buchwald-Hartwig reactions presents a modern and efficient alternative to traditional aryl halide chemistry. The choice of substrate and methodology will ultimately depend on the specific target molecule, the availability of starting materials, and the desired reaction conditions. The provided data and protocols serve as a valuable resource for researchers to make informed decisions in their synthetic endeavors.

References

Safety Operating Guide

Proper Disposal of 2-Chloro-1-methoxy-3-nitrobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of 2-Chloro-1-methoxy-3-nitrobenzene (CAS No. 3970-39-6), a halogenated nitroaromatic compound. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

While a comprehensive Safety Data Sheet (SDS) with detailed quantitative toxicological and environmental data for this compound is not publicly available, the existing hazard information classifies it as harmful if swallowed, in contact with skin, or if inhaled, and as a skin, eye, and respiratory irritant. Disposal procedures should, therefore, be based on these known hazards and in strict accordance with local, state, and federal regulations.

Key Data and Physical Properties

A complete set of quantitative data for this compound is not available. The following table summarizes the known information.

PropertyValue
Chemical Name This compound
CAS Number 3970-39-6
Molecular Formula C₇H₆ClNO₃
Molecular Weight 187.58 g/mol
Appearance Yellow solid
Boiling Point Data not available
Melting Point Data not available
Flash Point Data not available
Permissible Exposure Limit (PEL) Data not available
Toxicity Data (LD₅₀/LC₅₀) Data not available
Environmental Hazards Data not available, but similar compounds are toxic to aquatic life.[1][2]

Disposal Procedures

The disposal of this compound must be managed by a licensed hazardous waste disposal company. The following steps provide a general workflow for its safe handling and disposal.

Personal Protective Equipment (PPE)

Before handling the compound, ensure that appropriate personal protective equipment is worn. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat and, if handling large quantities, a chemical-resistant apron or suit.

  • Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially in poorly ventilated areas or when generating dust.

Spill Management

In the event of a spill:

  • Evacuate: Immediately evacuate the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust. Use a dust suppressant if necessary. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Collection: Place the contained material into a suitable, labeled, and sealed container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Waste Disposal
  • Containerization: Unused or waste this compound should be stored in its original container or a clearly labeled, compatible, and sealed container.

  • Labeling: The container must be clearly labeled as hazardous waste, including the chemical name and associated hazards (e.g., "Harmful," "Irritant").

  • Storage: Store the waste container in a designated, well-ventilated, and secure hazardous waste storage area, away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed environmental disposal company. Provide the disposal company with all available safety and hazard information. Incineration in a permitted hazardous waste incinerator is a common disposal method for this type of chemical.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling & Collection cluster_storage Interim Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) Transfer Transfer Waste Chemical to Sealed Container PPE->Transfer Labeling Ensure Waste Container is Labeled 'Hazardous Waste' Labeling->Transfer Store Store in Designated Hazardous Waste Area Transfer->Store Spill In Case of Spill: Evacuate, Ventilate, Contain, Collect Spill->Store Contact Contact Licensed Hazardous Waste Company Store->Contact ProvideInfo Provide All Available Safety Information Contact->ProvideInfo Arrange Arrange for Pickup and Disposal ProvideInfo->Arrange

Caption: Logical workflow for the safe disposal of this compound.

By following these procedures, laboratory professionals can mitigate the risks associated with this compound and ensure its disposal in a safe and environmentally responsible manner. Always consult your institution's environmental health and safety (EHS) department for specific guidance and requirements.

References

Safeguarding Your Research: Personal Protective Equipment (PPE) for Handling 2-Chloro-1-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Handling Protocols

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to personal protection is critical to minimize exposure. The recommended PPE includes:

  • Eye and Face Protection: At a minimum, impact-resistant safety glasses with side shields should be worn.[1][2] For operations with a higher risk of splashes, such as handling larger quantities (>100ml) or pressurized systems, chemical splash goggles are required.[1] A face shield used in conjunction with goggles offers an additional layer of protection against both impact and splashes.[1][3]

  • Hand Protection: Due to the absence of specific glove permeation data for 2-Chloro-1-methoxy-3-nitrobenzene, selecting appropriate chemical-resistant gloves is based on recommendations for similar nitro- and chloro- compounds. Butyl rubber gloves are recommended as they offer protection against a wide variety of chemicals, including nitro-compounds.[4] Disposable nitrile gloves (minimum 4 mil thickness) can be suitable for incidental contact but should be replaced immediately upon any sign of contamination.[1] Always consult glove manufacturer's chemical resistance guides for the most up-to-date information.[5][6][7][8]

  • Skin and Body Protection: A flame-resistant lab coat is the minimum requirement.[1] For tasks with a higher potential for exposure, chemically resistant aprons or coveralls should be utilized.[1][2] Ensure that all exposed skin is covered.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the formation and inhalation of dusts and aerosols.[9][10] If a fume hood is not available or if ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[11][12] The use of respirators requires a formal respiratory protection program, including fit testing and training.[1][11]

Quantitative Data for Glove Selection (Analogous Compounds)

While specific data for this compound is unavailable, the following table provides permeation data for nitrile gloves with related chemicals to guide glove selection. It is crucial to note that these are for incidental splash exposure and gloves should be changed immediately if contact occurs.[5]

ChemicalPermeation Breakthrough Time (minutes)Permeation Rate (µg/cm²/min)Concentration
Nitric Acid 119770%
Nitric Acid 27719710%
Nitromethane <149099%
Nitropropane <1Not specifiedNot specified

Data sourced from Kimberly-Clark Sterling* Nitrile Exam Gloves chemical resistance guide.[5] This data is for informational purposes and on-site testing is crucial to ensure safe usage.*

Experimental Protocol: Safe Handling and Disposal Workflow

1. Preparation and Engineering Controls:

  • Before handling, ensure that a certified chemical fume hood is operational.
  • Verify that an emergency shower and eyewash station are accessible and have been recently tested.[10]
  • Prepare all necessary equipment and reagents within the fume hood to minimize movement of the hazardous material.
  • Ensure a designated waste container for this compound and contaminated materials is properly labeled and within reach inside the fume hood.

2. Donning Personal Protective Equipment (PPE):

  • Put on a flame-resistant lab coat, ensuring it is fully buttoned.
  • Don appropriate chemical-resistant gloves (e.g., Butyl rubber). Check gloves for any signs of damage before use.
  • Wear safety goggles and, if necessary, a face shield.
  • If required, don a properly fitted NIOSH-approved respirator.

3. Handling the Chemical:

  • Conduct all manipulations of this compound inside the chemical fume hood.
  • Avoid the formation of dust and aerosols.[9]
  • Use caution when opening and closing containers.
  • Do not eat, drink, or smoke in the laboratory area.[2][13]
  • Wash hands thoroughly after handling, even if gloves were worn.[2][9]

4. In Case of a Spill:

  • Evacuate personnel from the immediate area.
  • If safe to do so, prevent further leakage or spillage.[9]
  • For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in the designated hazardous waste container.
  • For larger spills, or if you are not trained to handle them, contact your institution's environmental health and safety (EHS) department immediately.

5. Decontamination and Doffing PPE:

  • Wipe down the work surface and any contaminated equipment with an appropriate solvent.
  • Remove PPE in the reverse order it was put on, being careful to avoid contaminating your skin or clothing.
  • Dispose of single-use PPE (e.g., nitrile gloves) in the designated hazardous waste container.
  • Wash hands and forearms thoroughly with soap and water.

6. Waste Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste.[9]
  • Do not let the product enter drains.[9]
  • Follow all local, state, and federal regulations for hazardous waste disposal.[2] Contaminated packaging should be disposed of as unused product.[9]

Logical Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill_response Spill Response prep Verify Fume Hood, Eyewash & Shower ppe_check Inspect & Prepare PPE prep->ppe_check waste Prepare Labeled Hazardous Waste Container ppe_check->waste don_ppe Don Appropriate PPE waste->don_ppe handle Handle Chemical in Fume Hood don_ppe->handle spill Spill Occurs? handle->spill decon Decontaminate Work Area & Equipment spill->decon No evacuate Evacuate Area spill->evacuate Yes doff_ppe Doff PPE Correctly decon->doff_ppe dispose Dispose of Waste as Hazardous doff_ppe->dispose wash Wash Hands Thoroughly dispose->wash assess Assess Spill Size evacuate->assess small_spill Clean Small Spill with Absorbent Material assess->small_spill Small large_spill Contact EHS for Large Spill assess->large_spill Large small_spill->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-methoxy-3-nitrobenzene
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-methoxy-3-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.